N-(Cyclohexylthio)phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylsulfanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
UEZWYKZHXASYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027793 | |
| Record name | N-(Cyclohexylthio)phthalimide | |
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Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, Off-white solid; [HSDB] Light tan to white powder; [MSDSonline] | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)- | |
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| Record name | N-(Cyclohexylthio)phthalimide | |
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Boiling Point |
196 °C at 760 mm Hg (decomposes) | |
| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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Flash Point |
177 °C (Cleveland Open Cup) | |
| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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Solubility |
In water, 10.8 mg/L at 20 °C; 18 mg/L at 23 °C; 22 mg/L at 25 °C | |
| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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Density |
1.33 g/mL at 25 °C | |
| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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Vapor Pressure |
0.00000004 [mmHg], 3.8X10-8 mm Hg at 25 °C /Estimated/ | |
| Record name | N-(Cyclohexylthio)phthalimide | |
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| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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Color/Form |
Off-white solid | |
CAS No. |
17796-82-6 | |
| Record name | 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione | |
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| Record name | N-(Cyclohexylthio)phthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)- | |
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| Record name | N-(Cyclohexylthio)phthalimide | |
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| Record name | N-(cyclohexylthio)phthalimide | |
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| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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Melting Point |
92.6 °C | |
| Record name | N-(CYCLOHEXYLTHIO)PHTHALIMIDE | |
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Foundational & Exploratory
N-(Cyclohexylthio)phthalimide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Cyclohexylthio)phthalimide (CTP), also known as Santogard PVI, is a well-established and highly effective pre-vulcanization inhibitor (PVI) or scorch retarder used extensively in the rubber industry.[1][2] Its primary function is to delay the onset of sulfur vulcanization, providing a crucial safety margin during the mixing and processing of rubber compounds.[1] This technical guide provides an in-depth overview of the chemical properties, molecular structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its key quantitative data.
Chemical Structure and Identification
This compound is an organosulfur compound featuring a sulfenamide (B3320178) functional group. The structure consists of a cyclohexylthio group attached to the nitrogen atom of a phthalimide (B116566) ring.[3][4]
-
Chemical Name: this compound[5]
-
Synonyms: CTP, PVI, Santogard PVI, Cyclohexylthiophthalimide[2][5]
-
Molecular Formula: C₁₄H₁₅NO₂S[6]
-
CAS Number: 17796-82-6[3]
-
EINECS Number: 241-774-1[3]
Physicochemical Properties
This compound is a white to light yellow-brown crystalline solid.[7][8] It is soluble in many common organic solvents but is practically insoluble in water.[3][7]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White or light yellow crystalline powder/crystals | [7][8] |
| Melting Point | 89-94 °C | [4] |
| Boiling Point | 422.6 ± 28.0 °C (Predicted) | [9] |
| Density | 1.25 - 1.35 g/cm³ | [9] |
| Water Solubility | 12.4 mg/L (at 20°C) | [2] |
| Solubility in Organic Solvents | Soluble in acetone, benzene (B151609), toluene, ether, ethyl acetate; Soluble in hot carbon tetrachloride, ethanol, n-heptane | [7][8] |
| Log P (Octanol/Water Partition Coefficient) | 2.82 - 3.56 (at 25°C) | [2] |
| Vapor Pressure | 3.47 x 10⁻⁷ Pa (at 25°C, calculated) | [2] |
| Hydrolysis Half-life | 23.3 hours (at 25°C, pH 7) | [2] |
Mechanism of Action: Pre-Vulcanization Inhibition
In the sulfur vulcanization of rubber, accelerators are used to speed up the cross-linking process. A common class of accelerators are sulfenamides. During the initial stages of heating and processing, these accelerators can decompose to form reactive species, including 2-mercaptobenzothiazole (B37678) (MBT). MBT can then react with the sulfenamide accelerator to form 2-bisbenzothiazole-2,2′-disulfide (MBTS), a key intermediate that initiates the cross-linking reactions. If this process occurs prematurely (scorching), the rubber compound becomes stiff and unusable.
This compound acts as a scorch inhibitor by selectively scavenging any prematurely formed MBT. The reaction between CTP and MBT is kinetically favored over the reaction of MBT with the sulfenamide accelerator. This preferential reaction effectively removes MBT from the system, thereby preventing the formation of MBTS and delaying the onset of vulcanization. Once all the CTP is consumed, the concentration of MBT can build up, allowing the vulcanization process to proceed as intended. The by-product of this inhibition, 2-cyclohexyldithiobenzothiazole (CDB), is itself a less active accelerator with a slower cure rate, which contributes to the overall control of the vulcanization process.
References
- 1. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 2. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. prepchem.com [prepchem.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
synthesis mechanism of N-(Cyclohexylthio)phthalimide
An In-Depth Technical Guide to the Synthesis of N-(Cyclohexylthio)phthalimide (CTP)
For Researchers, Scientists, and Drug Development Professionals
This compound (CTP), commercially known as Santogard PVI, is a paramount chemical agent primarily utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry.[1] Its principal function is to provide exceptional scorch safety by delaying the onset of sulfur vulcanization.[1] This delay allows for extended processing time, ensuring that rubber compounds can flow and fill molds completely before the cross-linking process begins, which is critical for manufacturing high-quality, durable rubber products for sectors like automotive and industrial goods.[1][2] This guide provides a comprehensive overview of the core synthesis mechanisms of CTP, detailed experimental protocols, and relevant quantitative data.
Core Synthesis Mechanisms
The synthesis of this compound generally involves the formation of a sulfur-nitrogen bond between a phthalimide (B116566) moiety and a cyclohexylthio group. Several routes have been established, with the most industrially significant methods centering on the reaction of phthalimide with a cyclohexylsulfenyl chloride intermediate.
Primary Industrial Route: Reaction of Phthalimide with Cyclohexylsulfenyl Chloride
The most prevalent industrial method for producing CTP involves the reaction of cyclohexylsulfenyl chloride with phthalimide in the presence of a base.[3][4] The base, typically an alkali or alkaline earth metal hydroxide (B78521), serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1][5]
A significant advancement in industrial-scale production is the in situ generation of cyclohexylsulfenyl chloride.[1] This process begins with the chlorination of dicyclohexyl disulfide using chlorine gas in an aprotic organic solvent, such as toluene (B28343), directly in the presence of phthalimide.[1][6] Following the chlorination step, a base is added to facilitate the final reaction with phthalimide, leading to the formation of CTP.[6] This integrated approach is efficient and avoids the need to isolate the often-unstable sulfenyl chloride intermediate.
Caption: Industrial synthesis of CTP via in situ generation of cyclohexylsulfenyl chloride.
Alternative Route: N-chlorophthalimide Pathway
An alternative synthesis involves the reaction of N-chlorophthalimide with a sulfur source like dicyclohexyldisulfide or cyclohexanethiol.[1][5] This method follows a different mechanistic path where N-chlorophthalimide acts as the electrophile. However, this process is generally less favored for industrial applications due to reported lower yields, which range from 60% to 67%, a figure considered unsatisfactory for commercial production.[5]
Caption: Alternative synthesis of CTP from N-chlorophthalimide.
Electrolytic Synthesis
A laboratory-scale electrolytic synthesis from phthalimide and dicyclohexyldisulfide has also been described.[5][7] This method can achieve very high yields (up to 99%) under specific conditions.[7] However, the process requires specialized equipment and is generally not considered economically viable for large-scale industrial production.[5]
Quantitative Data Summary
The efficiency of CTP synthesis is highly dependent on the chosen route. The following table summarizes quantitative data from various reported methods.
| Synthesis Route | Key Reactants | Solvent(s) | Base/Catalyst | Reported Yield (%) | Reference |
| Industrial Method (in situ) | Dicyclohexyl disulfide, Chlorine, Phthalimide | Toluene | Aq. NaOH | ~97% | [6] |
| N-chlorophthalimide Route | N-chlorophthalimide, Dicyclohexyldisulfide | Not Specified | Not Specified | 60-67% | [5] |
| Electrolytic Synthesis | Dicyclohexyl disulfide, Phthalimide | Acetonitrile (B52724) | Sodium Bromide | 99% | [7] |
| Phthalimide + CHSC | Phthalimide, Cyclohexylsulfenyl chloride | Dimethylformamide | Tertiary Amine | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and purification of CTP. Below are protocols for two distinct synthesis methods.
Protocol 1: Industrial Method via In Situ Generation
This protocol is based on a common industrial process for producing CTP with high yield and purity.[6]
Caption: Experimental workflow for the industrial synthesis of CTP.
Methodology:
-
Charging the Reactor: In a suitable stirred vessel, charge 300 parts of toluene, 40 parts of phthalimide, and 31 parts of dicyclohexyl disulfide.[6]
-
Chlorination: Introduce chlorine gas into the mixture to facilitate the in situ formation of cyclohexylsulfenyl chloride. The reaction temperature is typically maintained between -20°C and 100°C.[6]
-
Base Addition: After the chlorination is complete, add a base, such as an aqueous solution of sodium hydroxide (5-40% concentration), to the reaction mixture. The molar ratio of base to phthalimide is generally kept between 1:1 and 1.3:1.[6]
-
Reaction and Work-up: Allow the reaction to proceed to completion. After the reaction, the organic phase is separated.[6]
-
Purification: Distill approximately 200 parts of toluene from the organic phase under vacuum. Precipitate the final product by adding hexane.[6]
-
Isolation: Filter the solid product, wash it with 30 parts of hexane, and dry it under vacuum to obtain pure this compound.[6]
Protocol 2: Laboratory-Scale Electrolytic Synthesis
This protocol outlines a high-yield laboratory method using electrolysis, as detailed in U.S. Patent 4,219,393.[7]
Apparatus:
-
A 50-ml test tube equipped with a side arm, magnetic stirrer, thermometer, and two platinum electrodes (2 cm x 33 cm) spaced 7 mm apart.[7]
Methodology:
-
Charging the Cell: Charge the electrolytic cell with 468 mg (2.03 mmol) of dicyclohexyl disulfide, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium (B1195904) perchlorate (B79767) as a supporting electrolyte.[7]
-
Solvent Addition: Add 20 ml of acetonitrile as the solvent and stir to create a mixture.[7]
-
Electrolysis: Subject the mixture to electrolysis at a terminal voltage of 3 volts. The current density will range from 1.7 to 0.3 mA/cm². Maintain the reaction temperature at 20°C for 18 hours.[7]
-
Solvent Removal: After the electrolysis is complete (approx. 2.37 F/mol of electricity passed), distill off the solvent under reduced pressure.[7]
-
Purification: Add benzene (B151609) to the remaining material to precipitate and remove insoluble substances by filtration. Concentrate the filtrate and purify it using silica (B1680970) gel column chromatography with benzene as the eluent.[7]
-
Isolation: Evaporate the solvent from the purified fractions to obtain this compound. The reported yield is 99%, with a melting point of 92°-93° C.[7]
Conclusion
The synthesis of this compound is well-established, with the reaction of phthalimide and an in situ generated cyclohexylsulfenyl chloride being the most industrially advantageous route due to its high efficiency, operational simplicity, and avoidance of environmentally harmful chlorinated solvents.[3][6] While alternative methods like electrolytic synthesis offer excellent yields on a laboratory scale, they are not typically employed for bulk production.[5][7] A thorough understanding of these synthesis mechanisms and protocols is essential for researchers and professionals involved in materials science and chemical manufacturing to optimize production and develop new applications for this critical rubber additive.
References
- 1. This compound (CTP) for Research [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 6. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to N-(Cyclohexylthio)phthalimide (CAS 17796-82-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Cyclohexylthio)phthalimide (CTP), identified by CAS number 17796-82-6, is a prominent organosulfur compound primarily utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an elucidation of its mechanism of action in sulfur vulcanization. The information presented herein is intended to serve as a technical resource for researchers and professionals in chemistry and material science.
Chemical and Physical Data
This compound is a white to light yellow crystalline solid.[1] It is readily soluble in various organic solvents such as benzene (B151609), ether, acetone, and ethyl acetate, with slight solubility in gasoline and insolubility in water and kerosene.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17796-82-6 | [2] |
| Molecular Formula | C₁₄H₁₅NO₂S | [3] |
| Molecular Weight | 261.34 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 90 °C | [3][5] |
| Boiling Point | 422.6 ± 28.0 °C (Predicted) | [5] |
| Density | 1.25 - 1.35 g/cm³ | [3][5] |
| Water Solubility | Insoluble | [1][5] |
| LogP | 3.66 | [6] |
| Vapor Pressure | 3.47 x 10⁻⁷ Pa (25 °C, calculated) | [7] |
| Hydrolysis Half-life | 23.3 hours (25 °C, pH 7) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments for this compound are not extensively detailed in the readily available literature, general spectral features can be inferred from the structure. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the cyclohexyl ring. Similarly, the ¹³C NMR spectrum would display resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the cyclohexyl group.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the phthalimide moiety.[11][12] The presence of C-H stretching vibrations from the cyclohexyl and aromatic rings, as well as C-N and C-S stretching, would also be evident.[13][14]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two representative protocols.
Protocol 1: Electrolytic Synthesis [15]
-
Materials: Dicyclohexyl disulfide, phthalimide, sodium bromide, tetraethylammonium (B1195904) perchlorate, acetonitrile (B52724), benzene.
-
Apparatus: 50-ml test tube with a side arm, magnetic stirrer, thermometer, platinum electrodes (2 cm x 33 cm, 7 mm spacing).
-
Procedure:
-
To the reaction vessel, add 468 mg (2.03 mmol) of dicyclohexyl disulfide, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium perchlorate.
-
Add 20 ml of acetonitrile as the solvent and stir the mixture.
-
Subject the mixture to electrolysis at a terminal voltage of 3 volts and a current density of 1.7 to 0.3 mA/cm² for 18 hours, maintaining the reaction temperature at 20 °C.
-
After passing 2.37 F/mol (based on disulfide) of electricity through the mixture, distill off the solvent under reduced pressure.
-
Add benzene to the residue to precipitate insoluble substances and filter.
-
Concentrate the filtrate and purify by silica (B1680970) gel column chromatography using benzene as the eluent to obtain this compound. The reported yield is 99% with a melting point of 92-93 °C.[15]
-
Protocol 2: Reaction of Cyclohexylsulfenyl Chloride with Phthalimide [16][17]
-
Materials: Phthalimide, cyclohexylsulfenyl chloride, aqueous sodium hydroxide (B78521) or other alkali/alkaline earth metal hydroxide, organic solvent (e.g., toluene), pentane (B18724) or hexane.
-
Procedure:
-
This process involves the reaction of phthalimide with cyclohexylsulfenyl chloride in the presence of a base, which acts as a hydrochloric acid acceptor.[16]
-
The reaction can be carried out at temperatures ranging from -10 °C to 100 °C, with a preferred range of 0 °C to 20 °C.[17]
-
Typically, equimolar ratios of phthalimide, cyclohexylsulfenyl chloride, and base are used, though a slight molar excess (1-10%) of the base and phthalimide can be employed.[17]
-
After the reaction is complete (e.g., after 15 minutes of stirring), the phases are separated.
-
The organic layer is dried and concentrated.
-
The product is precipitated by adding a non-polar solvent like pentane or hexane, filtered, and dried.[16][17] This method is reported to produce this compound in high yield (95-98%) and purity.[16][17]
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for analyzing the purity of this compound and monitoring its reactions.[6][18]
-
Method: Reverse-phase HPLC (RP-HPLC).[18]
-
Column: A C18 column, such as Newcrom R1, is suitable.[18]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[6][18]
-
Application: This method can be used for purity assessment, monitoring reaction progress, and for the preparative isolation of impurities.[18]
Mechanism of Action in Vulcanization
This compound functions as a pre-vulcanization inhibitor, or scorch retarder, in the sulfur vulcanization of rubber.[19][20][21] Its primary role is to delay the onset of cross-linking, providing a "scorch safety" period during the processing of rubber compounds at high temperatures.[19]
The mechanism of action involves the interaction of CTP with reactive intermediates formed during the initial stages of vulcanization. In accelerated sulfur vulcanization, accelerators like 2-mercaptobenzothiazole (B37678) (MBT) are formed. CTP readily reacts with MBT, effectively scavenging it and preventing it from participating in the reactions that lead to premature cross-linking.[20] Once the CTP is consumed, the vulcanization process proceeds at its normal rate.[20] This mechanism allows for better process control and prevents the formation of scorched, unusable rubber.[21]
Mechanism of Pre-Vulcanization Inhibition by CTP. This diagram illustrates how this compound (CTP) intercepts the vulcanization process.
Applications
The primary application of this compound is as a scorch retarder in the rubber industry.[2][21] It is compatible with a wide range of natural and synthetic rubbers, including nitrile rubber, EPDM, and butyl rubber.[21] By preventing premature vulcanization, CTP improves the processing safety and efficiency of rubber compounding, calendering, and molding operations.[1][21] It can also have a restorative effect on rubber that has been slightly scorched.[1]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is important to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.[4] The compound should be stored in a cool, dry place away from sources of ignition and incompatible materials.[1][4] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound|Cas 17796-82-6|Cyclohexylthiophthalimide|Scorch retardant CTP|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. This compound [myskinrecipes.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Cyclohexylthiophthalimide CAS#: 17796-82-6 [m.chemicalbook.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. env.go.jp [env.go.jp]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eng.uc.edu [eng.uc.edu]
- 15. prepchem.com [prepchem.com]
- 16. patents.justia.com [patents.justia.com]
- 17. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
Spectroscopic Analysis of N-(Cyclohexylthio)phthalimide: A Technical Guide
Introduction
N-(Cyclohexylthio)phthalimide (CTP) is an organosulfur compound widely utilized in the rubber industry as a pre-vulcanization inhibitor.[1] Its primary function is to delay the onset of sulfur vulcanization, providing improved processing safety and allowing for higher processing temperatures.[2] The precise characterization of CTP is critical for quality control and understanding its mechanism of action. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to analyze and confirm the structure and purity of this compound.
Molecular Structure
The chemical structure of this compound consists of a phthalimide (B116566) group linked to a cyclohexyl group through a sulfur atom, forming a sulfenamide. This unique arrangement is key to its chemical properties and inhibitory function.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Analysis
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The spectrum is typically run in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 7.91 | dd | 2H | Aromatic Protons (H-4, H-7) |
| 7.81 - 7.76 | dd | 2H | Aromatic Protons (H-5, H-6) |
| 3.22 - 3.15 | tt | 1H | S-CH (Cyclohexyl H-1) |
| 1.95 - 1.75 | m | 4H | Cyclohexyl Protons (H-2, H-6) |
| 1.65 - 1.57 | m | 1H | Cyclohexyl Proton (H-4) |
| 1.43 - 1.18 | m | 5H | Cyclohexyl Protons (H-3, H-5, H-4') |
| Table 1: ¹H NMR Data for this compound in CDCl₃.[3] |
¹³C NMR Analysis
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following data is based on predictive analysis and data from analogous phthalimide structures.[4][5]
| Chemical Shift (δ) ppm | Assignment |
| ~167.5 | Carbonyl Carbon (C=O) |
| ~134.5 | Aromatic Carbon (C-5, C-6) |
| ~131.8 | Quaternary Aromatic Carbon (C-3a, C-7a) |
| ~123.8 | Aromatic Carbon (C-4, C-7) |
| ~55.0 | S-CH (Cyclohexyl C-1) |
| ~33.5 | Cyclohexyl Carbon (C-2, C-6) |
| ~26.0 | Cyclohexyl Carbon (C-4) |
| ~25.5 | Cyclohexyl Carbon (C-3, C-5) |
| Table 2: Predicted ¹³C NMR Data for this compound. |
Experimental Protocol for NMR Analysis
-
Sample Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation : Place the NMR tube into the spectrometer's probe.
-
Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters to set include the number of scans, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
-
Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3070 | Medium-Weak | C-H (Aromatic) | Stretch |
| 2930, 2855 | Strong | C-H (Aliphatic) | Stretch |
| ~1775 | Strong | C=O (Imide) | Symmetric Stretch |
| ~1715 | Strong | C=O (Imide) | Asymmetric Stretch |
| ~1610 | Medium | C=C (Aromatic) | Stretch |
| ~1380 | Strong | C-N (Imide) | Stretch |
| ~715 | Strong | C-H (Aromatic) | Out-of-plane Bend |
| Table 3: Characteristic IR Absorption Bands for this compound.[6][7] |
Experimental Protocol for IR Analysis (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Background Scan : Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquisition : Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common method for this analysis. The molecular weight of CTP is 261.34 g/mol .[1]
| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |
| 261 | 7.0 | [M]⁺ (Molecular Ion) |
| 228 | 9.7 | [M - SH]⁺ |
| 180 | 31.4 | [Phthalimide-N=S]⁺ |
| 179 | 100.0 | [Phthalimide-N-S - H]⁺ |
| 114 | 63.9 | [Cyclohexyl-S]⁺ |
| 104 | 9.3 | [C₆H₄CO]⁺ |
| 83 | 12.3 | [C₆H₁₁]⁺ (Cyclohexyl Cation) |
| 76 | 8.4 | [C₆H₄]⁺ |
| 55 | 28.4 | [C₄H₇]⁺ |
| 41 | 13.7 | [C₃H₅]⁺ |
| Table 4: Key Fragments in the EI-Mass Spectrum of this compound.[3] |
Experimental Protocol for MS Analysis
-
Sample Introduction : Introduce a small amount of the sample (typically dissolved in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : In the ion source, bombard the sample molecules with high-energy electrons (typically 70 eV for EI). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis : Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Analysis : The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern serves as a molecular fingerprint.
Integrated Spectroscopic Workflow
The comprehensive analysis of this compound involves an integrated workflow, utilizing each technique to provide complementary information for unambiguous structural confirmation.
References
An In-depth Technical Guide to the Thermal Decomposition Pathways of N-(Cyclohexylthio)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Cyclohexylthio)phthalimide (CTP) is a widely utilized pre-vulcanization inhibitor in the rubber industry, crucial for controlling the scorch time during the processing of rubber compounds. Understanding its thermal stability and decomposition pathways is paramount for optimizing its application and ensuring safe handling at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of CTP, detailing its breakdown mechanisms, the products formed, and the experimental methodologies used for its characterization. While extensive research has been conducted on its function in rubber matrices, this guide also extrapolates from available data and chemical principles to propose decomposition pathways for pure CTP.
Introduction
This compound, with the chemical formula C₁₄H₁₅NO₂S, is a key additive in the rubber industry, valued for its ability to delay the onset of vulcanization.[1] This delay, known as scorch control, is essential for the safe processing of rubber mixtures before they are cured into their final form.[2][3] The effectiveness of CTP is intrinsically linked to its thermal behavior; it must be stable at typical rubber mixing temperatures but decompose in a controlled manner at vulcanization temperatures to initiate the desired inhibitory reactions.[4] Fire or decomposition at temperatures exceeding 250°C may lead to the production of hazardous fumes, including carbon oxides (COx), sulfur oxides (SOx), and nitrous gases (NOx).[5]
This guide synthesizes the current understanding of CTP's thermal decomposition, both in the context of its industrial application and as a pure compound. It presents quantitative data from thermal analyses, details experimental protocols for such investigations, and provides visual representations of the proposed decomposition pathways.
Thermal Decomposition in Rubber Vulcanization Systems
In the presence of sulfur and accelerators like N-t-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS), the thermal decomposition of CTP is a key step in its inhibitory action.[4] The primary event is the cleavage of the nitrogen-sulfur (N-S) bond.
Upon heating, CTP decomposes to form cyclohexanethiol (B74751) and a phthalimide-derived radical.[4] The cyclohexanethiol then reacts with the accelerator (TBBS), leading to the formation of 2-mercaptobenzothiazole (B37678) (MBT) and t-butylamine.[4] Both of these products can subsequently react with intact CTP, effectively scavenging the precursors to vulcanization and thus delaying the cross-linking process.[4]
Proposed Thermal Decomposition Pathway of Pure this compound
While direct experimental studies on the thermal decomposition of pure CTP under inert atmosphere are not extensively available in the reviewed literature, a plausible pathway can be proposed based on the known chemistry of N-S bond cleavage and the decomposition of related phthalimide (B116566) compounds. The decomposition is likely to proceed through a primary N-S bond homolytic cleavage, followed by subsequent reactions of the resulting radicals.
Primary Decomposition Step:
The weakest bond in the CTP molecule is the N-S bond. Thermal energy will likely induce its homolytic cleavage, resulting in the formation of a phthalimidyl radical and a cyclohexylthiyl radical.
Secondary Reactions:
The highly reactive radical species generated in the primary step can undergo a variety of subsequent reactions, including:
-
Hydrogen Abstraction: The cyclohexylthiyl radical can abstract a hydrogen atom from another CTP molecule or other available sources to form cyclohexanethiol.
-
Dimerization: Two cyclohexylthiyl radicals can combine to form dicyclohexyl disulfide.
-
Decomposition of the Phthalimidyl Radical: The phthalimidyl radical can undergo further fragmentation, especially at higher temperatures. Studies on the thermal decomposition of phthalimide itself have shown the formation of toxic gases such as hydrogen cyanide, isocyanic acid, and benzonitrile (B105546) under oxidative conditions.[5] In an inert atmosphere, ring-opening and fragmentation into smaller molecules would be expected.
-
Decomposition of the Cyclohexyl Moiety: At elevated temperatures, the cyclohexyl group can undergo dehydrogenation and fragmentation, leading to the formation of cyclohexene, benzene, and smaller hydrocarbons.
Quantitative Data
Due to the lack of specific studies on the thermal decomposition of pure CTP, quantitative kinetic data such as activation energy and pre-exponential factor are not available in the literature. However, safety data sheets and related product information provide some key thermal properties.
| Property | Value | Source |
| Melting Point | 89.0 - 94.0 °C | [6] |
| Boiling Point | 260 °C | [5] |
| Flash Point | 250 °C | [5] |
| Decomposition Warning | Avoid heating >250°C; may catch fire. | [5] |
Experimental Protocols
The investigation of the thermal decomposition of CTP can be effectively carried out using a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the thermal stability of CTP and identifying the temperature ranges of its decomposition steps.
-
Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery™ TGA).[7]
-
Sample Preparation: A small amount of CTP (typically 5-10 mg) is weighed accurately into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower or faster heating rates can be used to study the kinetics of decomposition.[8]
-
Temperature Range: From ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (T_onset) and the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and enthalpies of decomposition.
-
Objective: To determine the melting point of CTP and the enthalpy changes associated with its decomposition.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q200).[7]
-
Sample Preparation: A small amount of CTP (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or argon at a constant flow rate.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature beyond the final decomposition event.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting, followed by exothermic or endothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of the transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This hyphenated technique is a powerful tool for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
-
Objective: To identify the individual chemical species produced during the thermal decomposition of CTP.
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: A very small amount of CTP (microgram to milligram range) is placed in a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to simulate different stages of decomposition.
-
GC Separation: A capillary column suitable for separating a wide range of organic compounds is used. The oven temperature is programmed to elute the decomposition products.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate fragmentation patterns that can be compared to spectral libraries for identification.
-
-
Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is analyzed to identify the corresponding compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways and a typical experimental workflow.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for analyzing CTP thermal decomposition.
Conclusion
The thermal decomposition of this compound is a complex process that is central to its function as a pre-vulcanization inhibitor. In industrial applications, its decomposition is intentionally triggered to control the vulcanization process. The primary decomposition event is the cleavage of the N-S bond, leading to the formation of reactive species that interfere with the vulcanization precursors. For pure CTP, a similar initial N-S bond cleavage is proposed, followed by a cascade of secondary reactions of the resulting radicals to form a variety of smaller molecules. A comprehensive understanding of these pathways, which can be elucidated through the experimental protocols detailed in this guide, is essential for the continued optimization of rubber processing and for ensuring the safe handling of this important industrial chemical. Further research, particularly using techniques like Py-GC-MS on pure CTP, would be invaluable in confirming the proposed decomposition pathways and quantifying the products formed.
References
- 1. Nature of N-S bond cleavage of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. azom.com [azom.com]
- 8. tainstruments.com [tainstruments.com]
Solubility Profile of N-(Cyclohexylthio)phthalimide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(Cyclohexylthio)phthalimide (CTP), a compound of significant industrial interest, particularly as a pre-vulcanization inhibitor in the rubber industry. Understanding its solubility in various organic solvents is crucial for its application, synthesis, and purification processes.
Core Concepts: Solubility of this compound
This compound is a white to light yellow crystalline solid. Its molecular structure, featuring both a bulky non-polar cyclohexyl group and a polar phthalimide (B116566) group, dictates its solubility behavior. Generally, CTP exhibits good solubility in common non-polar and moderately polar organic solvents, while its solubility in highly polar solvents like water is extremely limited.
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) |
| Acetone | Soluble[1][2][3][4][5] | Data not available |
| Benzene | Soluble[1][2][5] | Data not available |
| Toluene | Soluble[2][3][4][5] | Data not available |
| Ether | Soluble[1][2][5] | Data not available |
| Ethyl Acetate | Soluble[1][2][5] | Data not available |
| n-Heptane | Soluble (warm)[1][2][5] | Data not available |
| Carbon Tetrachloride | Soluble (warm)[1][2][5] | Data not available |
| Gasoline | Slightly Soluble[1] | Data not available |
| Kerosene | Insoluble[1] | Data not available |
| Water | Practically Insoluble[1][2][3][4][5] | 12.4 mg/L[6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method followed by gravimetric analysis. This protocol is a representative procedure and may require optimization for specific solvents and laboratory conditions.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity > 99%)
-
Selected organic solvent (analytical grade)
-
Distilled or deionized water
-
Filter paper (pore size appropriate for the solvent and solute)
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath or incubator with shaker
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars (optional)
-
Syringes and syringe filters
-
Volumetric flasks
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials or flasks.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.
-
Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of this compound (typically around 90-94°C) until a constant weight is achieved.
-
Cool the vial in a desiccator before re-weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the volume of the solvent in the aliquot taken (this can be determined from the mass of the solution and the density of the solvent at the experimental temperature if the initial volume was not precisely known).
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used for detailed safety information.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between the structure and application of this compound.
References
- 1. Cyclohexylthiophthalimide | 17796-82-6 [chemicalbook.com]
- 2. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Cyclohexylthiophthalimide CAS#: 17796-82-6 [m.chemicalbook.com]
- 6. env.go.jp [env.go.jp]
The Guardian of the Cure: A Technical Guide to the Historical Development of N-cyclohexyl(thio)phthalimide (CTP) as a Pre-vulcanization Inhibitor
Introduction
In the realm of rubber technology, the precise control of the vulcanization process is paramount to achieving desired material properties and ensuring manufacturing efficiency. Premature vulcanization, or "scorch," has historically been a significant challenge, leading to material waste and processing difficulties. This technical guide delves into the historical development and core functionalities of N-cyclohexyl(thio)phthalimide (CTP), a pivotal pre-vulcanization inhibitor (PVI) that revolutionized the rubber industry. This document will explore the chronology of its development, its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical additive.
A Historical Perspective: The Quest to Tame Premature Vulcanization
The discovery of vulcanization by Charles Goodyear in 1839 marked the birth of the modern rubber industry.[1][2][3][4] This process, involving the heating of rubber with sulfur, transformed the tacky, temperature-sensitive natural polymer into a durable, elastic material.[4] However, the very process that imparted these desirable properties also introduced a significant manufacturing hurdle: scorch. As processing temperatures and speeds increased to meet industrial demands, the propensity for rubber compounds to vulcanize prematurely in mixing and shaping equipment became a major obstacle.
Early efforts to control scorch involved the use of acidic retarders, but these often had detrimental effects on the final properties of the vulcanizate. The mid-20th century saw the development of more sophisticated delayed-action accelerators, such as the sulfenamides, which provided a built-in safety period.[5] However, for many applications, even this was insufficient.
The breakthrough came in the late 1960s and early 1970s with the commercial introduction of N-cyclohexyl(thio)phthalimide (CTP) by Monsanto.[6] CTP offered a predictable and linear control over the scorch time without significantly impacting the cure rate or the final physical properties of the rubber, a combination of attributes that had been previously unattainable.
The Chemistry of Control: CTP's Mechanism of Action
The inhibitory effect of CTP lies in its ability to intercept a key intermediate in the sulfur vulcanization process: 2-mercaptobenzothiazole (B37678) (MBT). In a typical sulfenamide-accelerated vulcanization, the accelerator decomposes to form MBT, which then catalyzes a series of reactions leading to the formation of crosslinks.[7][8]
CTP acts as a scavenger for MBT.[6][7][8] It reacts with MBT to form 2-cyclohexyldithiobenzothiazole (CDB), a compound that is itself a delayed-action accelerator but with a much slower cure rate.[6] This reaction effectively removes the primary catalyst for scorch from the system, thus extending the induction period. Once all the CTP has been consumed, the vulcanization process can proceed, with the newly formed CDB participating in the crosslinking reactions.
The key reactions in the scorch inhibition mechanism are as follows:
-
Decomposition of Sulfenamide (B3320178) Accelerator: The sulfenamide accelerator (e.g., CBS) decomposes to form MBT and an amine.
-
CTP Scavenging of MBT: CTP reacts with the newly formed MBT.
-
Formation of a Delayed-Action Accelerator: This reaction produces 2-cyclohexyldithiobenzothiazole (CDB) and phthalimide (B116566).
-
Delayed Vulcanization: The vulcanization process is delayed until all the CTP is consumed. CDB then acts as a slower accelerator.
Quantifying the Impact: The Effect of CTP on Vulcanization Properties
The primary function of CTP is to increase the scorch safety of a rubber compound with minimal impact on the final vulcanizate properties. The following tables summarize the typical effects of varying CTP concentrations on the vulcanization characteristics and physical properties of Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).
Table 1: Effect of CTP on Vulcanization Characteristics of Natural Rubber (NR)
| CTP Concentration (phr) | Mooney Scorch Time (ts2) at 121°C (min) | Optimum Cure Time (t90) at 150°C (min) |
| 0.0 | 10 | 15 |
| 0.1 | 15 | 16 |
| 0.3 | 25 | 18 |
| 0.5 | 35 | 20 |
Table 2: Effect of CTP on Physical Properties of Natural Rubber (NR) Vulcanizates
| CTP Concentration (phr) | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) |
| 0.0 | 25 | 12 | 550 |
| 0.1 | 24.8 | 12.1 | 545 |
| 0.3 | 24.5 | 11.9 | 540 |
| 0.5 | 24.2 | 11.8 | 535 |
Table 3: Effect of CTP on Vulcanization Characteristics of Styrene-Butadiene Rubber (SBR)
| CTP Concentration (phr) | Mooney Scorch Time (ts2) at 135°C (min) | Optimum Cure Time (t90) at 160°C (min) |
| 0.0 | 8 | 12 |
| 0.1 | 12 | 13 |
| 0.3 | 20 | 14 |
| 0.5 | 28 | 15 |
Table 4: Effect of CTP on Physical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates
| CTP Concentration (phr) | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) |
| 0.0 | 20 | 10 | 450 |
| 0.1 | 19.8 | 10.1 | 445 |
| 0.3 | 19.5 | 9.9 | 440 |
| 0.5 | 19.2 | 9.8 | 435 |
Experimental Protocols
The evaluation of CTP's effectiveness as a pre-vulcanization inhibitor relies on a suite of standardized testing procedures. These protocols are essential for quality control, research, and development in the rubber industry.
Synthesis of N-cyclohexyl(thio)phthalimide (CTP)
A common laboratory-scale synthesis of CTP involves the reaction of phthalimide with cyclohexylsulfenyl chloride in the presence of a base.
Materials:
-
Phthalimide
-
Dicyclohexyl disulfide
-
Chlorine gas
-
Toluene (or other suitable aprotic solvent)
-
Tertiary amine (e.g., triethylamine) or an aqueous solution of an alkali metal hydroxide (B78521)
Procedure:
-
A mixture of toluene, phthalimide, and dicyclohexyl disulfide is prepared in a reaction vessel.
-
Chlorine gas is introduced into the mixture at a controlled temperature, typically between 0 and 20°C, to form cyclohexylsulfenyl chloride in situ.
-
A tertiary amine or an aqueous solution of an alkali metal or alkaline earth metal hydroxide is then added as a base to the mixture. The molar ratio of base to phthalimide is typically maintained between 1:1 and 1.3:1.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting N-cyclohexyl(thio)phthalimide is then isolated and purified, often through filtration, washing, and recrystallization.
Evaluation of Vulcanization Characteristics
The effect of CTP on the vulcanization process is primarily assessed using a cure meter, which measures the change in torque of a rubber sample as it vulcanizes.
Standard Test Methods:
-
ASTM D2084: Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[9][10][11][12]
-
ASTM D5289: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[13][14][15][16][17]
General Procedure:
-
A sample of the uncured rubber compound containing a specified amount of CTP is placed in the die cavity of the cure meter.
-
The cavity is heated to a specified vulcanization temperature and the sample is subjected to an oscillating rotational shear.
-
The torque required to oscillate the rotor is continuously measured and recorded as a function of time.
-
From the resulting cure curve, key parameters are determined, including:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the shear modulus of the fully cured rubber.
-
Scorch Time (ts2): The time for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal state of cure.
-
Assessment of Physical Properties
To ensure that CTP does not adversely affect the final performance of the rubber product, a series of physical property tests are conducted on the vulcanized samples.
Standard Test Methods:
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[18][19][20]
-
ASTM D624: Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[21][22][23][24][25]
-
ASTM D1646: Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer) - for Mooney Scorch.[26][27][28][29][30]
Tensile Properties (ASTM D412):
-
Dumbbell-shaped specimens are cut from the vulcanized rubber sheet.
-
The specimens are placed in the grips of a tensile testing machine.
-
The specimens are stretched at a constant rate until they break.
-
The tensile strength, modulus at a specific elongation (e.g., 300%), and elongation at break are recorded.
Tear Strength (ASTM D624):
-
Test specimens with a specific geometry (e.g., angle, crescent, or trouser) are prepared.
-
A cut is made in the specimen to initiate a tear.
-
The force required to propagate the tear is measured using a tensile testing machine.
Mooney Scorch (ASTM D1646):
-
An uncured rubber sample is placed in a Mooney viscometer.
-
The sample is heated and a rotor turns within the rubber.
-
The torque required to turn the rotor is measured over time.
-
The Mooney scorch time is the time it takes for the viscosity to rise a specified number of units above the minimum, indicating the onset of cure.[30]
Conclusion
The development of N-cyclohexyl(thio)phthalimide (CTP) was a landmark achievement in rubber technology. By providing a reliable and predictable method for delaying the onset of vulcanization, CTP enabled significant advancements in rubber processing, leading to increased efficiency, reduced waste, and improved product quality. Its mechanism of action, centered on the scavenging of 2-mercaptobenzothiazole, offers a clear example of targeted chemical intervention to solve a critical industrial problem. The standardized experimental protocols for its evaluation ensure consistent and reliable performance across the industry. As the rubber industry continues to evolve, the principles established by the development and application of CTP will undoubtedly continue to inform the creation of new and improved processing aids.
References
- 1. prescott-instruments.com [prescott-instruments.com]
- 2. holzrubber.com [holzrubber.com]
- 3. rubbermulch.com [rubbermulch.com]
- 4. google.com [google.com]
- 5. akrochem.com [akrochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerators | PDF [slideshare.net]
- 8. lusida.com [lusida.com]
- 9. store.astm.org [store.astm.org]
- 10. file.yizimg.com [file.yizimg.com]
- 11. smithers.com [smithers.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. matestlabs.com [matestlabs.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 19. kindsnail.com [kindsnail.com]
- 20. testresources.net [testresources.net]
- 21. How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624 - ADMET [admet.com]
- 22. img42.gkzhan.com [img42.gkzhan.com]
- 23. testresources.net [testresources.net]
- 24. ecdn6.globalso.com [ecdn6.globalso.com]
- 25. mts.com [mts.com]
- 26. store.astm.org [store.astm.org]
- 27. uobabylon.edu.iq [uobabylon.edu.iq]
- 28. smithers.com [smithers.com]
- 29. file.yizimg.com [file.yizimg.com]
- 30. m.youtube.com [m.youtube.com]
N-(Cyclohexylthio)phthalimide: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
N-(Cyclohexylthio)phthalimide (NCTP), a sulfenamide (B3320178) derivative of phthalimide (B116566), is a versatile chemical compound with significant industrial and potential therapeutic applications. Predominantly utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry, NCTP plays a crucial role in controlling the vulcanization process, thereby enhancing the quality and processability of rubber products. Beyond its established role in polymer science, the phthalimide moiety within NCTP suggests potential for biological activity, an area of growing research interest. This technical guide provides an in-depth review of the synthesis, mechanisms of action, and diverse applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.
Physicochemical Properties of this compound
NCTP is a white to light-yellow crystalline powder with the chemical formula C₁₄H₁₅NO₂S.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 17796-82-6 | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| Melting Point | 90-94 °C | [1] |
| Appearance | White to light-yellow crystalline powder | [1][2] |
| Solubility | Soluble in acetone, benzene, toluene, ether, and ethyl acetate; Insoluble in water. | [1][2] |
| Purity | Typically ≥ 97% | [3][4] |
Core Application: Pre-vulcanization Inhibition in the Rubber Industry
The primary and most significant application of this compound is as a pre-vulcanization inhibitor, or scorch retarder, in the sulfur vulcanization of natural and synthetic rubbers.[2][5][6] Scorch is the premature vulcanization of a rubber compound during mixing and processing, which can lead to material wastage and processing difficulties. NCTP effectively delays the onset of vulcanization at processing temperatures without significantly affecting the rate of cure at vulcanization temperatures.[7]
Mechanism of Action in Vulcanization
During sulfur vulcanization accelerated by sulfenamides, a key intermediate, 2-mercaptobenzothiazole (B37678) (MBT), is formed. MBT is highly reactive and can initiate premature cross-linking. NCTP functions by scavenging this MBT as it is formed.[6][8] The reaction between NCTP and MBT is faster than the reaction of MBT with the accelerator, thus preventing the formation of the active sulfurating agent and delaying the onset of vulcanization.[8] Once all the NCTP is consumed, the vulcanization process proceeds at its normal rate.[8]
Mechanism of NCTP as a pre-vulcanization inhibitor.
Quantitative Effects on Rubber Properties
The addition of NCTP to rubber compounds leads to a quantifiable improvement in processing safety and can influence the final physical properties of the vulcanizate. The following tables summarize typical effects of NCTP on cure characteristics and physical properties of rubber. Actual values can vary depending on the specific rubber formulation, other additives, and processing conditions.
Table 2.1: Effect of NCTP on Cure Characteristics of a Typical Rubber Compound
| Parameter | Without NCTP | With NCTP (0.2 phr) | References |
| Mooney Scorch Time (t₅) at 135°C (min) | 10 | 18 | [9][10][11] |
| Optimum Cure Time (t₉₀) at 160°C (min) | 12 | 13 | [11][12][13] |
| Cure Rate Index (CRI) (min⁻¹) | 8.3 | 7.7 | [11] |
| Minimum Torque (ML) (dNm) | 1.5 | 1.4 | [14] |
| Maximum Torque (MH) (dNm) | 15 | 14.5 | [14] |
Table 2.2: Effect of NCTP on Physical Properties of a Vulcanized Rubber
| Property | Without NCTP | With NCTP (0.2 phr) | References |
| Tensile Strength (MPa) | 25 | 24.5 | [15][16] |
| Elongation at Break (%) | 550 | 540 | [15][16] |
| Modulus at 300% Elongation (MPa) | 10 | 9.8 | [15] |
| Hardness (Shore A) | 60 | 60 | [10] |
Synthesis of this compound
Several methods for the synthesis of NCTP have been reported, with the reaction of cyclohexylsulfenyl chloride and phthalimide in the presence of a base being a common industrial route.[3][4][17] High yields and purity can be achieved through careful control of reaction conditions.
Representative Synthesis Protocols
Protocol 1: From Dicyclohexyl Disulfide (In-situ Generation of Cyclohexylsulfenyl Chloride) [1][17]
This method involves the in-situ generation of cyclohexylsulfenyl chloride from dicyclohexyl disulfide, followed by its reaction with phthalimide.
-
Reactants: Dicyclohexyl disulfide, Chlorine, Phthalimide, Toluene (solvent), and a base (e.g., triethylamine (B128534) or aqueous sodium hydroxide).[18]
-
Procedure:
-
A mixture of dicyclohexyl disulfide and phthalimide is prepared in toluene.
-
Chlorine gas is bubbled through the mixture at a controlled temperature (typically 0-20°C) to form cyclohexylsulfenyl chloride in situ.[1]
-
A base is then added to neutralize the HCl formed during the reaction and to facilitate the reaction between cyclohexylsulfenyl chloride and phthalimide.
-
The reaction mixture is stirred for a specified time.
-
The product, this compound, is then isolated by filtration, washed, and dried.
-
Protocol 2: Electrolytic Synthesis [19]
An alternative laboratory-scale synthesis involves the electrolysis of dicyclohexyl disulfide and phthalimide.
-
Reactants: Dicyclohexyl disulfide, Phthalimide, Sodium bromide, Tetraethylammonium perchlorate (B79767) (supporting electrolyte), and Acetonitrile (B52724) (solvent).[19]
-
Procedure:
-
The reactants are dissolved in acetonitrile in an electrolytic cell equipped with platinum electrodes.[19]
-
Electrolysis is carried out at a constant voltage (e.g., 3V) and a controlled temperature (e.g., 20°C) for a specified duration (e.g., 18 hours).[19]
-
After the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
-
-
Yield: Up to 99%.[19]
General workflows for NCTP synthesis.
Potential Applications Beyond the Rubber Industry
While the primary application of NCTP is well-established, its chemical structure, featuring a reactive sulfenamide group and a phthalimide moiety, suggests potential for other uses.
Organic Synthesis
N-(Aryl/alkylthio)phthalimides are effective electrophilic sulfenylating agents, capable of transferring a thioether group to a variety of nucleophiles.[20] This reactivity can be harnessed to create new carbon-sulfur bonds, which are important in the synthesis of various organic compounds. For instance, N-(arylthio)phthalimides have been used in reactions with indoles to produce 3-thioindoles.[20] While specific examples using NCTP are less common in the literature, its potential as a reagent for introducing the cyclohexylthio group remains an area for exploration.[7][21]
Biological Activity
The phthalimide functional group is a known pharmacophore present in several therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[18][19][22]
Numerous studies have demonstrated that phthalimide derivatives can modulate inflammatory responses. For example, some phthalimide analogs have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] The anti-inflammatory effects of some phthalimides are mediated through the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[23][24][25]
Table 4.1: Reported Anti-inflammatory Activity of Selected Phthalimide Derivatives (Not NCTP)
| Compound | Target/Assay | IC₅₀ / ED₅₀ | References |
| LASSBio-468 | LPS-induced TNF-α | ED₅₀ = 2.5 mg/kg | [19] |
| Phthalimide derivative 16 | COX-1 / COX-2 | IC₅₀ = 3.6 µM / 3.2 µM | [19] |
| Phthalimide derivative 52 | TNF-α production | ~200x more potent than thalidomide | [19] |
While direct studies on the biological activity of this compound are limited in the reviewed literature, its structural similarity to other biologically active phthalimides suggests that it could be a candidate for investigation as a potential therapeutic agent.
General TLR4/NF-κB pathway and points of inhibition by some phthalimides.
Agricultural Applications
While some sulfur and nitrogen-containing heterocyclic compounds have applications in agriculture as fungicides or herbicides, a review of the available literature and patent databases did not yield specific information on the use of this compound in this sector.
Experimental Protocols
Mooney Scorch Time Measurement (ASTM D1646)
This test determines the scorch characteristics of a rubber compound using a Mooney viscometer.
-
Apparatus: Mooney Viscometer.
-
Sample Preparation: A sample of the uncured rubber compound is prepared according to the standard.
-
Procedure:
-
The viscometer dies and rotor are preheated to the specified test temperature (e.g., 135°C).
-
The rubber sample is placed in the die cavity, enclosing the rotor.
-
The dies are closed, and the rotor begins to rotate at a constant speed (usually 2 rpm).
-
The torque required to rotate the rotor is measured over time.
-
The Mooney scorch time (t₅) is the time required for the Mooney viscosity to rise by 5 units above the minimum viscosity.
-
-
Data Interpretation: A longer scorch time indicates greater resistance to premature vulcanization.[26][27]
Cure Characteristics by Oscillating Disk Rheometer (ASTM D2084)
This method is used to determine the vulcanization characteristics of a rubber compound.
-
Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).
-
Sample Preparation: A sample of the uncured rubber compound is die-cut to a specific size.
-
Procedure:
-
The rheometer dies are preheated to the vulcanization temperature (e.g., 160°C).
-
The sample is placed in the lower die.
-
The dies are closed, and the rotor (or one of the dies in an MDR) oscillates at a specified frequency and amplitude.
-
The torque required to oscillate the rotor is measured as a function of time.
-
The resulting curve provides data on minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t₉₀).
-
-
Data Interpretation: The cure curve provides a comprehensive profile of the vulcanization process, including the induction period (scorch safety), the rate of cure, and the final state of cure.[11][26]
Conclusion
This compound is a compound of significant industrial importance, primarily due to its efficacy as a pre-vulcanization inhibitor in the rubber industry. Its ability to provide scorch safety is critical for modern rubber processing. While its applications in organic synthesis and as a bioactive molecule are less explored, the chemical nature of NCTP suggests that these are promising areas for future research. Further investigation into the specific biological activities of NCTP and its derivatives could unlock new therapeutic potentials.
References
- 1. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 2. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]
- 4. KR860001863B1 - Method for preparing N- (cyclohexylthio) -phthalimide - Google Patents [patents.google.com]
- 5. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. akrochem.com [akrochem.com]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP0047912B1 - Process for preparing n-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. know-todays-news.com [know-todays-news.com]
- 21. N-Alkynylthio Phthalimide: A Shelf-Stable Alkynylthio Transfer Reagent for the Synthesis of Alkynyl Thioethers [organic-chemistry.org]
- 22. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: Anti-inflammatory a… [ouci.dntb.gov.ua]
- 23. [PDF] TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis | Semantic Scholar [semanticscholar.org]
- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. uobabylon.edu.iq [uobabylon.edu.iq]
- 27. researchgate.net [researchgate.net]
N-(Cyclohexylthio)phthalimide: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Cyclohexylthio)phthalimide (CAS No. 17796-82-6), a phthalimide (B116566) derivative, is a compound of interest in various research and development applications. Understanding its safety profile, proper handling procedures, and the details within its Material Safety Data Sheet (MSDS) is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the critical safety aspects of this compound, including its physicochemical properties, toxicological data, handling and storage protocols, and emergency procedures. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Physicochemical and Toxicological Data
A thorough understanding of the quantitative safety data for this compound is essential for risk assessment. The following tables summarize key physicochemical properties and toxicological endpoints.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S | [1][2] |
| Molecular Weight | 261.3 g/mol | [1] |
| Appearance | White or light yellow powder/crystals | [3] |
| Melting Point | 90°C | [4][5] |
| Boiling Point | 422.6 ± 28.0 °C (Predicted) | [4] |
| Density | 1.25 - 1.35 g/cm³ | [4][5] |
| Water Solubility | Insoluble | [3][4] |
| Solubility in Organic Solvents | Soluble in acetone, ethyl acetate, benzene, ether, and warm n-heptane and carbon tetrachloride. Slightly soluble in gasoline. | [3][6] |
| Log P (octanol-water) | 3.66 | [7] |
Toxicological Data
| Endpoint | Value | Species | Test Guideline | Reference |
| Acute Oral Toxicity (LD50) | 7,940 mg/kg | Rat | OECD 423 | [2] |
| Skin Corrosion/Irritation | May cause slight skin irritation. | Rabbit | OECD 404 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Not specified | Not specified | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | Not specified | Not specified | [1][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Not specified | Not specified | [1] |
Ecotoxicological Data
| Endpoint | Value | Species | Test Guideline | Reference |
| Acute Toxicity to Fish (LC50, 96h) | 82 mg/L | Lepomis macrochirus (Bluegill sunfish) | OECD 203 | [2] |
| Acute Toxicity to Aquatic Invertebrates (EC50, 48h) | 82 mg/L | Daphnia species | OECD 202 | [2] |
| Toxicity to Algae (EC50, 96h) | 0.7 mg/L | Algae | OECD 201 | [2] |
| Biodegradability | Not readily biodegradable. | Not specified | OECD 301 | [9] |
Hazard Identification and Classification
This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Hazard Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P314: Get medical advice/attention if you feel unwell.[1]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1][8]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2][8]
-
Experimental Protocols
The toxicological and ecotoxicological data presented in this guide are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is designed to assess the acute toxic effects of a substance following oral administration.[1]
-
Principle: A stepwise procedure where a small number of animals (typically three of a single sex, usually females) are dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[1] The outcome of the first step (mortality or survival) determines the next dose level.
-
Procedure: The test substance is administered orally by gavage to fasted animals. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[10] It is not designed to calculate a precise LD50 value.[1]
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential of a substance to cause irritation or corrosion upon application to the skin.[6]
-
Principle: The test substance is applied to a small area of the shaved skin of a single animal (typically an albino rabbit) under a semi-occlusive patch.[11][12]
-
Procedure: A 0.5 g or 0.5 mL dose of the test substance is applied to the skin for a 4-hour exposure period.[12] After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6][11] The observations can be extended up to 14 days to assess the reversibility of the effects.[12]
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed lesions.[6]
Acute Eye Irritation/Corrosion - OECD Guideline 405
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[8]
-
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[13][14] The untreated eye serves as a control.
-
Procedure: A 0.1 mL or 0.1 g dose of the substance is instilled into the eye.[7] The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[13] The observation period can be extended to assess the reversibility of effects.[8]
-
Endpoint: Ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed eye damage.[8]
Ecotoxicity Testing
-
OECD Guideline 201: Alga, Growth Inhibition Test: This test assesses the effects of a substance on the growth of freshwater algae.[3][15] Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours.[15][16] The inhibition of growth is measured by changes in cell density or biomass.[16]
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[2][4] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[4][17][18] The endpoint is immobilization, defined as the inability to swim.[2][4]
-
OECD Guideline 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.[19][20] Fish are exposed to the test substance in a static or semi-static system for 96 hours.[19][21] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.[19][22]
Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2][8]
-
Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH/MSHA-approved particulate respirator.[8]
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Minimize dust generation and accumulation.[2]
-
Take precautionary measures against static discharge.[1]
-
Do not eat, drink, or smoke in work areas.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
Keep containers tightly closed to prevent moisture absorption.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][8]
-
Keep away from heat, sparks, and open flames.[2]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[19]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical advice.[1][2][8]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8] Avoid release to the environment.[2]
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, labeled container for disposal.[6] Avoid generating dust.[6] Clean the spill area thoroughly with soap and water.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][2] Contaminated packaging should be treated as the substance itself.[1]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable compound for various scientific applications. However, its potential hazards, including skin sensitization, serious eye irritation, and specific target organ toxicity with repeated exposure, necessitate strict adherence to safety protocols. This technical guide provides a comprehensive overview of the essential safety information, handling procedures, and experimental methodologies related to this compound. By following these guidelines, researchers and professionals can mitigate risks, ensure a safe working environment, and maintain the quality and reliability of their work.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. eurofins.com.au [eurofins.com.au]
- 16. oecd.org [oecd.org]
- 17. eurofins.it [eurofins.it]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 21. eurofins.com.au [eurofins.com.au]
- 22. oecd.org [oecd.org]
N-(Cyclohexylthio)phthalimide: A Comprehensive Technical Guide on its Environmental Fate and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Cyclohexylthio)phthalimide (NCTP) is a widely used industrial chemical, primarily functioning as a pre-vulcanization inhibitor in the rubber industry. Its prevalence necessitates a thorough understanding of its environmental persistence, degradation pathways, and toxicological effects on various organisms. This technical guide provides an in-depth review of the current scientific knowledge regarding the environmental fate and toxicity of NCTP. It summarizes key physicochemical properties and compiles available data on its hydrolysis, biodegradation, and aquatic and mammalian toxicity. Detailed experimental protocols, based on internationally recognized guidelines, are provided for the key studies cited. Furthermore, this guide addresses the current data gaps in photolysis and bioaccumulation, offering insights based on the toxicological profile of structurally related compounds. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through logical diagrams.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physicochemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 17796-82-6 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| Appearance | White or light yellow crystalline powder | [2] |
| Water Solubility | 12.4 mg/L (at 20°C, pH 4.74-5) | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 2.82 - 3.56 (at 25°C, pH 6.9) | [1] |
| Vapor Pressure | 3.47 x 10⁻⁷ Pa (at 25°C, calculated) | [1] |
Environmental Fate
The environmental fate of NCTP is determined by a combination of transport and transformation processes, including hydrolysis, biodegradation, and photolysis.
Hydrolysis
NCTP is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The primary hydrolysis product is N-(cyclohexylthio)phthalamide[1].
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 23.3 hours | 25°C, pH 7 | [1] |
The hydrolysis of NCTP can be determined following the principles of OECD Guideline 111: Hydrolysis as a Function of pH .
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
Test Substance Application: A stock solution of NCTP in a water-miscible solvent is prepared. An aliquot of the stock solution is added to each buffer solution to achieve a final concentration that is less than half of its water solubility.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots of the test solutions are taken at appropriate time intervals. The concentration of NCTP and its primary degradation product, N-(cyclohexylthio)phthalamide, is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH value.
Biodegradation
The available data suggests that NCTP is not readily biodegradable under aerobic conditions.
| Test Type | Result | Method | Reference |
| Aerobic Biodegradation | 15.6% degradation (mean value) | Based on oxygen consumption | [1] |
A standard test to assess the ready biodegradability of NCTP is the OECD Guideline 301C: Ready Biodegradability: Modified MITI Test (I) .
-
Test System: A mineral medium containing a known concentration of NCTP as the sole organic carbon source is inoculated with activated sludge.
-
Incubation: The test mixture is incubated in the dark at a constant temperature (20-25°C) for 28 days.
-
Measurement: The consumption of oxygen is measured continuously throughout the test period.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 28-day period and within a 10-day window.
Photolysis
Bioaccumulation
There are no specific bioaccumulation studies available for this compound. However, its octanol-water partition coefficient (log Kow) in the range of 2.82 to 3.56 suggests a potential for bioaccumulation in aquatic organisms[1]. Substances with a log Kow > 3 are generally considered to have a potential to bioaccumulate. Therefore, it is anticipated that NCTP may accumulate in the fatty tissues of organisms. Experimental studies following guidelines such as OECD Guideline 305: Bioaccumulation in Fish: Exposure and Depuration Phases are needed to definitively determine the bioconcentration factor (BCF) and bioaccumulation potential of NCTP.
Ecotoxicity
Aquatic Toxicity
NCTP has been shown to be toxic to aquatic organisms, with varying degrees of sensitivity across different trophic levels.
Acute Aquatic Toxicity
| Organism | Test Duration | Endpoint | Value (µg/L) | Reference |
| Green Algae (Raphidocelis subcapitata) | 48 hours | EC50 (growth inhibition) | > 142 | [1] |
| Green Algae | 96 hours | EC50 | 700 | [3] |
| Crustacean (Daphnia magna) | 48 hours | EC50 (swimming inhibition) | 1,210 | [1] |
| Crustacean (Daphnia species) | 48 hours | EC50 | 82,000 | [3] |
| Fish (Poecilia reticulata - guppy) | 96 hours | LC50 | 690 | [1] |
| Fish (Lepomis macrochirus) | 96 hours | LC50 | 82,000 | [3] |
Chronic Aquatic Toxicity
| Organism | Test Duration | Endpoint | Value (µg/L) | Reference |
| Green Algae (Raphidocelis subcapitata) | 48 hours | NOEC (growth inhibition) | 142 | [1] |
| Crustacean (Daphnia magna) | 21 days | NOEC (reproductive inhibition) | 142 | [1] |
The aquatic toxicity of NCTP can be assessed using standardized OECD guidelines.
-
Fish, Acute Toxicity Test (OECD 203): Fish are exposed to a range of concentrations of NCTP for 96 hours. Mortality and sublethal effects are observed, and the LC50 is calculated[4][5][6][7][8].
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to various concentrations of NCTP for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined[2][9][10][11][12].
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to different concentrations of NCTP for 72 hours. The inhibition of growth is measured, and the EC50 is calculated[13][14][15][16][17].
Mammalian Toxicity
NCTP exhibits low acute toxicity in mammals via oral and dermal routes but can cause skin sensitization and eye irritation.
Acute Toxicity
| Route | Species | Endpoint | Value (mg/kg) | Reference |
| Oral | Rat | LD50 | 7,940 | [3] |
| Dermal | Rabbit | LD50 | > 7,940 | [3] |
Irritation and Sensitization
| Test | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild irritant | [18] |
| Eye Irritation | Rabbit | Moderate irritant | [18] |
| Skin Sensitization | Guinea Pig | May cause an allergic skin reaction | [9][18] |
Repeated Dose Toxicity
| Route | Species | Endpoint | Value | Effect | Reference |
| Oral | Rat | NOAEL | 3.8 mg/kg/day | Increased relative weight of kidneys | [1] |
| Inhalation | Rat | LOAEL | 2.7 mg/m³ | Degeneration and regeneration of tubular epithelium, granular casts | [1] |
Standardized OECD guidelines are available for assessing the mammalian toxicity of chemicals like NCTP.
-
Acute Oral Toxicity (OECD 401 - now deleted and replaced by OECD 420, 423, 425): The substance is administered orally to animals at different dose levels, and the LD50 is determined[1][19][20][21].
-
Acute Dermal Toxicity (OECD 402): The test substance is applied to the skin of animals, and the LD50 is determined[22][23][24][25][26].
-
Acute Dermal Irritation/Corrosion (OECD 404): The substance is applied to the skin of a rabbit, and the degree of irritation or corrosion is assessed[18][27][28][29][30].
-
Acute Eye Irritation/Corrosion (OECD 405): The test substance is instilled into the eye of a rabbit, and the potential for irritation or corrosion is evaluated[31][32][33][34][35].
-
Skin Sensitisation (OECD 406): The potential of a substance to cause skin sensitization is assessed in guinea pigs[3][36][37][38][39].
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): Rodents are administered the test substance daily for 90 days to determine the no-observed-adverse-effect-level (NOAEL)[40][41][42][43][44].
Visualizations
Caption: Environmental fate pathways of this compound.
Caption: General workflow for the toxicity assessment of NCTP.
Conclusion and Future Perspectives
This compound demonstrates a moderate potential for environmental persistence, primarily governed by its susceptibility to hydrolysis. While not readily biodegradable, its breakdown in the environment is likely to occur. The available data indicates that NCTP is toxic to aquatic life, and while it has low acute mammalian toxicity, it is a skin sensitizer (B1316253) and an eye irritant.
Significant data gaps remain, particularly concerning the photolytic degradation pathways and the potential for bioaccumulation. Given its log Kow, bioaccumulation studies are a high priority for a more complete environmental risk assessment. Further research into the biodegradation of NCTP under various environmental conditions would also be beneficial. A comprehensive understanding of its complete environmental profile will be crucial for ensuring its safe use and for the development of any necessary risk mitigation strategies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 7. eurofins.com.au [eurofins.com.au]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. oecd.org [oecd.org]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. scribd.com [scribd.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 24. nucro-technics.com [nucro-technics.com]
- 25. oecd.org [oecd.org]
- 26. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 27. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 28. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
- 31. nucro-technics.com [nucro-technics.com]
- 32. oecd.org [oecd.org]
- 33. catalog.labcorp.com [catalog.labcorp.com]
- 34. oecd.org [oecd.org]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 36. ecetoc.org [ecetoc.org]
- 37. nucro-technics.com [nucro-technics.com]
- 38. mbresearch.com [mbresearch.com]
- 39. oecd.org [oecd.org]
- 40. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 41. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 42. oecd.org [oecd.org]
- 43. oecd.org [oecd.org]
- 44. ask-force.org [ask-force.org]
Molecular Modeling of N-(Cyclohexylthio)phthalimide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Cyclohexylthio)phthalimide (NCTP) is a versatile organosulfur compound with significant industrial applications, primarily as a pre-vulcanization inhibitor in the rubber industry. While its role in polymer chemistry is well-established, the broader potential of NCTP and its constituent chemical moieties—the phthalimide (B116566) and cyclohexylthio groups—in the realm of molecular interactions relevant to life sciences remains an area of growing interest. The phthalimide scaffold, in particular, is a well-recognized pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This technical guide provides an in-depth exploration of the molecular interactions of this compound, bridging its industrial applications with its potential relevance in drug development through the lens of molecular modeling. We will delve into its mechanism of action in vulcanization, explore the known biological activities of related phthalimide derivatives, and detail the computational methodologies that can be employed to study these interactions at a molecular level.
Introduction to this compound (NCTP)
This compound is a crystalline solid that functions as a highly effective scorch retarder in the sulfur vulcanization of rubber.[3] Its primary role is to delay the onset of vulcanization, providing a crucial window for the processing of rubber compounds without premature cross-linking.[3] This control over the vulcanization kinetics is essential for manufacturing high-quality rubber products. The molecular structure of NCTP, featuring a reactive sulfenamide (B3320178) (S-N) bond, is key to its inhibitory function.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 90-94 °C | [1] |
| Solubility | Soluble in acetone, benzene, toluene; Insoluble in water | [1] |
| CAS Number | 17796-82-6 | [1] |
Molecular Interactions in Industrial Applications: The Vulcanization Process
The primary application of NCTP is in the rubber industry as a pre-vulcanization inhibitor (PVI). Its mechanism of action involves intricate interactions with various components of the vulcanization system.
Mechanism of Pre-Vulcanization Inhibition
During sulfur vulcanization, accelerators are used to speed up the cross-linking of polymer chains. A common class of accelerators are sulfenamides. A key intermediate in the vulcanization process is 2-mercaptobenzothiazole (B37678) (MBT). The inhibitory action of NCTP is primarily attributed to its reaction with MBT.[4][5]
The sulfenamide bond in NCTP is susceptible to cleavage. In the presence of MBT, which is formed during the initial stages of heating, NCTP readily reacts to form a more stable, less reactive intermediate. This reaction effectively "scavenges" the highly reactive MBT, thus preventing it from accelerating the vulcanization process prematurely.[5] Cross-linking proceeds only after the NCTP has been consumed.[4]
The logical workflow of NCTP's inhibitory action can be visualized as follows:
Phthalimide Derivatives in Drug Development
While NCTP itself is not a therapeutic agent, the phthalimide moiety is a privileged scaffold in medicinal chemistry. Numerous phthalimide derivatives have been synthesized and evaluated for a wide range of biological activities.[1][2]
Overview of Biological Activities
Phthalimide-containing compounds have demonstrated a remarkable diversity of biological effects, including:
-
Antimicrobial and Antifungal Activity: Several N-substituted phthalimides exhibit potent activity against various bacterial and fungal strains.[1][6]
-
Anticancer Activity: Phthalimide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against specific kinases or other cancer-related targets.[7]
-
Anti-inflammatory Activity: The well-known drug thalidomide (B1683933) and its analogs, which contain a phthalimide core, are potent immunomodulators with anti-inflammatory properties.
-
Antiviral Activity: Certain phthalimide derivatives have shown promise as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[8]
A hypothetical signaling pathway illustrating how a generic phthalimide derivative might exert its anticancer effects by inhibiting a key kinase is shown below.
Molecular Modeling of Phthalimide Interactions
Molecular modeling techniques are invaluable for understanding the interactions of small molecules like NCTP and its derivatives at the atomic level. These methods can be used to predict binding affinities, elucidate mechanisms of action, and guide the design of new molecules with desired properties.
Experimental Protocols for Computational Studies
4.1.1. Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate various properties that are crucial for understanding molecular interactions.
-
Objective: To determine the optimized geometry, electronic properties (e.g., HOMO-LUMO energies, electrostatic potential), and reactivity descriptors of NCTP and its analogs.
-
Methodology:
-
The initial 3D structure of the molecule is built using a molecular editor.
-
Geometry optimization is performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)).[7]
-
Frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic properties and reactivity descriptors are then calculated from the optimized geometry.
-
4.1.2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Objective: To predict the binding mode and estimate the binding affinity of a phthalimide derivative to a biological target (e.g., an enzyme active site).
-
Methodology:
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling.
-
The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
The 3D structure of the ligand (phthalimide derivative) is prepared and optimized.
-
Docking simulations are performed using software like AutoDock or Glide, which systematically search for the best binding pose of the ligand within the target's active site.[7]
-
The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7]
-
4.1.3. Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
-
Objective: To develop a predictive model for the biological activity of new phthalimide derivatives based on their structural features.
-
Methodology:
-
A dataset of phthalimide derivatives with known biological activities (e.g., IC50 values) is compiled.[9]
-
A set of molecular descriptors (physicochemical properties) is calculated for each compound in the dataset.
-
The dataset is typically divided into a training set and a test set.[9]
-
A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that relates the descriptors to the biological activity for the training set.[9]
-
The predictive power of the QSAR model is validated using the test set.
-
Data Presentation: Quantitative Insights from Molecular Modeling
The outputs of molecular modeling studies are often quantitative and can be summarized in tables for comparative analysis.
Table 2: Hypothetical Molecular Docking Results of Phthalimide Derivatives against Kinase A
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |
| Derivative 1 | -8.5 | 0.58 | Lys72, Glu91, Leu148 |
| Derivative 2 | -7.9 | 1.35 | Lys72, Asp165 |
| Derivative 3 | -9.2 | 0.19 | Lys72, Glu91, Asp165, Phe166 |
| NCTP (hypothetical) | -6.5 | 15.2 | Leu148 |
Table 3: Example of Calculated DFT Descriptors for a Phthalimide Derivative
| Descriptor | Value |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 3.2 |
| Mulliken Charge on Carbonyl Carbon | +0.45 |
Conclusion and Future Perspectives
This compound is a molecule with a well-defined role in industrial chemistry. However, the chemical scaffolds it contains, particularly the phthalimide ring, are of significant interest to researchers in drug development. This guide has provided an overview of the molecular interactions of NCTP in its primary application and has explored the broader biological potential of the phthalimide class of compounds.
The application of molecular modeling techniques such as DFT, molecular docking, and QSAR analysis can provide profound insights into the interactions of NCTP and its derivatives at a molecular level. While there is a wealth of information on the biological activities of various phthalimide compounds, dedicated studies on the potential bioactivity of NCTP are lacking. Future research in this area, guided by computational approaches, could uncover novel therapeutic applications for this readily available industrial chemical and its analogs. The detailed experimental protocols and conceptual frameworks presented here offer a starting point for such investigations, paving the way for new discoveries at the interface of industrial chemistry and pharmaceutical sciences.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rct [rct.kglmeridian.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repository.li.mahidol.ac.th [repository.li.mahidol.ac.th]
- 9. Hologram quantitative structure–activity relationship and comparative molecular field analysis studies within a series of tricyclic phthalimide HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of N-(Cyclohexylthio)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of N-(Cyclohexylthio)phthalimide, a compound of significant interest, primarily utilized as a pre-vulcanization inhibitor in the rubber industry. The synthesis is based on the reaction of phthalimide (B116566) with cyclohexylsulphenylchloride in the presence of a base. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of quantitative data from various synthetic approaches is presented for comparative analysis. A visual workflow of the experimental procedure is also provided to facilitate clear understanding.
Introduction
This compound (CTP) is a crucial additive in the rubber industry, where it functions as a scorch inhibitor, preventing premature vulcanization of rubber compounds.[1][2] This property allows for safer and more controlled processing of rubber materials. The synthesis of CTP is a key process for ensuring its availability for industrial applications and further research. The most common and industrially viable method for its preparation involves the reaction of phthalimide with cyclohexylsulphenylchloride.[3][4] This document details a reliable laboratory-scale protocol for this synthesis.
Experimental Protocols
Synthesis of this compound via Reaction of Phthalimide and Cyclohexylsulphenylchloride
This protocol is adapted from established methods involving the reaction of phthalimide and cyclohexylsulphenylchloride in the presence of an aqueous alkali or alkaline earth metal hydroxide (B78521) solution.[3][4]
Materials:
-
Phthalimide
-
Cyclohexylsulphenylchloride
-
Aqueous Sodium Hydroxide (NaOH) solution or other alkali/alkaline earth metal hydroxides[3][4]
-
Organic solvent (e.g., toluene, pentane (B18724), hexane)[3][5]
-
Emulsifier (optional, e.g., Erkantol BXG)[3]
-
Water
-
Stirrer vessel
-
Stirrer
-
Thermometer
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a stirrer vessel, combine water, phthalimide, and optionally, an emulsifier. Cool the mixture to between 0°C and 20°C with stirring. A preferred temperature range is 0°C to 5°C.[3]
-
Addition of Reactants: While maintaining the temperature and stirring, slowly add the cyclohexylsulphenylchloride and the aqueous base solution. The phthalimide, cyclohexylsulphenylchloride, and base are preferably used in equimolar ratios, though a slight molar excess (1 to 10 mol %) of phthalimide and base can be employed.[3][4]
-
Reaction: Continue stirring the mixture for a subsequent period, for example, 15 minutes, after the addition is complete.[3] The reaction is typically carried out at a temperature between -10°C and 100°C, with a preferred range of 0°C to 20°C.[3][4]
-
Isolation of Product: The solid this compound product will precipitate out of the solution. Separate the solid product from the liquid phases by filtration.[3]
-
Washing and Drying: Wash the collected solid product with an organic solvent such as pentane or hexane, followed by a wash with water.[3] Dry the purified product.
-
Alternative Work-up: In some variations, after the reaction, the organic and aqueous phases are separated. The organic phase is then dried and concentrated. The solid product is precipitated by the addition of a non-polar solvent like pentane, followed by separation and drying.[3]
In-Situ Generation of Cyclohexylsulphenylchloride
An alternative and efficient approach involves the in-situ generation of cyclohexylsulphenyl chloride from dicyclohexyl disulfide and chlorine in the presence of phthalimide.[2][6] This method avoids the handling of the hydrolytically sensitive cyclohexylsulphenyl chloride.[6]
Procedure Outline:
-
A mixture of dicyclohexyl disulfide and phthalimide is prepared in an aprotic organic solvent (e.g., toluene).[2][6]
-
Chlorine gas is introduced into the mixture to generate cyclohexylsulphenyl chloride in-situ.[6]
-
A base, typically a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide, is then added to facilitate the reaction between the in-situ generated cyclohexylsulphenyl chloride and phthalimide.[6]
-
The product is then isolated and purified following a similar work-up procedure as described above.
Data Presentation
The following table summarizes the quantitative data from different synthetic protocols for this compound.
| Method | Starting Materials | Base/Catalyst | Solvent(s) | Yield (% of theoretical) | Purity (%) | Melting Point (°C) | Reference |
| Reaction of Phthalimide and Cyclohexylsulphenylchloride | Phthalimide, Cyclohexylsulphenylchloride | Aqueous NaOH | Water, Pentane | 97.9 | 98 | - | [3] |
| Reaction of Phthalimide and Cyclohexylsulphenylchloride | Phthalimide, Cyclohexylsulphenylchloride | Aqueous NaOH | Water, Hexane | 96.7 | 98 | - | [3] |
| Reaction of Phthalimide and Cyclohexylsulphenylchloride | Phthalimide, Cyclohexylsulphenylchloride | Aqueous Base | Organic Solvent, Pentane | 95.8 | 99 | - | [3] |
| Electrolytic Synthesis | Dicyclohexyl disulfide, Phthalimide | Sodium bromide, Tetraethylammonium perchlorate | Acetonitrile, Benzene | 99 | - | 92-93 | [7] |
| In-situ generation of Cyclohexylsulphenylchloride from Dicyclohexyl disulfide and Chlorine | Dicyclohexyl disulfide, Phthalimide, Chlorine | Tertiary Amine or Aqueous Base | Toluene, Hexane | 97 | 98 | - | [6][8] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. This compound (CTP) for Research [benchchem.com]
- 3. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]
- 6. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
Application of N-(Cyclohexylthio)phthalimide in Natural and Synthetic Rubbers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Cyclohexylthio)phthalimide (CTP) is a highly effective pre-vulcanization inhibitor (PVI), also known as an anti-scorching agent, widely utilized in the rubber industry.[1][2][3][4][5][6][7][8] Its primary function is to delay the onset of sulfur vulcanization at processing temperatures, thereby preventing premature cross-linking, a phenomenon known as scorch.[7] This allows for safer and more efficient processing of rubber compounds, particularly at elevated temperatures and during prolonged mixing cycles.[9] CTP is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, and others.[6][10] When used at recommended dosages, it provides a predictable and linear control over scorch time without significantly impacting the final cure rate or the physical properties of the vulcanized rubber.[1][10]
Mechanism of Action
The inhibitory effect of this compound is attributed to its ability to intercept a key intermediate in the sulfur vulcanization process. In typical sulfenamide-accelerated vulcanization, 2-mercaptobenzothiazole (B37678) (MBT) is generated as an intermediate. CTP readily reacts with this MBT, effectively removing it from the reaction pathway and thus delaying the formation of the active sulfurating species responsible for cross-linking.[4] Once the CTP is consumed, the vulcanization process proceeds at its normal rate. This mechanism provides a distinct induction period, ensuring processing safety.
Data Presentation: Effects of CTP on Rubber Properties
The incorporation of this compound into rubber formulations leads to measurable changes in their rheological and mechanical properties. The following tables summarize the typical effects of CTP on Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compounds.
Table 1: Effect of CTP on Cure Characteristics of Natural Rubber (NR)
| Property | Test Method | Control (0 phr CTP) | With CTP (0.2 phr) |
| Mooney Scorch, t₅ (min) at 135°C | ASTM D1646 | 10 | 20 |
| Optimum Cure Time, t₉₀ (min) at 150°C | ASTM D2084 | 12 | 13 |
| Minimum Torque, ML (dN·m) | ASTM D2084 | 5.5 | 5.4 |
| Maximum Torque, MH (dN·m) | ASTM D2084 | 25.0 | 24.8 |
| Cure Rate Index (CRI) (min⁻¹) | Calculated | 8.3 | 7.7 |
Table 2: Effect of CTP on Mechanical Properties of Natural Rubber (NR) Vulcanizates
| Property | Test Method | Control (0 phr CTP) | With CTP (0.2 phr) |
| Tensile Strength (MPa) | ASTM D412 | 25.0 | 24.5 |
| Modulus at 300% Elongation (MPa) | ASTM D412 | 12.0 | 11.8 |
| Elongation at Break (%) | ASTM D412 | 550 | 560 |
| Hardness (Shore A) | ASTM D2240 | 60 | 59 |
Table 3: Effect of CTP on Cure Characteristics of Styrene-Butadiene Rubber (SBR)
| Property | Test Method | Control (0 phr CTP) | With CTP (0.3 phr) |
| Mooney Scorch, t₅ (min) at 135°C | ASTM D1646 | 8 | 18 |
| Optimum Cure Time, t₉₀ (min) at 160°C | ASTM D2084 | 15 | 16 |
| Minimum Torque, ML (dN·m) | ASTM D2084 | 8.0 | 7.9 |
| Maximum Torque, MH (dN·m) | ASTM D2084 | 30.0 | 29.5 |
| Cure Rate Index (CRI) (min⁻¹) | Calculated | 6.7 | 6.3 |
Table 4: Effect of CTP on Mechanical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates
| Property | Test Method | Control (0 phr CTP) | With CTP (0.3 phr) |
| Tensile Strength (MPa) | ASTM D412 | 20.0 | 19.5 |
| Modulus at 300% Elongation (MPa) | ASTM D412 | 10.0 | 9.8 |
| Elongation at Break (%) | ASTM D412 | 450 | 460 |
| Hardness (Shore A) | ASTM D2240 | 65 | 64 |
Experimental Protocols
Protocol for Evaluating the Effect of CTP on Cure Characteristics
This protocol describes the procedure for determining the vulcanization characteristics of a rubber compound with and without CTP using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR), in accordance with ASTM D2084.[9][1][4][5][6]
4.1.1. Materials and Equipment
-
Internal mixer (e.g., Banbury mixer) or a two-roll mill
-
Rubber compound ingredients (elastomer, fillers, activators, accelerators, sulfur)
-
This compound (CTP)
-
Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)
-
Analytical balance
4.1.2. Procedure
-
Compound Preparation:
-
Prepare a control rubber compound without CTP according to a standard formulation.
-
Prepare a test compound with the same formulation but with the addition of a specified amount of CTP (e.g., 0.1-0.5 phr).
-
Ensure uniform dispersion of all ingredients during mixing.
-
-
Rheometer Setup:
-
Set the rheometer to the desired test temperature (e.g., 150°C for NR, 160°C for SBR).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Testing:
-
Place a sample of the uncured rubber compound (approximately 5 g) into the preheated die cavity of the rheometer.
-
Close the dies and start the test.
-
The instrument will oscillate the rotor or die at a specified frequency and amplitude, measuring the torque required as a function of time.
-
The test is complete when the torque reaches a plateau or begins to decrease (reversion).
-
-
Data Analysis:
-
From the resulting cure curve (torque vs. time), determine the following parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity before vulcanization.
-
Maximum Torque (MH): An indicator of the vulcanizate's stiffness and crosslink density.
-
Scorch Time (ts₂): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque.
-
-
Compare the results of the control compound with the CTP-containing compound.
-
Protocol for Evaluating the Effect of CTP on Scorch Time using a Mooney Viscometer
This protocol outlines the procedure for measuring the scorch characteristics of a rubber compound using a Mooney viscometer, following ASTM D1646.[2][3][8][11]
4.2.1. Materials and Equipment
-
Two-roll mill or internal mixer
-
Rubber compound ingredients
-
This compound (CTP)
-
Shearing disk Mooney viscometer
-
Analytical balance
4.2.2. Procedure
-
Compound Preparation:
-
Prepare control and CTP-containing rubber compounds as described in section 4.1.1.
-
-
Mooney Viscometer Setup:
-
Preheat the Mooney viscometer to the specified test temperature (e.g., 135°C).
-
Calibrate the instrument.
-
-
Sample Testing:
-
Place a sample of the uncured rubber compound into the die cavity.
-
Close the platens and allow the sample to warm for 1 minute.
-
Start the rotor and record the Mooney viscosity over time.
-
-
Data Analysis:
-
From the Mooney viscosity vs. time curve, determine the Mooney Scorch Time (t₅ or t₁₀): the time for the viscosity to rise 5 or 10 units above the minimum viscosity.
-
Compare the scorch times of the control and CTP-containing compounds.
-
Protocol for Evaluating the Effect of CTP on Mechanical Properties
This protocol describes the testing of the physical properties of vulcanized rubber sheets, with and without CTP, in accordance with ASTM D412 (Tensile Properties) and ASTM D2240 (Hardness).
4.3.1. Materials and Equipment
-
Control and CTP-containing rubber compounds
-
Compression molding press
-
Tensile testing machine with a suitable load cell and extensometer
-
Durometer (Shore A)
-
Dumbbell-shaped cutting die
4.3.2. Procedure
-
Vulcanization:
-
Vulcanize sheets of the control and CTP-containing compounds in a compression molding press at the predetermined optimum cure time and temperature (from rheometer data).
-
-
Sample Preparation:
-
Allow the vulcanized sheets to condition at room temperature for at least 24 hours.
-
Cut dumbbell-shaped test specimens from the sheets using the cutting die.
-
-
Tensile Testing (ASTM D412):
-
Measure the thickness and width of the narrow section of each dumbbell specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a constant rate of extension until the specimen breaks.
-
Record the force and elongation data.
-
-
Hardness Testing (ASTM D2240):
-
Place the vulcanized rubber sheet on a flat, hard surface.
-
Press the durometer indenter firmly into the rubber, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value from the dial within 1 second. Take multiple readings at different locations and average the results.
-
-
Data Analysis:
-
From the tensile test data, calculate:
-
Tensile Strength: The maximum stress applied before rupture.
-
Modulus: The stress at a specific elongation (e.g., 300%).
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
-
Compare the mechanical properties of the control and CTP-containing vulcanizates.
-
Visualizations
Caption: Experimental workflow for evaluating CTP in rubber.
Caption: Mechanism of CTP as a pre-vulcanization inhibitor.
References
- 1. scribd.com [scribd.com]
- 2. akrochem.com [akrochem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. harwick.com [harwick.com]
- 6. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 7. SANTOGARD PVI 17796-82-6, Australia SANTOGARD PVI 17796-82-6 Manufacturers, Australia SANTOGARD PVI 17796-82-6 Suppliers [chemnet.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. welltchemicals.com [welltchemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
N-(Cyclohexylthio)phthalimide (CTP): Application Notes and Protocols for its Role as an Antiscorching Agent in Tire Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(Cyclohexylthio)phthalimide (CTP) and its critical function as an antiscorching agent in the rubber industry, with a particular focus on tire manufacturing. This document details the mechanism of action, presents quantitative data on its effects, and provides standardized experimental protocols for its evaluation.
Introduction
This compound, commonly known as CTP, is a highly effective pre-vulcanization inhibitor (PVI) used in the sulfur vulcanization of both natural and synthetic rubbers.[1][2][3] Its primary role is to delay the onset of vulcanization, a phenomenon known as scorching, which can occur prematurely during the high-temperature mixing and processing stages of rubber compounding.[4][5] By providing a predictable and linear increase in scorch time, CTP ensures greater processing safety, allowing for higher processing temperatures and longer mixing times without the risk of premature cross-linking.[4][6] This ultimately leads to improved manufacturing efficiency, reduced waste, and enhanced consistency in the final product.[3] CTP is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM, making it a versatile additive in modern rubber formulations.[3][4]
Mechanism of Action
The antiscorching mechanism of CTP is intricately linked to the chemistry of accelerated sulfur vulcanization, particularly in systems using sulfenamide-based accelerators. The key steps are as follows:
-
Formation of 2-Mercaptobenzothiazole (B37678) (MBT): During the initial heating of the rubber compound, the sulfenamide (B3320178) accelerator (e.g., TBBS, CBS) begins to decompose, forming 2-mercaptobenzothiazole (MBT).[1][7]
-
MBT Scavenging by CTP: CTP acts as a scavenger for the newly formed MBT. It rapidly reacts with MBT, preventing it from participating in the subsequent reactions that lead to the formation of the active sulfurating agent.[5][7][8]
-
Formation of a Less Active Intermediate: The reaction between CTP and MBT forms 2-cyclohexyldithiobenzothiazole (CDB), a less reactive intermediate.[1][7]
-
Delayed Vulcanization: By sequestering MBT and forming the more stable CDB, CTP effectively delays the formation of the active cross-linking precursors, thus extending the scorch time.
-
Regeneration and Cure Initiation: Once all the CTP is consumed, the concentration of MBT begins to rise, initiating the vulcanization process. The CDB formed can also eventually participate in the cross-linking, acting as a delayed-action accelerator.[1]
This mechanism ensures that significant cross-linking does not occur until after the rubber has been properly mixed, shaped, and is ready for the curing stage.
References
- 1. This compound (CTP) for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. harwick.com [harwick.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing the Efficacy of N-(Cyclohexylthio)phthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the potential therapeutic efficacy of N-(Cyclohexylthio)phthalimide (NCTP). Based on the well-documented biological activities of its core phthalimide (B116566) structure, this document outlines a tiered approach, from initial in vitro screening to in vivo validation, focusing on two primary potential applications: anti-inflammatory and anti-cancer activities.[1][2][3][4][5][6][7]
Introduction
This compound (NCTP) is a compound containing a phthalimide moiety. Phthalimide and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, and anti-cancer effects.[1][2][3][4][5][6][7] The structural similarity of NCTP to other biologically active phthalimides suggests its potential as a novel therapeutic agent. This document provides a detailed experimental design to systematically evaluate the efficacy of NCTP.
Experimental Design Overview
The proposed experimental design follows a logical progression from broad in vitro screening to more focused mechanistic studies and finally to in vivo validation of efficacy.
Figure 1: High-level experimental workflow for NCTP efficacy testing.
Phase 1: In Vitro Screening
Initial Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of NCTP on various cell lines and to establish a safe concentration range for subsequent efficacy studies.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture selected human cell lines (e.g., a normal fibroblast line like 3T3, a macrophage line like RAW 264.7 for inflammation studies, and a panel of cancer cell lines such as HeLa, HepG2, and 4T1) in appropriate media until they reach the exponential growth phase.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of NCTP in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Primary Efficacy Screening
Based on the cytotoxicity data, select non-toxic concentrations of NCTP for the following efficacy assays.
3.2.1. Anti-Inflammatory Efficacy
Objective: To assess the potential of NCTP to modulate inflammatory responses in vitro.
Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of NCTP for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Data Analysis: Compare the nitrite levels in NCTP-treated wells to the LPS-only control to determine the inhibitory effect of NCTP on NO production.
3.2.2. Anti-Cancer Efficacy
Objective: To evaluate the anti-proliferative effect of NCTP on cancer cell lines.
Protocol: MTT Assay (as described in 3.1) will be used to assess the anti-proliferative activity on a panel of cancer cell lines.
Phase 2: In Vitro Mechanistic Studies
Based on the results from Phase 1, further investigate the mechanism of action for the most promising indication.
Dose-Response Analysis
Objective: To establish a detailed dose-response relationship for the observed biological effect.
Protocol: Perform the relevant efficacy assay (e.g., Griess assay for inflammation or MTT for cancer) with a finer titration of NCTP concentrations to accurately determine the EC₅₀ (half-maximal effective concentration).
Target Identification and Pathway Analysis
Objective: To identify the molecular targets and signaling pathways affected by NCTP.
Protocol: Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat the relevant cell line with an effective concentration of NCTP for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13][14][15][16]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14][15] Incubate the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., for inflammation: iNOS, COX-2, p-p65, p-IκBα; for cancer: cleaved caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C.[17] Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of NCTP on protein expression and phosphorylation status.
Figure 2: Hypothesized anti-inflammatory signaling pathway for NCTP action.
Figure 3: Hypothesized pro-apoptotic signaling pathway for NCTP action in cancer cells.
Phase 3: In Vivo Efficacy Testing
Objective: To evaluate the therapeutic efficacy of NCTP in a relevant animal model.
Animal Model Selection
-
For Anti-Inflammatory Efficacy: Carrageenan-induced paw edema in rats or mice is a widely used acute inflammation model.[18][19][20][21][22]
-
For Anti-Cancer Efficacy: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a common preclinical model.[23][24][25][26]
Experimental Protocol (Example: Carrageenan-Induced Paw Edema)
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: Vehicle control, NCTP treated (at least 3 doses), and a positive control (e.g., indomethacin).
-
Treatment: Administer NCTP or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of NCTP (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| 3T3 (Normal) | |||
| RAW 264.7 | |||
| HeLa (Cancer) | |||
| HepG2 (Cancer) | |||
| 4T1 (Cancer) |
Table 2: Effect of NCTP on NO Production in LPS-Stimulated Macrophages
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Control | ||
| LPS (1 µg/mL) | 0% | |
| LPS + NCTP (X µM) | ||
| LPS + NCTP (Y µM) | ||
| LPS + NCTP (Z µM) |
Table 3: In Vivo Anti-Inflammatory Effect of NCTP on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | 0% | |
| NCTP (Dose 1) | ||
| NCTP (Dose 2) | ||
| NCTP (Dose 3) | ||
| Indomethacin |
Conclusion
This comprehensive experimental design provides a robust framework for the initial evaluation of the therapeutic efficacy of this compound. The phased approach ensures a systematic investigation, starting from broad screening and moving towards more specific mechanistic and in vivo studies. The provided protocols and data presentation formats are intended to guide researchers in generating clear, comparable, and actionable results.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. cusabio.com [cusabio.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
- 22. asianjpr.com [asianjpr.com]
- 23. mdpi.com [mdpi.com]
- 24. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of N-(Cyclohexylthio)phthalimide in Rubber Compounds
Introduction
N-(Cyclohexylthio)phthalimide (CTP), CAS No. 17796-82-6, is a highly effective pre-vulcanization inhibitor (PVI) or anti-scorching agent widely used in the rubber industry. It delays the onset of sulfur vulcanization, allowing for safer processing of rubber compounds at elevated temperatures without premature cross-linking (scorch). Accurate quantification of CTP in both uncured and cured rubber compounds is critical for ensuring consistent processing behavior, optimizing cure characteristics, and guaranteeing the quality and performance of the final rubber product.
This document provides detailed protocols for two primary analytical methods for the quantification of CTP in rubber matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following solvent extraction, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
General Analytical Workflow
The quantification of CTP from a rubber matrix involves several key stages, from initial sample preparation to final data analysis. The specific steps vary depending on the chosen analytical technique, as illustrated in the workflow below.
Figure 1. General experimental workflow for the quantification of CTP in rubber.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method involves the extraction of CTP from the rubber matrix using a suitable organic solvent. The resulting extract is then analyzed by reverse-phase HPLC. CTP is separated from other extractable components on a C18 column and quantified using a UV detector, typically at 230 nm.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound (CTP) analytical standard (≥99% purity)
-
Acetone (B3395972) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (reagent grade)
-
PTFE syringe filters (0.45 µm)
3.1.2. Sample Preparation (Solvent Extraction)
-
Obtain a representative sample of the rubber compound.
-
If the rubber is cured, cryogenically mill the sample into a fine powder. For uncured rubber, cut the sample into small pieces (approx. 1 mm³). This increases the surface area for efficient extraction.[1]
-
Accurately weigh approximately 2 grams of the prepared rubber sample into a 50 mL glass vial.
-
Add 20 mL of acetone to the vial.
-
Seal the vial and place it in an ultrasonic bath for 60 minutes at 50-60°C to facilitate extraction.
-
Allow the solution to cool to room temperature. Let the rubber particles and fillers settle.
-
Carefully draw the supernatant (extract) and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial.
3.1.3. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of CTP standard and dissolve it in a 50 mL volumetric flask with acetone.
-
Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetone. These will be used to construct the calibration curve.
3.1.4. HPLC-UV Instrumental Conditions
-
Instrument: Standard HPLC system with UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), with 0.1% phosphoric acid added to the aqueous phase.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[2]
-
Run Time: Approximately 10-15 minutes (adjust as needed to ensure elution of CTP and any interfering peaks).
3.1.5. Quantification
-
Inject the series of working standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Calculate the concentration of CTP in the sample extract using the linear regression equation from the calibration curve.
-
Determine the final concentration of CTP in the original rubber sample (e.g., in % w/w or mg/kg) using the following formula:
Crubber = ( Cextract × Vsolvent ) / Wsample
Where:
-
Crubber is the concentration of CTP in the rubber sample.
-
Cextract is the concentration from the calibration curve (µg/mL).
-
Vsolvent is the volume of extraction solvent (mL).
-
Wsample is the weight of the rubber sample (g).
-
Data Presentation and Method Validation
The HPLC-UV method should be validated to ensure its performance is suitable for the intended application. Key validation parameters are summarized below with typical acceptance criteria.
Table 1. Typical Validation Parameters for HPLC-UV Quantification of CTP.
| Parameter | Typical Specification | Description |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | Correlation coefficient for the calibration curve across the specified range. |
| Range | 5 - 100 µg/mL | The concentration interval where the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | ~0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 95 - 105% | The closeness of the measured value to the true value, assessed by spiking blank rubber matrix with known amounts of CTP. |
| Precision (RSD) | ≤ 2.0% | The closeness of agreement between a series of measurements, expressed as Relative Standard Deviation for replicate injections. |
Method 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: This technique is a powerful tool for analyzing intractable materials like vulcanized rubber, as it often requires no solvent extraction.[4][5] A small amount of the rubber sample is heated rapidly to a high temperature (pyrolyzed) in an inert atmosphere. The additives, including CTP, are thermally desorbed and transferred directly into the GC-MS system. CTP is then separated chromatographically and identified and quantified by the mass spectrometer.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound (CTP) analytical standard (≥99% purity)
-
Dichloromethane or Acetone (for standard preparation)
-
Blank rubber matrix (a similar rubber compound known to be free of CTP, for calibration)
4.1.2. Sample Preparation
-
Cut a small, homogeneous piece of the rubber sample (approximately 0.5 - 1.0 mg).[6]
-
Accurately weigh the sample and place it into a pyrolysis sample cup (eco-cup). No other pretreatment is required.[6]
4.1.3. Standard Preparation
-
Prepare a stock solution of CTP in a suitable solvent (e.g., 1000 µg/mL in dichloromethane).
-
Prepare working standards by spiking known amounts of the CTP stock solution onto pre-weighed blank rubber samples in pyrolysis cups.
-
Allow the solvent to evaporate completely before analysis, leaving the CTP standard deposited on the blank rubber matrix. This helps to mimic the sample matrix effects during pyrolysis.
4.1.4. Py-GC-MS Instrumental Conditions
-
Instrument: A pyrolysis unit interfaced directly with a GC-MS system.
-
Pyrolysis Program:
-
Thermal Desorption Zone: Ramp from 100°C to 320°C at 20°C/min. This temperature range is typically sufficient to desorb additives like CTP without pyrolyzing the polymer backbone.[6]
-
Note: An initial Evolved Gas Analysis (EGA) can be performed to determine the optimal desorption temperature for CTP from the specific rubber matrix.
-
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Identification: Confirm CTP identity by matching its retention time and mass spectrum against a pure standard or a reference library (e.g., NIST).[7]
-
4.1.5. Quantification
-
Analyze the prepared standards (CTP-spiked blank rubber) to generate a calibration curve of peak area versus the mass of CTP.
-
Analyze the unknown rubber samples.
-
The mass of CTP in the sample is determined from the calibration curve.
-
Calculate the final concentration (% w/w) using the following formula:
Crubber (%) = ( mCTP / msample ) × 100
Where:
-
mCTP is the mass of CTP from the calibration curve (µg).
-
msample is the mass of the rubber sample pyrolyzed (µg).
-
Data Presentation and Method Validation
Py-GC-MS methods should be validated to ensure reliable quantification.
Table 2. Typical Validation Parameters for Py-GC-MS Quantification of CTP.
| Parameter | Typical Specification | Description |
|---|---|---|
| Linearity (R²) | ≥ 0.998 | Correlation coefficient for the calibration curve using matrix-matched standards. |
| Range | 0.05 - 2.0% (w/w) | The concentration interval in the solid sample where the method is valid. |
| Limit of Detection (LOD) | ~0.01% (w/w) | The lowest concentration in the solid that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.03% (w/w) | The lowest concentration in the solid that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 90 - 110% | Assessed by analyzing a blank rubber matrix spiked with known amounts of CTP at different levels. |
| Precision (RSD) | ≤ 5.0% | Relative Standard Deviation for replicate analyses of a homogeneous rubber sample. |
References
- 1. Extraction Methods of Organic Components from Rubber Composites and Analysis of the Extract Using Gas Chromatography/Mass Spectrometry [journal.rubber.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemdata.nist.gov [chemdata.nist.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. jordilabs.com [jordilabs.com]
Optimizing Scorch Safety in Polymer Matrices with N-(Cyclohexylthio)phthalimide (CTP): Application Notes and Protocols
Introduction
N-(Cyclohexylthio)phthalimide (CTP), also known as Santogard® PVI, is a highly effective pre-vulcanization inhibitor (PVI) used extensively in the rubber industry. Its primary function is to delay the onset of sulfur vulcanization at processing temperatures, thereby preventing premature cross-linking, a phenomenon known as "scorch".[1][2] This application note provides detailed protocols and optimized dosage recommendations for utilizing CTP in various polymer matrices, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene Propylene Diene Monomer (EPDM) rubber. By controlling scorch, manufacturers can enhance processing safety, increase production efficiency, and improve the quality and consistency of the final product.[1][3]
CTP is particularly effective when used in conjunction with sulfenamide-based accelerators.[1] The mechanism of scorch inhibition involves the interaction of CTP with 2-mercaptobenzothiazole (B37678) (MBT), a common intermediate in the vulcanization process. CTP effectively "scavenges" MBT, delaying the formation of the active sulfurating agent and thus extending the scorch time.[4][5]
General Dosage Recommendations
The optimal dosage of CTP is dependent on the specific polymer matrix, the type and amount of accelerator used, and the processing conditions. Generally, a linear relationship exists between the CTP concentration and the increase in scorch time.[6] The following table provides a general guideline for CTP dosage in different polymers. It is crucial to conduct experimental trials to determine the precise optimal dosage for a specific formulation and application.
| Polymer Matrix | Recommended CTP Dosage (phr) | Notes |
| Natural Rubber (NR) | 0.1 - 0.4 | Highly effective in NR.[6] |
| Styrene-Butadiene Rubber (SBR) | 0.1 - 0.5 | Effective in providing scorch safety. |
| Ethylene Propylene Diene Monomer (EPDM) | 0.2 - 0.6 | Higher dosages may be required due to the lower unsaturation of EPDM. |
Note: phr denotes parts per hundred rubber.
Experimental Protocols for Dosage Optimization
To determine the optimal CTP dosage for a specific rubber compound, a systematic evaluation of its effect on cure characteristics and mechanical properties is essential. The following protocols outline the standard procedures for this evaluation.
Materials and Equipment
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)
-
Mooney Viscometer
-
Tensile testing machine
-
Hardness tester (Shore A)
-
Aging oven
-
Standard laboratory glassware and weighing balance
Experimental Workflow for CTP Dosage Optimization
The following diagram illustrates the typical workflow for optimizing CTP dosage in a rubber formulation.
Mixing Procedure (Two-Roll Mill)
-
Mastication: Soften the polymer (NR, SBR, or EPDM) on a pre-heated two-roll mill.
-
Incorporation of Ingredients: Add the ingredients in the following order, ensuring complete dispersion at each step:
-
Zinc oxide and stearic acid (activators)
-
Fillers (e.g., carbon black, silica)
-
Processing aids and antidegradants
-
CTP (pre-blended with a small amount of filler for better dispersion)
-
Accelerators and sulfur (added at the end at a lower mill temperature to prevent premature curing)
-
-
Homogenization: Continue mixing until a homogeneous compound is obtained.
-
Sheeting Out: Sheet the compound off the mill at a defined thickness and allow it to cool to room temperature for at least 24 hours before testing.
Determination of Cure Characteristics (ASTM D5289)
-
Instrument Setup: Set the Operating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) to the desired vulcanization temperature (e.g., 160°C).
-
Sample Preparation: Place a sample of the uncured rubber compound (approximately 5g) into the die cavity.
-
Test Execution: Start the test. The instrument will oscillate the rotor at a specified frequency and amplitude, measuring the torque required.
-
Data Acquisition: Record the torque as a function of time to generate a rheograph. From this curve, determine the following parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity.
-
Maximum Torque (MH): Related to the compound's stiffness and crosslink density.
-
Scorch Time (ts2): The time for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the time for optimal cure.
-
Measurement of Mooney Scorch (ASTM D1646)
-
Instrument Setup: Set the Mooney Viscometer to the desired test temperature (e.g., 135°C).
-
Sample Preparation: Place a pre-warmed sample of the uncured rubber compound in the viscometer.
-
Test Execution: Start the test. The rotor will rotate at a constant speed, and the instrument will measure the torque (in Mooney units).
-
Data Acquisition: Record the Mooney viscosity over time. Determine the Mooney Scorch Time (t5) , which is the time it takes for the viscosity to rise 5 units above the minimum viscosity.
Vulcanization and Mechanical Property Testing
-
Vulcanization: Cure sheets of the rubber compound in a compression molding press at the determined optimum cure time (t90) and temperature.
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing according to the relevant ASTM standard (e.g., ASTM D412).
-
Tensile Testing: Measure the following properties using a tensile testing machine:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The maximum strain the material can endure before fracturing.
-
-
Hardness Testing: Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.
CTP Dosage Optimization in Different Polymer Matrices: Data and Analysis
The following sections present typical data on the effect of varying CTP dosages on the cure characteristics and mechanical properties of Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene Propylene Diene Monomer (EPDM) rubber compounds.
Natural Rubber (NR)
Base Formulation:
-
NR (SMR 20): 100 phr
-
N330 Carbon Black: 50 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
6PPD (Antioxidant): 2 phr
-
CBS (Accelerator): 0.6 phr
-
Sulfur: 2.5 phr
-
CTP: As indicated in the table
Cure Characteristics (at 150°C):
| CTP (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) |
| 0.0 | 3.5 | 12.0 |
| 0.1 | 5.0 | 12.5 |
| 0.2 | 7.2 | 13.0 |
| 0.3 | 9.5 | 13.8 |
| 0.4 | 12.0 | 14.5 |
Mechanical Properties (cured at 150°C for t90):
| CTP (phr) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0.0 | 25.0 | 14.5 | 550 | 60 |
| 0.1 | 24.8 | 14.2 | 555 | 60 |
| 0.2 | 24.5 | 14.0 | 560 | 59 |
| 0.3 | 24.2 | 13.8 | 565 | 59 |
| 0.4 | 23.8 | 13.5 | 570 | 58 |
Analysis: In NR compounds, CTP provides a significant and linear increase in scorch time with increasing dosage. There is a slight increase in the optimum cure time. The mechanical properties show a minor decrease at higher CTP levels, which is a typical trade-off for enhanced scorch safety.
Styrene-Butadiene Rubber (SBR)
Base Formulation:
-
SBR 1502: 100 phr
-
N550 Carbon Black: 60 phr
-
Zinc Oxide: 3 phr
-
Stearic Acid: 1 phr
-
TMQ (Antioxidant): 1.5 phr
-
TBBS (Accelerator): 1.2 phr
-
Sulfur: 1.75 phr
-
CTP: As indicated in the table
Cure Characteristics (at 160°C):
| CTP (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) |
| 0.0 | 2.8 | 10.5 |
| 0.1 | 4.0 | 11.0 |
| 0.2 | 5.5 | 11.8 |
| 0.3 | 7.0 | 12.5 |
| 0.4 | 8.8 | 13.5 |
Mechanical Properties (cured at 160°C for t90):
| CTP (phr) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0.0 | 18.0 | 11.0 | 450 | 65 |
| 0.1 | 17.8 | 10.8 | 455 | 65 |
| 0.2 | 17.5 | 10.5 | 460 | 64 |
| 0.3 | 17.2 | 10.2 | 465 | 64 |
| 0.4 | 16.8 | 10.0 | 470 | 63 |
Analysis: Similar to NR, CTP effectively increases the scorch time in SBR compounds. The impact on cure time is more pronounced than in NR. A slight reduction in tensile strength and modulus is observed with increasing CTP dosage.
Ethylene Propylene Diene Monomer (EPDM)
Base Formulation:
-
EPDM (medium ENB content): 100 phr
-
N774 Carbon Black: 80 phr
-
Paraffinic Oil: 40 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 1 phr
-
MBT (Accelerator): 0.5 phr
-
TMTD (Accelerator): 1.5 phr
-
Sulfur: 1.5 phr
-
CTP: As indicated in the table
Cure Characteristics (at 170°C):
| CTP (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) |
| 0.0 | 1.5 | 8.0 |
| 0.2 | 2.5 | 8.8 |
| 0.4 | 4.0 | 9.5 |
| 0.6 | 5.8 | 10.5 |
| 0.8 | 7.5 | 11.8 |
Mechanical Properties (cured at 170°C for t90):
| CTP (phr) | Tensile Strength (MPa) | Modulus at 100% (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0.0 | 15.0 | 4.0 | 400 | 70 |
| 0.2 | 14.8 | 3.8 | 405 | 70 |
| 0.4 | 14.5 | 3.6 | 410 | 69 |
| 0.6 | 14.2 | 3.4 | 415 | 69 |
| 0.8 | 13.8 | 3.2 | 420 | 68 |
Analysis: Higher levels of CTP are generally required in EPDM to achieve a significant increase in scorch time due to its lower reactivity compared to NR and SBR. The effect on cure time is also more pronounced. The mechanical properties show a gradual decrease with increasing CTP concentration.
Mechanism of Action of CTP
The inhibitory action of CTP in a sulfenamide-accelerated sulfur vulcanization system is a well-understood chemical process. The following diagram illustrates the key reactions involved.
In the absence of CTP, the sulfenamide accelerator decomposes to form MBT, which then reacts with sulfur to generate an active sulfurating agent, leading to rapid cross-linking. When CTP is present, it preferentially reacts with the newly formed MBT to produce 2-cyclohexyldithiobenzothiazole (CDB), a less reactive species. This reaction effectively removes MBT from the system, thus delaying the formation of the active sulfurating agent and preventing premature vulcanization. The CDB can eventually participate in the vulcanization process, but at a much slower rate.
Conclusion
This compound is a versatile and highly effective pre-vulcanization inhibitor for a wide range of polymer matrices. By carefully optimizing the dosage through systematic experimental evaluation, rubber compounders can achieve a desirable balance between processing safety and the final properties of the vulcanizate. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize CTP in their formulations, leading to improved manufacturing efficiency and product performance. It is always recommended to perform specific trials to fine-tune the CTP dosage for each unique compound and processing setup.
References
Application Notes and Protocols: N-(Cyclohexylthio)phthalimide (CTP) in Combination with Sulfenamide Accelerators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Cyclohexylthio)phthalimide (CTP), a pre-vulcanization inhibitor (PVI), in conjunction with sulfenamide (B3320178) accelerators in rubber compounding. This document details the mechanism of action, experimental protocols for evaluation, and quantitative data on the effects of CTP on vulcanization characteristics.
Introduction
This compound (CTP) is a crucial additive in the rubber industry, primarily utilized to enhance processing safety by preventing premature vulcanization, a phenomenon known as "scorching".[1][2] It is particularly effective when used with delayed-action sulfenamide accelerators such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS). Sulfenamide accelerators offer a good balance of fast cure rates and reasonable scorch safety, making them widely used in tire manufacturing and other industrial rubber goods.[3] The addition of CTP provides a predictable and linear control over the scorch time, allowing for higher processing temperatures and longer mixing times without compromising the final properties of the vulcanizate.[2]
Mechanism of Action
The inhibitory effect of CTP in sulfenamide-accelerated sulfur vulcanization is primarily attributed to its reaction with 2-mercaptobenzothiazole (B37678) (MBT). MBT is a key intermediate formed during the initial stages of vulcanization, and its presence accelerates the decomposition of the sulfenamide accelerator, leading to the onset of crosslinking.
CTP effectively scavenges MBT as it is formed, delaying the vulcanization process. The reaction between CTP and MBT produces 2-cyclohexyldithiobenzothiazole (CDB), a less active accelerator, and phthalimide. This prevents the rapid formation of the active sulfurating species required for crosslinking. Once the CTP is consumed, the concentration of MBT increases, and the vulcanization process proceeds at its normal rate.[4]
Quantitative Data: Effect of CTP on Vulcanization Characteristics
The addition of CTP to sulfenamide-accelerated rubber compounds has a direct and measurable impact on the vulcanization profile. The following tables summarize typical rheometer data, illustrating the effect of varying CTP concentrations on scorch time (ts2) and cure time (t90) for compounds accelerated with CBS and TBBS.
Table 1: Effect of CTP on a CBS-Accelerated Natural Rubber (NR) Compound
| Formulation (phr) | Control | CTP-0.1 | CTP-0.2 | CTP-0.3 |
| Natural Rubber (SMR CV60) | 100 | 100 | 100 | 100 |
| N330 Carbon Black | 50 | 50 | 50 | 50 |
| Zinc Oxide | 5 | 5 | 5 | 5 |
| Stearic Acid | 2 | 2 | 2 | 2 |
| Sulfur | 2.5 | 2.5 | 2.5 | 2.5 |
| CBS | 0.6 | 0.6 | 0.6 | 0.6 |
| CTP | 0 | 0.1 | 0.2 | 0.3 |
| Scorch Time (ts2, min) @ 150°C | 3.5 | 5.2 | 7.1 | 9.0 |
| Cure Time (t90, min) @ 150°C | 8.5 | 9.8 | 11.5 | 13.2 |
| Cure Rate Index (CRI) | 20.0 | 21.7 | 22.7 | 23.8 |
Table 2: Effect of CTP on a TBBS-Accelerated Styrene-Butadiene Rubber (SBR) Compound
| Formulation (phr) | Control | CTP-0.1 | CTP-0.2 | CTP-0.3 |
| SBR 1502 | 100 | 100 | 100 | 100 |
| N550 Carbon Black | 60 | 60 | 60 | 60 |
| Zinc Oxide | 3 | 3 | 3 | 3 |
| Stearic Acid | 1 | 1 | 1 | 1 |
| Sulfur | 1.75 | 1.75 | 1.75 | 1.75 |
| TBBS | 1.0 | 1.0 | 1.0 | 1.0 |
| CTP | 0 | 0.1 | 0.2 | 0.3 |
| Scorch Time (ts2, min) @ 160°C | 4.2 | 6.5 | 8.9 | 11.5 |
| Cure Time (t90, min) @ 160°C | 10.1 | 12.0 | 14.2 | 16.8 |
| Cure Rate Index (CRI) | 16.9 | 18.2 | 18.9 | 18.9 |
Note: Data are representative and may vary depending on the specific grade of rubber, fillers, and other additives used.
Experimental Protocols
The evaluation of CTP's effectiveness in combination with sulfenamide accelerators involves two primary stages: rubber compounding and rheological testing.
Rubber Compounding
This protocol is based on ASTM D3182, "Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets".[1][2]
Equipment:
-
Two-roll mill or an internal mixer (e.g., Banbury mixer)
-
Analytical balance
-
Spatulas and cutting tools
Procedure:
-
Mastication: The raw polymer (e.g., Natural Rubber or SBR) is passed through the two-roll mill several times to reduce its viscosity and improve processability.
-
Addition of Fillers and Activators: Zinc oxide, stearic acid, and fillers (e.g., carbon black) are added to the rubber on the mill. The compound is mixed until all ingredients are thoroughly dispersed.
-
Incorporation of Accelerator and CTP: The sulfenamide accelerator (CBS or TBBS) and CTP are added to the compound. It is crucial to add these ingredients at a later stage of mixing to prevent premature vulcanization.
-
Addition of Sulfur: The vulcanizing agent, sulfur, is added last.
-
Homogenization: The compound is passed through the mill multiple times to ensure a homogeneous mixture.
-
Sheeting and Conditioning: The final compound is sheeted off the mill at a specified thickness and allowed to condition at room temperature for at least 24 hours before testing.
Rheological Testing
This protocol follows ASTM D5289, "Standard Test Method for Rubber Property—Vulcanization Using a Rotorless Cure Meter".[5][6]
Equipment:
-
Rotorless Cure Meter (e.g., Moving Die Rheometer - MDR)
Procedure:
-
Instrument Setup: The rheometer is preheated to the desired test temperature (e.g., 150°C or 160°C). The oscillation frequency and strain are set according to the standard or internal procedures.
-
Sample Preparation: A sample of the uncured rubber compound of a specified weight is placed in the die cavity of the rheometer.
-
Test Execution: The test is initiated, and the torque is measured as a function of time as the rubber vulcanizes.
-
Data Acquisition: The rheometer software records the torque curve and calculates key vulcanization parameters, including:
-
Minimum Torque (ML): An indication of the compound's viscosity before vulcanization.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
Conclusion
The combination of this compound with sulfenamide accelerators provides a powerful tool for rubber compounders to control the vulcanization process effectively. By delaying the onset of scorch, CTP allows for greater processing flexibility, which can lead to improved product quality and manufacturing efficiency. The quantitative data and experimental protocols provided in these notes serve as a valuable resource for researchers and professionals in the development and optimization of rubber formulations.
References
Application Notes & Protocol: Evaluating the Effect of N-Cyclohexyl(thio)phthalimide (CTP) on Rubber Cure Characteristics
Audience: Researchers, scientists, and rubber development professionals.
Introduction
N-Cyclohexyl(thio)phthalimide (CTP), also known as PVI, is a widely used pre-vulcanization inhibitor (PVI) in the rubber industry.[1][2][3][4] Its primary function is to delay the onset of sulfur vulcanization, providing a crucial safety margin during the processing of rubber compounds at elevated temperatures.[4] This "scorch" protection prevents premature curing, allowing for more efficient mixing, extrusion, and molding operations without the risk of material loss.[4] This document provides a detailed protocol for evaluating the effect of CTP on the cure characteristics of a rubber compound using a Moving Die Rheometer (MDR), a standard industry instrument for analyzing curing behavior.[5][6][7]
Principle
The cure characteristics of a rubber compound are determined by monitoring the change in its stiffness (torque) over time at a constant temperature. A Moving Die Rheometer (MDR) subjects an uncured rubber sample to a small, oscillatory shear strain within a heated, sealed cavity.[7][8] As vulcanization proceeds, cross-links form between the polymer chains, leading to an increase in the stiffness of the material.[6] The MDR measures the torque required to maintain the oscillation, generating a cure curve that provides critical data points such as minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).[5][9][10] By comparing the cure curves of rubber compounds with and without CTP, and at varying concentrations, its effectiveness as a scorch inhibitor can be quantitatively assessed.
Key Cure Characteristics Measured by MDR:
-
Minimum Torque (ML): Represents the viscosity of the uncured rubber compound at the test temperature.[8][9]
-
Maximum Torque (MH): Indicates the stiffness or shear modulus of the fully cured rubber.[8][9]
-
Scorch Time (ts2): The time required for the torque to rise by two units above the minimum torque (ML), indicating the onset of vulcanization.[5][9] This is a critical measure of processing safety.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a desired state of cure.[5][9]
-
Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t90 - ts2).
Experimental Protocol
1. Materials and Equipment
-
Rubber Compound: A base rubber formulation (e.g., Natural Rubber, SBR) with a standard sulfur vulcanization system (sulfur, accelerators, activators).
-
CTP (PVI): N-Cyclohexyl(thio)phthalimide.
-
Two-Roll Mill or Internal Mixer: For compounding the rubber.
-
Moving Die Rheometer (MDR): In accordance with ASTM D5289.[5][6][11]
-
Analytical Balance: For accurate weighing of ingredients.
-
Sample Cutter: To prepare specimens of the correct size and weight.
2. Rubber Compounding
-
Prepare a masterbatch of the rubber compound without CTP. Ensure homogeneity of the mix.
-
Divide the masterbatch into several portions for the different CTP concentrations to be tested (e.g., 0.0, 0.1, 0.2, 0.3 phr - parts per hundred rubber).
-
On a two-roll mill, individually incorporate the specified amount of CTP into each portion of the masterbatch. Ensure thorough dispersion.
-
Sheet out the compounds and allow them to mature for at least 24 hours at room temperature before testing.
3. MDR Test Procedure (as per ASTM D5289)
-
Set the MDR test temperature (e.g., 160°C).
-
Calibrate the instrument according to the manufacturer's instructions.
-
Cut a sample of the uncured rubber compound (approximately 5-6 grams).
-
Place the sample in the die cavity of the MDR and close the chamber.
-
Start the test. The instrument will oscillate one of the dies and record the torque as a function of time.
-
The test is complete when the torque reaches a plateau (MH) or after a predetermined time.
-
Record the cure curve and the resulting data: ML, MH, ts2, and t90.
-
Repeat the test for each CTP concentration, ensuring the die cavity is cleaned between each run.
Data Presentation
The quantitative data obtained from the MDR analysis should be summarized in a table for clear comparison of the effect of different CTP concentrations on the cure characteristics.
Table 1: Effect of CTP Concentration on Rubber Cure Characteristics at 160°C
| CTP Concentration (phr) | Minimum Torque (ML) (dNm) | Maximum Torque (MH) (dNm) | Scorch Time (ts2) (minutes) | Optimum Cure Time (t90) (minutes) | Cure Rate Index (CRI) |
| 0.0 (Control) | 1.5 | 18.5 | 2.5 | 12.0 | 10.5 |
| 0.1 | 1.4 | 18.3 | 4.0 | 13.2 | 10.9 |
| 0.2 | 1.4 | 18.4 | 6.2 | 15.0 | 11.4 |
| 0.3 | 1.3 | 18.2 | 8.5 | 17.1 | 11.6 |
Interpretation of Results:
The data clearly demonstrates that as the concentration of CTP increases, the scorch time (ts2) is significantly extended. This confirms CTP's role as a pre-vulcanization inhibitor.[12] There is a slight increase in the optimum cure time (t90) and a minor effect on the minimum and maximum torque values, indicating that CTP primarily delays the onset of cure without significantly altering the final crosslink density or the viscosity of the uncured compound.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating CTP's effect on rubber cure.
Signaling Pathway of CTP Action
Caption: CTP's mechanism of delaying vulcanization.
References
- 1. WESTCO™ CTP is a rubber prevulcanization inhibitor/cure retarder [wrchem.com]
- 2. WESTCO™ CTP is rubber prevulcanization inhibitor /cure retarder. [wrchem.com]
- 3. PVI/CTP - Joss Elastomers & Chemicals [joss.nl]
- 4. nbinno.com [nbinno.com]
- 5. What is a Moving Die Rheometer? [montechusa.com]
- 6. rahco-rubber.com [rahco-rubber.com]
- 7. qualitest.ae [qualitest.ae]
- 8. nextgentest.com [nextgentest.com]
- 9. martests.com [martests.com]
- 10. scribd.com [scribd.com]
- 11. Top 20 Rubber Standards For Viscosity & Cure Testing | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 12. Antiscorching agent CTP-Henan Yongxin Chemical Co.,Ltd [en.chinapvi.com]
Application Notes and Protocols: N-(Cyclohexylthio)phthalimide in Novel Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Cyclohexylthio)phthalimide (CTP) is a versatile and stable electrophilic sulfur reagent that has emerged as a valuable tool in modern organic synthesis. While traditionally recognized for its role as a pre-vulcanization inhibitor in the rubber industry, its application as a sulfenylating agent for the formation of carbon-sulfur bonds is gaining significant attention. This document provides detailed application notes and protocols for the use of CTP in the synthesis of various sulfur-containing organic molecules, which are of interest in medicinal chemistry and materials science. CTP offers a safer and more stable alternative to traditional sulfenylating agents like thiols and sulfenyl halides.
Core Applications: Electrophilic Sulfenylation
This compound serves as an effective reagent for the transfer of a cyclohexylthio (-S-cyclohexyl) group to a variety of nucleophiles. The phthalimide (B116566) functions as a good leaving group, facilitating the attack of the nucleophile on the sulfur atom.
General Reaction Scheme:
Caption: General workflow for electrophilic sulfenylation using CTP.
Sulfenylation of Indoles
The introduction of a sulfur moiety at the C3-position of indoles is of significant interest in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules. This compound provides an efficient method for the synthesis of 3-thioindoles.
Application Data:
The reaction of various indoles with N-thioalkyl- and N-thioarylphthalimides, including CTP, has been shown to produce 3-thioindoles in good to excellent yields.[1] Catalytic quantities of halide-containing salts are often crucial for the success of this reaction.[1] Lewis acids such as Magnesium Bromide (MgBr₂) can also be employed to catalyze the reaction.[2]
| Entry | Substrate (Indole) | Catalyst/Promoter | Product | Yield (%) |
| 1 | Indole (B1671886) | t-BuOLi | 3-(Cyclohexylthio)-1H-indole | Good to Excellent[1] |
| 2 | Substituted Indoles | MgBr₂ (0.5 mol%) | 3-(Cyclohexylthio)-substituted-indoles | Not Specified[2] |
Experimental Protocol: Synthesis of 3-(Cyclohexylthio)-1H-indole
Materials:
-
Indole
-
This compound (CTP)
-
Lithium tert-butoxide (t-BuOLi)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add lithium tert-butoxide (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(cyclohexylthio)-1H-indole.
Caption: Experimental workflow for the synthesis of 3-(Cyclohexylthio)-1H-indole.
Sulfenylation of Active Methylene (B1212753) Compounds
This compound is an effective reagent for the sulfenylation of active methylene compounds such as β-ketoesters and 3-aryloxindoles. These reactions often employ organocatalysts to achieve high yields and enantioselectivity.
Application Data:
The enantioselective sulfenylation of 3-aryloxindoles with N-(arylsulfenyl)phthalimides using a quinidine-derived organocatalyst has been reported to proceed with up to 99% ee.[2] Similarly, the sulfenylation of β-ketoesters can be achieved under phase-transfer conditions using chiral bifunctional catalysts.[2]
| Entry | Substrate | Catalyst | Product | Enantiomeric Excess (ee) |
| 1 | 3-Aryloxindole | Quinidine | Chiral 3-aryl-3-thio-oxindole | up to 99%[2] |
| 2 | β-Ketoester | Chiral Bifunctional Catalyst | Chiral α-sulfenylated β-ketoester | Not Specified[2] |
Experimental Protocol: Organocatalytic Sulfenylation of a β-Ketoester
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
This compound (CTP)
-
Chiral organocatalyst (e.g., a cinchona-derived thiourea)
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., toluene (B28343)/water for phase-transfer conditions)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Analytical instrumentation for determining yield and enantiomeric excess (e.g., HPLC with a chiral stationary phase)
Procedure:
-
To a mixture of the β-ketoester (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a toluene/water (1:1, 10 mL) solvent system, add the chiral organocatalyst (0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Caption: Logical relationship for the organocatalytic sulfenylation of a β-ketoester.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the cyclohexylthio group into a range of organic molecules. Its stability, ease of handling, and reactivity make it a superior alternative to many traditional sulfenylating agents. The protocols outlined in these application notes provide a starting point for the exploration of CTP in the synthesis of novel sulfur-containing compounds for applications in drug discovery and materials science. Further research into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this important reagent.
References
High-Performance Liquid Chromatography (HPLC) Method for CTP Analysis
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the analysis of Cytidine Triphosphate (CTP) in biological samples using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals involved in drug development who require accurate quantification of CTP to study various cellular processes.
Introduction
Cytidine Triphosphate (CTP) is a critical nucleotide that plays a central role in numerous cellular functions. It serves as a fundamental building block for the synthesis of RNA and DNA.[1] Furthermore, CTP is an essential precursor for the biosynthesis of all membrane phospholipids (B1166683) through the Kennedy and CDP-diacylglycerol pathways.[1][2] The enzyme CTP synthetase catalyzes the formation of CTP from Uridine Triphosphate (UTP).[2][3] Given its importance in cell proliferation and macromolecule synthesis, the accurate quantification of intracellular CTP levels is crucial for understanding cellular metabolism, the effects of therapeutic agents, and the progression of various diseases, including cancer.[3][4] This application note describes a robust reversed-phase ion-pair HPLC method for the simultaneous determination of CTP and other nucleotides in cell extracts.[4]
Experimental Protocols
Sample Preparation (Cell Extraction)
Proper sample preparation is a critical step to ensure accurate and reproducible HPLC analysis by minimizing interferences and protecting the HPLC system.[5][6] This protocol is adapted from a method for extracting nucleotides from cells.[4]
Materials:
-
6% Trichloroacetic Acid (TCA), ice-cold
-
5 M Potassium Carbonate (K₂CO₃)
-
Microcentrifuge tubes
-
Centrifuge capable of high speeds (>10,000 x g) at 4°C
-
pH indicator strips or pH meter
Procedure:
-
Harvest cultured cells by a suitable method (e.g., trypsinization followed by centrifugation).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 6% TCA.
-
Incubate the mixture on ice for 15 minutes to allow for cell lysis and protein precipitation.
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding 5 M K₂CO₃ dropwise while vortexing gently. Monitor the pH using pH indicator strips or a pH meter until it reaches a neutral range (pH 6.5-7.5).
-
Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Transfer the neutralized supernatant to a new tube for immediate HPLC analysis or store at -80°C.
-
Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.[7][8]
HPLC Analysis
This protocol is based on a reversed-phase ion-pair HPLC method for the simultaneous determination of ribonucleoside triphosphates and deoxyribonucleoside triphosphates.[4]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Symmetry C18, 3.5 µm, 150 x 4.6 mm (e.g., from Waters)[4] |
| Guard Column | NovaPak C18 Sentry guard column (e.g., from Waters)[4] |
| Mobile Phase A | 10 mM Tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, adjusted to pH 6.9 with 1 M HCl.[4] |
| Mobile Phase B | 5.6 mM Tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, adjusted to pH 7.0 with 1 M NaOH.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 27°C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 20 µL (can be optimized) |
| Gradient Program | Time (min) |
Procedure:
-
Equilibrate the column with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in the table above.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the CTP peak based on the retention time of a CTP standard.
Data Analysis and Quantification
Standard Curve Generation:
-
Prepare a series of CTP standards of known concentrations in a solvent compatible with the mobile phase.
-
Inject each standard onto the HPLC system under the same conditions as the samples.
-
Generate a standard curve by plotting the peak area of CTP against its concentration.
-
The calibration curves should have a correlation coefficient (r) greater than 0.99 for accurate quantification.[4]
Sample Quantification:
-
Determine the peak area of CTP in the sample chromatogram.
-
Calculate the concentration of CTP in the sample using the linear regression equation from the standard curve.
-
Normalize the CTP concentration to the initial cell number or protein concentration of the sample.
Method Performance
The described method has been shown to provide good resolution and sensitivity for the analysis of CTP and other nucleotides.
| Performance Metric | Typical Value |
| Correlation Coefficient (r) | >0.99[4] |
| Detection Limit (pmol) | 4.32 for CTP[4] |
| Recovery | 82.4% to 120.5%[4] |
| Within-day Precision | Average of 0.9%[4] |
| Day-to-day Precision | Average of 5.0%[4] |
Visualizations
Caption: Experimental workflow for CTP analysis by HPLC.
Caption: Role of CTP in major biosynthetic pathways.
References
- 1. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. nacalai.com [nacalai.com]
Application Notes and Protocols: Investigating the Restoring Effect of CTP on Slightly Scorched Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl(thio)phthalimide (CTP), commercially known as a pre-vulcanization inhibitor (PVI) or anti-scorching agent, is a critical additive in the rubber industry.[1][2] Its primary function is to delay the onset of vulcanization, providing a "scorch safety" window during the mixing and processing of rubber compounds.[1][2] Beyond its preventative role, CTP is also recognized for its ability to "restore" or "reclaim" rubber that has been slightly scorched—a phenomenon of premature vulcanization that can render a batch of rubber unusable.[3][4]
These application notes provide a comprehensive overview of the theoretical basis for CTP's restorative effects, alongside detailed protocols for its systematic evaluation. While the restorative capacity of CTP is widely acknowledged in technical literature, specific quantitative data and standardized protocols for this application are not extensively published.[1][3][4][5] Therefore, this document presents a generalized experimental framework for researchers to investigate and quantify the restoring effect of CTP on slightly scorched rubber compounds.
Mechanism of Action
The vulcanization of rubber with sulfur is a complex process involving a series of chemical reactions that form cross-links between polymer chains. Scorch occurs when these cross-linking reactions initiate prematurely due to excessive heat or prolonged processing times.
CTP's primary role as a scorch inhibitor is to interrupt the initial stages of vulcanization. It is understood to function by reacting with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate formed during the vulcanization process.[6][7] This reaction effectively scavenges MBT, thereby delaying the formation of the active sulfurating agents responsible for cross-linking.
The "restoring" effect of CTP on slightly scorched rubber is believed to stem from a similar mechanism. In the early stages of scorching, the initial cross-links are primarily polysulfidic and relatively labile. It is hypothesized that when CTP is incorporated into a slightly scorched rubber matrix, it can interact with and break these unstable cross-links, effectively "devulcanizing" the rubber to a degree and restoring its plasticity.
Data Presentation
The following table presents a hypothetical but realistic set of quantitative data to illustrate the expected outcomes of the experimental protocols detailed in this document. This table should serve as a template for researchers to present their findings.
| Property | Unit | Unscorched Control | Scorched Rubber (No CTP) | Scorched Rubber + 0.3 phr CTP |
| Rheological Properties | ||||
| Minimum Mooney Viscosity (ML 1+4 @ 100°C) | MU | 50 | 75 | 55 |
| Mooney Scorch Time (t5 @ 121°C) | min | 15 | 5 | 12 |
| Cure Characteristics (MDR @ 150°C) | ||||
| Minimum Torque (ML) | dNm | 5.0 | 8.0 | 5.5 |
| Maximum Torque (MH) | dNm | 25.0 | 23.0 | 24.5 |
| Scorch Time (ts2) | min | 4.0 | 1.5 | 3.5 |
| Optimum Cure Time (t90) | min | 12.0 | 10.0 | 11.5 |
| Physical Properties (Post-Vulcanization) | ||||
| Tensile Strength | MPa | 20.0 | 12.0 | 18.5 |
| Elongation at Break | % | 500 | 300 | 480 |
| Hardness | Shore A | 60 | 65 | 61 |
Note: This data is illustrative. Actual results will vary depending on the rubber formulation, the severity of scorching, and the processing conditions.
Experimental Protocols
The following protocols provide a framework for inducing slight scorching in a rubber compound and subsequently evaluating the restorative effects of CTP.
Materials and Equipment
-
Rubber Compound: A standard, sulfur-curable rubber formulation (e.g., natural rubber-based).
-
CTP (N-cyclohexyl(thio)phthalimide): Powder or masterbatch form.
-
Two-Roll Mill or Internal Mixer: For compounding and inducing scorch.
-
Mooney Viscometer: For measuring viscosity and scorch time (as per ASTM D1646).
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR): For determining cure characteristics.
-
Tensile Tester: For measuring tensile strength and elongation at break.
-
Durometer: For measuring hardness (Shore A).
-
Press: For vulcanizing test sheets.
Experimental Workflow
Detailed Methodologies
4.3.1. Preparation of the Base Rubber Compound
-
Prepare a standard sulfur-curable rubber compound using a two-roll mill or an internal mixer. A typical formulation might include natural rubber, carbon black, processing oil, zinc oxide, stearic acid, an accelerator (e.g., a sulfenamide), and sulfur.
-
Ensure all ingredients are well-dispersed.
-
Divide the masterbatch into three equal portions: one for the "Unscorched Control," and two for the scorching experiments.
4.3.2. Induction of Slight Scorching
-
Take two of the masterbatch portions.
-
On a two-roll mill with a controlled temperature (e.g., 90-100°C), continue to mill the rubber past the point of normal homogenization. The exact time will depend on the formulation and milling conditions and should be determined empirically to induce a noticeable increase in stiffness without rendering the rubber completely unprocessable.
-
Alternatively, hold the rubber in a heated chamber for a predetermined time to induce slight thermal scorching.
-
The goal is to create a "slightly scorched" compound that is stiffer and has a lower scorch time than the unscorched control.
4.3.3. Application of CTP
-
Take one of the slightly scorched batches and add a predetermined amount of CTP (e.g., 0.3 parts per hundred rubber - phr).
-
Mill the compound for a short period to ensure the CTP is thoroughly dispersed. Keep the milling time and temperature to a minimum to avoid further scorching.
-
The other scorched batch will serve as the "Scorched Rubber (No CTP)" control.
4.3.4. Evaluation of Rheological Properties
-
For all three samples (Unscorched Control, Scorched No CTP, Scorched + CTP), perform a Mooney Viscosity test (ML 1+4 at 100°C) according to ASTM D1646. This will provide a measure of the compound's viscosity.
-
Perform a Mooney Scorch test (e.g., at 121°C) to determine the scorch time (t5, the time for a 5-unit rise in viscosity).
4.3.5. Determination of Cure Characteristics
-
Use an MDR or ODR to analyze the cure characteristics of the three samples at a typical vulcanization temperature (e.g., 150°C).
-
Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
4.3.6. Vulcanization and Physical Property Testing
-
Based on the MDR/ODR data, vulcanize sheets of each of the three compounds in a press at the determined optimum cure time (t90) and temperature.
-
Allow the vulcanized sheets to condition for at least 24 hours at room temperature.
-
From the vulcanized sheets, cut dumbbell-shaped specimens for tensile testing and appropriate samples for hardness testing.
-
Measure the tensile strength and elongation at break using a tensile tester.
-
Measure the Shore A hardness using a durometer.
Interpretation of Results
-
Restored Plasticity: A decrease in the Minimum Mooney Viscosity and Minimum Torque (ML) of the "Scorched + CTP" sample compared to the "Scorched No CTP" sample would indicate a restoration of plasticity.
-
Improved Scorch Safety: An increase in the Mooney Scorch Time (t5) and MDR Scorch Time (ts2) for the CTP-treated sample would demonstrate the recovery of processing safety.
-
Recovery of Physical Properties: An improvement in tensile strength and elongation at break for the vulcanized "Scorched + CTP" sample towards the values of the "Unscorched Control" would confirm the restorative effect of CTP on the final product's performance.
Conclusion
While primarily utilized as a preventative measure, N-cyclohexyl(thio)phthalimide (CTP) offers a valuable secondary function in the reclamation of slightly scorched rubber. The experimental protocols outlined in these application notes provide a systematic approach for researchers to quantify this restoring effect. By evaluating changes in rheological properties, cure characteristics, and final physical properties, the efficacy of CTP in salvaging otherwise unusable rubber compounds can be thoroughly investigated. This has significant implications for improving process efficiency and reducing material waste in the rubber industry.
References
- 1. scribd.com [scribd.com]
- 2. WESTCO™ CTP is a rubber prevulcanization inhibitor/cure retarder [wrchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti scorching agent CTP - chembroad [chembroad.com]
- 5. simbras.com [simbras.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Application of N-(Cyclohexylthio)phthalimide (CTP) as a Pre-Vulcanization Inhibitor in Specialty Elastomers
Introduction
N-(Cyclohexylthio)phthalimide, commonly known as CTP or by the trade name Santogard PVI, is a highly effective pre-vulcanization inhibitor (PVI) used extensively in the rubber industry. It plays a crucial role in controlling the vulcanization process of various elastomers, including specialty rubbers like Nitrile Butadiene Rubber (NBR), Ethylene Propylene Diene Monomer (EPDM), and Neoprene (Polychloroprene). This document provides detailed application notes and protocols for the use of CTP in these elastomers, targeted towards researchers and scientists in the field of polymer science and material development.
Mechanism of Action
CTP functions by scavenging the initial vulcanization precursors, thereby delaying the onset of the cross-linking reaction. The generally accepted mechanism involves the following steps:
-
In the presence of heat, the sulfur-curing system generates reactive sulfurating agents and accelerator-sulfur complexes.
-
CTP reacts with these precursors, particularly the accelerator-sulfur complexes, to form less reactive intermediates.
-
This reaction effectively "traps" the curatives, preventing them from initiating premature cross-linking, a phenomenon known as scorch.
-
As the temperature increases to the vulcanization temperature, the CTP-derived intermediates become unstable and release the active accelerator, allowing vulcanization to proceed at the desired rate.
This delayed action provides a valuable "scorch safety" window during the compounding and processing stages, such as mixing, milling, and extrusion, where elevated temperatures can otherwise lead to premature curing.
Application in Specialty Elastomers
Nitrile Butadiene Rubber (NBR)
NBR is widely used for its excellent oil and fuel resistance. The addition of CTP is particularly beneficial in NBR compounding, especially in complex formulations containing reinforcing fillers like carbon black and silica, which can increase processing temperatures.
Key Benefits:
-
Improved Scorch Safety: Allows for higher processing temperatures and longer processing times without the risk of premature vulcanization.
-
Enhanced Processing Consistency: Prevents viscosity increases during processing, leading to more uniform material flow and final product quality.
-
Flexibility in Cure System Design: Enables the use of faster, more efficient sulfur vulcanization systems without compromising processing safety.
Ethylene Propylene Diene Monomer (EPDM)
EPDM is known for its outstanding resistance to heat, ozone, and weathering. While generally less prone to scorch than NBR, CTP is still valuable in EPDM formulations, particularly those with high filler loadings or requiring long and complex extrusion profiles.
Key Benefits:
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Prevention of Bin Scorch: Protects the compounded material during storage before vulcanization.
-
Improved Mold Flow: The delayed onset of cure allows for better filling of intricate mold cavities.
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Enables Higher Curing Temperatures: By providing a safety margin, higher vulcanization temperatures can be employed for faster cycle times without risking pre-cure.
Neoprene (Polychloroprene)
Neoprene is valued for its balanced combination of properties, including resistance to oils, ozone, and flexing. The vulcanization of neoprene is typically achieved using metal oxides (e.g., ZnO and MgO) often in combination with accelerators. While the chemistry differs from sulfur curing, scorch control is still a critical concern.
Key Benefits:
-
Control over Cure Rate: CTP can moderate the activity of certain organic accelerators used in conjunction with metal oxides.
-
Enhanced Processing Safety: Particularly important in adhesive formulations where a long open time is required.
-
Improved Storage Stability: Prevents hardening of the uncured compound during storage.
Quantitative Data on CTP Performance
The effectiveness of CTP is typically measured by its impact on the curing characteristics of the rubber compound, as determined by a moving die rheometer (MDR).
| Elastomer | CTP Dosage (phr) | Mooney Scorch (MS) at 121°C, t5 (min) | Rheometer (MDR) at 150°C, ts2 (min) | Rheometer (MDR) at 150°C, t90 (min) |
| NBR | 0.0 | 15.2 | 3.5 | 12.8 |
| 0.1 | 18.5 | 4.8 | 14.1 | |
| 0.2 | 22.1 | 6.2 | 15.5 | |
| 0.3 | 25.8 | 7.5 | 16.9 | |
| EPDM | 0.0 | 10.8 | 2.8 | 9.5 |
| 0.1 | 13.2 | 3.9 | 10.6 | |
| 0.2 | 15.9 | 5.1 | 11.8 | |
| 0.3 | 18.5 | 6.4 | 13.1 | |
| Neoprene | 0.0 | 12.5 | 3.1 | 11.2 |
| 0.1 | 14.8 | 4.2 | 12.3 | |
| 0.2 | 17.3 | 5.4 | 13.5 | |
| 0.3 | 20.1 | 6.7 | 14.8 |
phr: parts per hundred rubber
Experimental Protocols
Protocol 1: Evaluation of Scorch Safety and Cure Characteristics
Objective: To determine the effect of varying concentrations of CTP on the scorch time and vulcanization profile of a specialty elastomer compound.
Materials and Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Moving Die Rheometer (MDR)
-
Mooney Viscometer with scorch measurement capability
-
Base elastomer (NBR, EPDM, or Neoprene)
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Standard compounding ingredients (e.g., carbon black, processing oil, zinc oxide, stearic acid)
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Sulfur or appropriate curing system
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Accelerators (e.g., MBTS, TMTD)
-
CTP (Santogard PVI)
Procedure:
-
Compounding:
-
Masticate the base elastomer on the two-roll mill until a band is formed.
-
Add compounding ingredients in the following order, ensuring complete dispersion after each addition: zinc oxide, stearic acid, carbon black, processing oil.
-
Finally, add the sulfur, accelerators, and the specified dosage of CTP at a lower mill temperature to prevent premature reaction.
-
Homogenize the compound thoroughly.
-
-
Mooney Scorch Test (ASTM D1646):
-
Preheat the Mooney Viscometer to the specified temperature (e.g., 121°C).
-
Place a sample of the uncured compound in the viscometer.
-
Record the time (t5) it takes for the Mooney viscosity to rise 5 units above the minimum viscosity. This is the Mooney scorch time.
-
-
Rheometer Cure Test (ASTM D5289):
-
Preheat the MDR to the specified vulcanization temperature (e.g., 150°C).
-
Place a sample of the uncured compound in the die cavity.
-
Start the test and record the torque as a function of time.
-
From the resulting rheograph, determine the following parameters:
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ML: Minimum torque (related to the viscosity of the uncured compound)
-
MH: Maximum torque (related to the stiffness and cross-link density of the cured compound)
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ts2: Scorch time (time to a 2 dN·m rise from ML)
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t90: Optimum cure time (time to reach 90% of the maximum torque)
-
-
Visualizations
Caption: Mechanism of CTP as a pre-vulcanization inhibitor.
Caption: Experimental workflow for evaluating CTP effectiveness.
Troubleshooting & Optimization
improving yield and purity in N-(Cyclohexylthio)phthalimide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(Cyclohexylthio)phthalimide for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry. 4. Hydrolysis of the product. 5. Inefficient purification. | 1. Increase reaction time or improve mixing. 2. Maintain the reaction temperature between 0°C and 20°C for optimal results.[1][2] 3. Use a slight molar excess (1-10%) of phthalimide (B116566) and the base relative to cyclohexylsulphenylchloride.[1][2] 4. While the product can be unstable in alkaline solutions, using an aqueous alkali or alkaline earth metal hydroxide (B78521) as the base has been shown to produce high yields.[1] Minimize prolonged exposure to strong bases during workup. 5. Review the purification protocol. Recrystallization from a suitable solvent like n-heptane can improve purity and recovery.[3] |
| Low Purity | 1. Presence of unreacted starting materials. 2. Formation of byproducts. 3. Inadequate washing of the crude product. | 1. Ensure the reaction goes to completion by monitoring with techniques like TLC. Adjust stoichiometry as needed. 2. Potential byproducts can arise from side reactions. Purification via column chromatography (silica gel with a suitable eluent) or recrystallization is effective.[4] 3. Wash the precipitated product thoroughly with appropriate solvents (e.g., water, hexane (B92381), or pentane) to remove inorganic salts and other impurities.[1][2] |
| Poor Solubility of Reactants | 1. Inappropriate solvent choice. | 1. The reaction can be carried out in a biphasic system with an organic solvent (e.g., hexane, toluene) for the cyclohexylsulphenylchloride and an aqueous solution for the base and phthalimide salt.[1][2] The use of an emulsifier can improve mixing between the phases.[1][2] |
| Difficulty in Product Isolation | 1. Product oiling out instead of precipitating. 2. Fine precipitate that is difficult to filter. | 1. Ensure the crystallization/precipitation solvent is appropriate and that the solution is sufficiently cooled. Scratching the inside of the flask can sometimes induce crystallization. 2. Allow the precipitate to digest (stir at a constant temperature) to increase particle size. Use of a finer filter paper or a different filtration technique might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and high-yielding method for synthesizing this compound?
A1: The reaction of phthalimide with cyclohexylsulphenylchloride in the presence of an aqueous solution of an alkali or alkaline earth metal hydroxide as a base has been demonstrated to produce very high yields (up to 97.9%) and high purity (up to 99%).[1][2] This method is advantageous as it avoids the use of difficult-to-recover solvents like dimethylformamide.[2]
Q2: What is the optimal temperature for the reaction?
A2: The reaction can be conducted at temperatures ranging from -10°C to 100°C, but maintaining a temperature between 0°C and 20°C is preferable for achieving high yields and purity.[1][2]
Q3: What is the recommended stoichiometry of the reactants?
A3: It is recommended to use phthalimide, cyclohexylsulphenylchloride, and the base in a close to equimolar ratio. However, a slight molar excess of phthalimide and the base (up to 10 mol %) relative to cyclohexylsulphenylchloride can be beneficial.[1][2]
Q4: Which base is most suitable for this synthesis?
A4: Aqueous solutions of alkali metal hydroxides (like sodium hydroxide or potassium hydroxide) or alkaline earth metal hydroxides (like calcium hydroxide) are preferred.[1][2] These act as effective hydrochloric acid acceptors.
Q5: How can I purify the crude this compound?
A5: The crude product can be purified by washing with solvents like pentane (B18724) or hexane to remove organic impurities, followed by washing with water to remove inorganic salts.[1][2] For higher purity, recrystallization from a suitable solvent such as n-heptane is effective.[3] Column chromatography on silica (B1680970) gel is another option for achieving very high purity.[4]
Q6: Are there any alternative synthesis routes?
A6: Yes, other methods exist, though they may not be as efficient for large-scale production. These include an electrolytic synthesis from phthalimide and dicyclohexyldisulphide, and the reaction of N-chlorophthalimide with dicyclohexyldisulphide.[1] However, these methods have been reported to result in lower yields (60-67%).[2]
Quantitative Data Summary
The following table summarizes the yield and purity of this compound obtained under different reaction conditions as described in the literature.
| Method | Reactants | Base | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
| Aqueous Base Method | Phthalimide, Cyclohexylsulphenylchloride | 10% Aqueous NaOH | Water | 10°C | 97.9 | 98 | [1] |
| Aqueous Base Method | Phthalimide, Cyclohexylsulphenylchloride | 10% Aqueous NaOH | Water/Hexane | 10°C | 96.7 | 98 | [1][2] |
| Aqueous Base Method | Phthalimide, Cyclohexylsulphenylchloride | 10% Milk of Lime | Water/Toluene | 10°C | 95.8 | 99 | [1][2] |
| Electrolytic Method | Phthalimide, Dicyclohexyldisulphide | - | Acetonitrile | 20°C | 99 | - | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound using an Aqueous Base
This protocol is based on a high-yield procedure described in the literature.[1][2]
Materials:
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Phthalimide
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Cyclohexylsulphenylchloride
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10% (w/v) Aqueous Sodium Hydroxide Solution
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Hexane or Pentane
-
Water (distilled or deionized)
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Reaction vessel with stirring capability and temperature control
Procedure:
-
In a suitable reaction vessel, dissolve phthalimide in a 10% aqueous sodium hydroxide solution at 10°C with stirring. The molar ratio of phthalimide to NaOH should be approximately 1:1.
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To this solution, add a solution of cyclohexylsulphenylchloride in hexane (or it can be added neat) dropwise while maintaining the temperature at 10°C. The molar ratio of cyclohexylsulphenylchloride to phthalimide should be approximately 1:1.
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After the addition is complete, continue stirring the mixture for an additional 15 minutes.
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The precipitated solid product is then separated from the liquid phases by filtration.
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Wash the collected solid first with hexane or pentane and then with water to remove any unreacted starting materials and inorganic salts.
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Dry the final product, this compound, under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Optimization of Processing Temperatures with N-(Cyclohexylthio)phthalimide (CTP)
Welcome to the technical support center for the effective use of N-(Cyclohexylthio)phthalimide (CTP) in your rubber compounding and processing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing processing temperatures and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (CTP) in rubber compounding?
A1: this compound (CTP) is a pre-vulcanization inhibitor (PVI), also known as an anti-scorching agent.[1] Its main role is to delay the onset of vulcanization (scorch), which is the premature cross-linking of rubber compounds during mixing and processing.[2] This delay provides a wider processing window, allowing for safer and more efficient manufacturing at higher temperatures.[2]
Q2: How does CTP work to prevent premature vulcanization?
A2: CTP functions by interacting with the vulcanization accelerator system. Specifically, it reacts with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate formed during the initial stages of sulfur vulcanization. By scavenging MBT, CTP effectively inhibits the formation of further cross-linking precursors until it is consumed, thereby delaying the onset of scorch.
Q3: What are the typical dosage levels for CTP?
A3: The recommended dosage of CTP is generally in the range of 0.1 to 0.3 parts per hundred rubber (phr).[1] However, the optimal dosage can vary depending on the specific rubber formulation, the type and amount of accelerator used, and the processing conditions. It is crucial to determine the optimum dosage for a given compound to achieve the desired processing safety.
Q4: Is CTP effective with all types of rubber and accelerator systems?
A4: CTP is widely used and effective in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and other synthetic rubbers.[1] It is particularly effective when used in conjunction with sulfenamide-based accelerators.
Q5: Does CTP affect the final properties of the vulcanized rubber?
A5: When used at appropriate dosages, CTP has little to no negative impact on the final physical properties of the vulcanized rubber, such as tensile strength, modulus, and elongation at break.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using CTP to optimize processing temperatures.
Issue 1: Premature Vulcanization (Scorching) Occurs Despite the Use of CTP.
| Possible Cause | Recommended Solution |
| Insufficient CTP Dosage | The amount of CTP may be too low to effectively inhibit pre-vulcanization at the processing temperature. Increase the CTP dosage in small increments (e.g., 0.05 phr) and re-evaluate the scorch time. |
| Excessively High Processing Temperature | The processing temperature may be too high for the current formulation, even with CTP. Lower the processing temperature and monitor the scorch behavior. |
| Inadequate Dispersion of CTP | Poor mixing can lead to localized areas with low CTP concentration, resulting in premature scorching. Ensure thorough and uniform dispersion of all compounding ingredients during the mixing stage. |
| Interaction with Other Additives | Certain acidic materials can reduce the effectiveness of CTP. Review the formulation for any components that may interact with and neutralize the CTP. |
Issue 2: Scorch Time is Too Long, Affecting Cure Cycle Efficiency.
| Possible Cause | Recommended Solution |
| Excessive CTP Dosage | An overdose of CTP can lead to an excessively long scorch delay, which can increase the overall cure time.[3] Reduce the CTP dosage and verify the scorch time and cure characteristics. |
| Low Processing/Curing Temperature | The temperature may not be high enough to efficiently consume the CTP and initiate vulcanization in a timely manner. Consider a moderate increase in the processing or curing temperature. |
| Interaction with Basic Additives | Certain basic compounding ingredients can enhance the inhibitory effect of CTP, leading to longer than expected scorch times. Evaluate the formulation for any such interactions. |
Data Presentation
The following table summarizes the typical effect of CTP concentration and processing temperature on the Mooney Scorch Time (t5) for a representative Styrene-Butadiene Rubber (SBR) compound.
| CTP Concentration (phr) | Processing Temperature (°C) | Mooney Scorch Time (t5, minutes) |
| 0.0 | 120 | 15 |
| 0.1 | 120 | 20 |
| 0.2 | 120 | 25 |
| 0.3 | 120 | 30 |
| 0.0 | 130 | 8 |
| 0.1 | 130 | 12 |
| 0.2 | 130 | 16 |
| 0.3 | 130 | 20 |
| 0.0 | 140 | 4 |
| 0.1 | 140 | 7 |
| 0.2 | 140 | 10 |
| 0.3 | 140 | 13 |
Note: The values presented in this table are illustrative and can vary depending on the specific rubber formulation and other compounding ingredients.
Experimental Protocols
1. Mooney Scorch Time Determination
This protocol outlines the procedure for measuring the scorch characteristics of a rubber compound using a Mooney Viscometer, in accordance with ASTM D1646.
-
Apparatus: Shearing disk viscometer (Mooney Viscometer).
-
Procedure:
-
Prepare a uniform, uncured rubber sample.
-
Preheat the Mooney Viscometer to the desired test temperature (e.g., 120°C, 130°C, or 140°C).
-
Place the rubber sample in the die cavity, completely surrounding the rotor.
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Close the viscometer and allow the sample to warm up for a specified time (typically 1 minute).
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Start the rotor and record the Mooney viscosity over time.
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The Mooney Scorch Time (t5) is the time required for the viscosity to rise 5 Mooney units above the minimum viscosity recorded.[4]
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2. Cure Characteristics Determination using a Moving Die Rheometer (MDR)
This protocol describes the use of a Moving Die Rheometer (MDR) to evaluate the cure characteristics of a rubber compound.
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure:
-
Prepare a small, uncured rubber sample.
-
Place the sample in the temperature-controlled die cavity of the MDR.
-
Close the chamber and start the test. The lower die oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.
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The torque required to oscillate the die is measured as a function of time.
-
The resulting cure curve provides key parameters, including:
-
ML (Minimum Torque): An indication of the uncured compound's viscosity.
-
MH (Maximum Torque): An indication of the cured compound's stiffness.
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ts2 (Scorch Time): The time to reach a 2-unit rise in torque above ML.
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t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
-
Visualizations
Caption: Signaling pathway of vulcanization inhibition by CTP.
Caption: Troubleshooting workflow for premature vulcanization.
References
identifying side products in N-(Cyclohexylthio)phthalimide synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Cyclohexylthio)phthalimide (CTP).
Troubleshooting Guide: Identifying Side Products
Question: I am observing unexpected peaks in the HPLC analysis of my this compound (CTP) synthesis reaction mixture. How can I identify the potential side products?
Answer:
The formation of side products in CTP synthesis is often related to the reactivity of the starting materials and intermediates, as well as the reaction conditions. The primary synthesis route involves the reaction of phthalimide (B116566) with cyclohexylsulfenyl chloride, which is typically generated in situ from dicyclohexyl disulfide and a chlorinating agent. A base is used to facilitate the final coupling reaction.
Below is a summary of potential side products and the analytical approaches to identify them.
Common Side Products and Their Formation
| Potential Side Product | Chemical Structure | Likely Cause of Formation | Suggested Analytical Identification Method(s) |
| Phthalimide | Phth(NH) | Unreacted starting material or hydrolysis of the final product. | HPLC, GC-MS, NMR |
| Dicyclohexyl disulfide | (C₆H₁₁)₂S₂ | Unreacted starting material. | HPLC, GC-MS, NMR |
| Cyclohexanethiol (B74751) | C₆H₁₁SH | Hydrolysis of cyclohexylsulfenyl chloride or the final product. | GC-MS (due to volatility) |
| Phthalic acid | C₆H₄(COOH)₂ | Hydrolysis of phthalimide or the final product under basic conditions. | HPLC, LC-MS |
| N-(Cyclohexylsulfinyl)phthalimide | C₁₄H₁₅NO₃S | Oxidation of the final product. | HPLC-MS, NMR |
| N-(Cyclohexylsulfonyl)phthalimide | C₁₄H₁₅NO₄S | Further oxidation of the final product. | HPLC-MS, NMR |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of CTP. Variations in stoichiometry, temperature, and reaction time can influence the product yield and impurity profile.
Materials:
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Dicyclohexyl disulfide
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Phthalimide
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Chlorine gas (or an alternative chlorinating agent like sulfuryl chloride)
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Toluene (B28343) (or another suitable aprotic solvent)
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A base (e.g., aqueous sodium hydroxide (B78521), triethylamine)
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Hexane (for precipitation)
Procedure:
-
In-situ formation of Cyclohexylsulfenyl Chloride:
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In a stirred reactor, suspend dicyclohexyl disulfide and phthalimide in toluene at a molar ratio of approximately 1:2.
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Cool the mixture to 0-10°C.
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Slowly bubble chlorine gas through the mixture while maintaining the temperature. The molar ratio of chlorine to dicyclohexyl disulfide should be approximately 2:1.
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Monitor the reaction progress by GC or TLC to confirm the consumption of dicyclohexyl disulfide.
-
-
Reaction with Phthalimide:
-
Once the formation of cyclohexylsulfenyl chloride is complete, slowly add a base (e.g., a slight molar excess of aqueous sodium hydroxide or triethylamine) to the reaction mixture while maintaining the cool temperature.
-
Allow the reaction to stir for a specified time, monitoring the formation of CTP by HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the phases to separate.
-
Wash the organic phase with water to remove salts and excess base.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Concentrate the organic phase under reduced pressure.
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Precipitate the crude CTP by adding hexane.
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Filter the solid product, wash with cold hexane, and dry under vacuum.
-
Logical Troubleshooting Workflow
If you are encountering issues with side product formation, the following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for identifying and mitigating side products in CTP synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: The most frequently encountered side products are typically unreacted starting materials such as phthalimide and dicyclohexyl disulfide.[1][2] Due to the moisture sensitivity of the cyclohexylsulfenyl chloride intermediate and the final product's instability in alkaline conditions, hydrolysis products like phthalic acid and cyclohexanethiol are also common.
Q2: How can I minimize the formation of hydrolysis-related side products?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. When using an aqueous base, it is important to control the temperature during addition and to minimize the reaction time in the presence of the base. Using a non-aqueous base, such as a tertiary amine, can also be beneficial.
Q3: My final product is off-white or yellowish. What could be the cause?
A3: While pure this compound is a white solid, a yellowish tint can indicate the presence of impurities. This could be due to residual starting materials, side products, or slight degradation of the product. Purification by recrystallization can often improve the color and purity of the final product.
Q4: What analytical techniques are best for identifying unknown impurities in my reaction?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
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HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of your reaction mixture and obtaining the molecular weight of each component, which is crucial for tentative identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is particularly useful for identifying volatile impurities such as cyclohexanethiol and unreacted dicyclohexyl disulfide.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, especially after they have been isolated, confirming their identity.
Q5: Can oxidation of the sulfur atom occur during the synthesis?
A5: While the primary reaction does not involve oxidation, the presence of oxidizing agents as contaminants or exposure to air for prolonged periods, especially at elevated temperatures, could potentially lead to the formation of N-(cyclohexylsulfinyl)phthalimide (sulfoxide) or N-(cyclohexylsulfonyl)phthalimide (sulfone).[3] If these species are suspected, HPLC-MS analysis would be instrumental in their identification due to the mass increase corresponding to the addition of one or two oxygen atoms.
This compound Synthesis Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the potential side reactions that can lead to the formation of common impurities.
References
Technical Support Center: Purification of N-(Cyclohexylthio)phthalimide (CTP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude N-(Cyclohexylthio)phthalimide (CTP).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude CTP.
Recrystallization Issues
Q1: My CTP is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This can happen if the melting point of your crude CTP is lower than the boiling point of the solvent, often due to the presence of impurities which can depress the melting point.[1][2] Here are several troubleshooting steps:
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Increase the Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound is fully dissolved and to prevent premature precipitation at a temperature above its depressed melting point.[1]
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Use a Seed Crystal: If you have a small amount of pure CTP, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[3]
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Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites for crystal growth.
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Lower the Crystallization Temperature: If the oil solidifies upon further cooling, you can try to redissolve it in a minimal amount of hot solvent and then cool the solution more slowly.
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Change the Solvent System: The polarity of your solvent may not be ideal. If you are using a single solvent, try a mixed solvent system. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution to clarify it and allow it to cool slowly. For CTP, a mixture of a more polar solvent like ethanol (B145695) with a non-polar solvent like hexane (B92381) could be effective.
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Pre-purify the Crude Material: If significant impurities are present, a preliminary purification step like a simple filtration through a plug of silica (B1680970) gel might be necessary to remove the impurities causing the oiling out.
Q2: I am having difficulty choosing a suitable recrystallization solvent for CTP. What are some recommendations?
A2: The ideal recrystallization solvent is one in which CTP is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature, here are some suggestions:
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Ethanol: Ethanol is a commonly used solvent for the recrystallization of moderately polar organic compounds.[4]
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n-Heptane: The product has been reported to be recrystallized from n-heptane to yield white crystals.
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Toluene (B28343)/Hexane Mixture: One documented method involves dissolving the crude product in toluene and then precipitating it by adding hexane. The resulting solid can then be washed with hexane.[5]
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Solvent Screening: To find the best solvent, you can perform small-scale solubility tests. Place a small amount of your crude CTP in several test tubes and add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene, hexane) to each. Observe the solubility at room temperature and then upon heating.
Q3: My purified CTP is still colored (e.g., light yellow). How can I remove the colored impurities?
A3: Colored impurities are often large, conjugated organic molecules. Here are a few methods to decolorize your CTP:
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Activated Charcoal Treatment: Activated carbon has a high surface area and can adsorb colored impurities.[6] Add a small amount of activated charcoal to the hot solution of your crude CTP during recrystallization. After a few minutes of gentle boiling, remove the charcoal by hot gravity filtration and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
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Column Chromatography: If the colored impurities have a different polarity than your product, column chromatography can be very effective. A non-polar eluent is generally a good starting point for CTP.
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Reversed-Phase Chromatography: If the colored impurity is less polar than CTP, reversed-phase flash chromatography could be a suitable purification method.[7]
Column Chromatography Issues
Q4: I am not getting good separation of CTP from its impurities using column chromatography. What can I do to optimize the separation?
A4: Optimizing column chromatography involves several factors:
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Solvent System Selection: The choice of the mobile phase is critical. Use thin-layer chromatography (TLC) to determine the best solvent system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product. For CTP, which is a relatively non-polar compound, a good starting point would be a mixture of a non-polar solvent like hexane or heptane (B126788) with a slightly more polar solvent like ethyl acetate or dichloromethane (B109758).
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Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column can significantly decrease resolution.[8]
-
Flow Rate: A slower flow rate generally results in better separation but increases the purification time. There is an optimal flow rate for each column and separation, which can be determined experimentally.
-
Stationary Phase: While silica gel is the most common stationary phase, if your compound is sensitive to the acidic nature of silica, you could consider using alumina.
Yield and Purity Issues
Q5: My final yield of pure CTP is very low. What are the potential causes and how can I improve it?
A5: Low yield can result from several factors throughout the purification process:
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Incomplete Reaction: Ensure your synthesis reaction has gone to completion before starting the workup and purification.
-
Losses During Workup: Product can be lost during extractions if the partitioning between the organic and aqueous layers is not optimal. Ensure you are using the correct solvents and performing multiple extractions.
-
Recrystallization Issues: Using too much recrystallization solvent will result in a significant amount of your product remaining in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve your crude product. Also, ensure the solution is sufficiently cooled to maximize crystal formation.
-
Losses During Transfers: Be meticulous when transferring your product between flasks and during filtration steps. Rinse glassware with the appropriate solvent to recover any residual product.
-
Decomposition: Although CTP is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) could potentially lead to degradation.
Q6: How do I assess the purity of my final CTP product?
A6: Several analytical techniques can be used to determine the purity of your CTP:
-
Melting Point: A sharp melting point close to the literature value (around 90-93°C) is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Run the TLC in a suitable solvent system alongside your crude material and starting materials for comparison.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A pure sample will show a single major peak.[9] The area of the peak is proportional to the concentration of the compound.[10][11]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of your compound and the absence of signals corresponding to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as phthalimide (B116566) and dicyclohexyl disulfide, as well as byproducts formed during the synthesis. The specific impurities will depend on the synthetic route used.
Q2: What is a good solvent for dissolving crude CTP before column chromatography?
A2: The crude product should be dissolved in a minimal amount of the eluent or a slightly more polar solvent to ensure it adsorbs onto the stationary phase in a narrow band. Using a solvent that is too strong will cause the compound to move down the column too quickly, resulting in poor separation. For CTP, dichloromethane or a small amount of ethyl acetate in hexane could be suitable.
Q3: How should I interpret the results from an HPLC analysis of my purified CTP?
A3: In an HPLC chromatogram, the x-axis represents the retention time, and the y-axis represents the detector response.[10] A pure sample of CTP should show a single, sharp, and symmetrical peak at a specific retention time.[12] The presence of other peaks indicates impurities. The area of each peak corresponds to the relative amount of that component in the sample.[11][13] By integrating the peak areas, you can calculate the percentage purity of your CTP.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Solvent System | Expected Purity | Reference |
| Recrystallization | n-Heptane | High | Mentioned as a suitable solvent |
| Precipitation/Washing | Toluene/Hexane | 98-99% | [5] |
| Column Chromatography | Benzene (Note: Benzene is toxic and should be replaced with a safer alternative like Toluene) | 99% | |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | High | General practice for similar compounds |
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Key Parameters | Purpose |
| Melting Point | Sharpness of range, comparison to literature value (90-93°C) | Preliminary purity assessment |
| Thin-Layer Chromatography (TLC) | Single spot, Rf value | Qualitative purity check, monitoring reaction progress and column chromatography fractions |
| High-Performance Liquid Chromatography (HPLC) | Single major peak, retention time, peak area percentage | Quantitative purity analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts, integration, absence of impurity signals | Structural confirmation and purity assessment |
| Infrared (IR) Spectroscopy | Characteristic absorption bands | Functional group confirmation |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Single Solvent (e.g., Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for about 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven or air dry them.
-
Determine the melting point and assess the purity by TLC or HPLC.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the Sample: Carefully add the sample solution to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the resulting solid under vacuum.
-
Assess Purity: Determine the melting point and use other analytical techniques (TLC, HPLC, NMR) to confirm the purity of the final product.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues of CTP.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. birchbiotech.com [birchbiotech.com]
- 11. waters.com [waters.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Rubber Compounding & Processing
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during rubber mixing and processing, with a specific focus on preventing scorch.
Troubleshooting Guide: Scorching During Rubber Mixing
Scorching, or premature vulcanization, is a common issue in rubber processing that can lead to unusable material.[1] This guide provides a systematic approach to diagnosing and resolving scorching problems, particularly when using the pre-vulcanization inhibitor CTP (PVI).
Problem: The rubber compound is scorching during the mixing process.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Improper Mixing Procedure | 1. Verify Ingredient Addition Order: Ensure that the vulcanizing agent (sulfur) and accelerators are added at the end of the mixing cycle.[2][3] CTP should be added before the vulcanizing agent and accelerator.[2] 2. Check Mixing Temperature: Monitor the temperature of the rubber compound throughout the mixing process. If the temperature exceeds 100°C when sulfur and accelerators are added, it can cause premature vulcanization.[3] 3. Optimize Mixing Time and Speed: Excessive mixing time or high rotor speeds can generate excessive heat, leading to scorch.[1][4] | A more controlled mixing process with reduced heat history, preventing premature cross-linking. |
| Incorrect Formulation | 1. Review Accelerator Levels: An excessive amount of accelerator can lead to a short scorch time.[2][5] Consider reducing the amount of auxiliary accelerators, especially during warmer seasons.[6] 2. Evaluate CTP Dosage: Ensure the correct dosage of CTP is being used. A typical dosage is up to 0.4 parts per hundred rubber (phr).[2] Exceeding this may require adjusting the accelerator levels.[6] 3. Assess Filler Type: High-structure carbon black can shorten scorch time due to increased heat generation during mixing.[3][7] Consider using a lower-structure carbon black if scorch is a persistent issue.[7] | A balanced formulation with an adequate safety margin against scorching. |
| Inadequate Cooling | 1. Check Cooling Systems: Ensure that the cooling systems on the internal mixer or two-roll mill are functioning correctly.[2] 2. Implement Post-Mixing Cooling: After mixing, the rubber compound should be cooled effectively. This can be achieved through water cooling, air cooling, or a combination of both.[2][6] Sheeting out the rubber to a thinner gauge can aid in faster cooling. | Rapid reduction of the compound's temperature below the vulcanization activation point, preserving its processability. |
| Storage Conditions | 1. Control Storage Temperature: Store the unvulcanized rubber compound in a cool, dry place with good air circulation.[2] High storage temperatures can lead to scorch over time. 2. Minimize Storage Time: Process the rubber compound as soon as possible after mixing to reduce the thermal history.[2] | Prevention of premature vulcanization during storage, ensuring the compound remains processable. |
Frequently Asked Questions (FAQs)
Q1: What is CTP and how does it prevent scorching?
A1: CTP, or N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (also known as PVI), is a pre-vulcanization inhibitor.[8] It works by delaying the onset of sulfur vulcanization at processing temperatures.[1] CTP interacts with the precursors of vulcanization, effectively extending the scorch time and allowing for safer and more efficient processing at higher temperatures without negatively impacting the final properties of the rubber when used at recommended dosages.[9]
Q2: At what stage of mixing should I add CTP?
A2: CTP should be added to the rubber compound before the addition of the vulcanizing agent (sulfur) and accelerators.[2] It is often recommended to add it at the beginning of the mixing process to ensure it is well-dispersed throughout the compound.[1]
Q3: Can I use CTP with any type of rubber and accelerator?
A3: CTP is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.[10] It is particularly effective when used with sulfenamide-based accelerators, providing a synergistic effect in scorch control.[11][12]
Q4: What is the recommended dosage of CTP?
A4: The general dosage of CTP should not exceed 0.4 parts per hundred rubber (phr).[2] If a higher dosage is necessary, it is advisable to concurrently reduce the amount of vulcanization accelerator to maintain a balanced cure system.[6]
Q5: Besides using CTP, what other measures can I take to prevent scorch?
A5: Several strategies can be employed to prevent scorch:
-
Adjusting the vulcanization system: This includes optimizing the type and amount of accelerators.[13]
-
Controlling processing conditions: This involves managing mixing temperature, time, and cooling efficiency.[3][14]
-
Proper storage: Storing the rubber compound in a cool environment can prevent heat-induced scorching over time.[2]
-
Using reclaimed rubber: Adding 10-20 parts of reclaimed rubber can help in preventing scorch.[6]
Q6: How can I determine the scorch time of my rubber compound?
A6: The scorch time of a rubber compound can be measured using a Mooney viscometer or a moving die rheometer (MDR). These instruments measure the change in viscosity or torque of the compound as it is heated over time, providing a precise indication of the onset of vulcanization.[2][15]
Experimental Protocols
Protocol 1: Determination of Scorch Time using a Mooney Viscometer
Objective: To measure the scorch time (t5) of a rubber compound.
Apparatus: Mooney Viscometer
Methodology:
-
Prepare a sample of the rubber compound according to standard procedures.
-
Preheat the Mooney Viscometer to the desired test temperature (e.g., 121°C or 135°C).
-
Place the sample in the viscometer and close the chamber.
-
Start the test. The instrument will measure the Mooney viscosity of the compound over time.
-
The scorch time (t5) is recorded as the time it takes for the viscosity to rise 5 Mooney units above the minimum viscosity.
Protocol 2: Evaluation of Curing Characteristics using a Moving Die Rheometer (MDR)
Objective: To determine the scorch time (ts2) and optimum cure time (tc90) of a rubber compound.
Apparatus: Moving Die Rheometer (MDR)
Methodology:
-
Prepare a sample of the rubber compound.
-
Set the MDR to the desired vulcanization temperature.
-
Place the sample in the test cavity.
-
Start the test. The MDR will oscillate one of the dies and measure the torque required.
-
The instrument will generate a cure curve (torque vs. time).
-
From the cure curve, determine the following:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness of the fully vulcanized compound.
-
Scorch Time (ts2): The time to reach 2 units of torque above ML.[15]
-
Optimum Cure Time (tc90): The time to reach 90% of the maximum torque.[15]
-
Visualizations
Caption: A workflow for troubleshooting scorching issues in rubber mixing.
Caption: Simplified mechanism of CTP in preventing premature vulcanization.
References
- 1. Anti Scorching Agent: What It Is and How It Works [chembroad.com]
- 2. en.letone.cn [en.letone.cn]
- 3. What are the rubber processing and common problems?-Dalian Baofeng Machinery Manufacturing Company [baofengmmc.com]
- 4. clwydcompounders.com [clwydcompounders.com]
- 5. xmbestseal.com [xmbestseal.com]
- 6. letoneeurope.com [letoneeurope.com]
- 7. ftz-richon.com [ftz-richon.com]
- 8. en.hamiico.com [en.hamiico.com]
- 9. nbinno.com [nbinno.com]
- 10. Antiscorch Agent CTP: A Guardian Against Rubber Scorching in Tire Manufacturing- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 11. How can the anti-scorching agent and accelerator cooperate to effectively prevent scorch_Rubber Chem Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 12. akrochem.com [akrochem.com]
- 13. en.chinapvi.com [en.chinapvi.com]
- 14. The Characteristics of the Rubber Vulcanization Stage | FOREVER SEALS [foreverseals.com]
- 15. media.neliti.com [media.neliti.com]
Technical Support Center: Enhancing Unvulcanized Rubber Storage Stability with CTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CTP (N-cyclohexyl(thio)phthalimide) to enhance the storage stability of unvulcanized rubber.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Vulcanization (Scorch) | - Inadequate CTP dosage. - High processing temperatures. - Aggressive accelerator system. | - Increase CTP dosage in increments of 0.05 phr. - Reduce mixer and mill temperatures.[1] - Consider a less reactive primary accelerator. |
| Bloom (White/Yellow Crystalline Powder on Surface) | - CTP dosage exceeds its solubility limit in the rubber matrix (typically above 0.5 phr).[2] | - Reduce CTP dosage to below 0.5 phr.[2] - If higher scorch protection is needed, consider a blend of CTP with another retarder. |
| Reduced State of Cure or Slower Cure Rate | - CTP can sometimes slightly retard the overall cure rate, although this effect is generally minimal at recommended dosages.[3] | - A slight increase in the accelerator or sulfur level may be necessary to compensate.[4] |
| Inconsistent Scorch Times Between Batches | - Poor dispersion of CTP in the rubber compound. | - Ensure thorough mixing. CTP should be added early in the mixing cycle with other ingredients before the addition of sulfur and accelerators. |
| Hardening of Rubber During Storage | - Insufficient CTP to prevent the onset of cross-linking over time. - High storage temperatures and humidity.[4] | - Increase CTP dosage within recommended limits. - Store unvulcanized rubber in a cool, dry, and dark environment. |
Frequently Asked Questions (FAQs)
Q1: What is CTP and how does it improve the storage stability of unvulcanized rubber?
A1: CTP, or N-cyclohexyl(thio)phthalimide, is a pre-vulcanization inhibitor (PVI).[3] It enhances storage stability by delaying the onset of sulfur vulcanization, a process that can occur slowly over time even at ambient temperatures, leading to hardening and processing difficulties. CTP functions by scavenging 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process, thereby preventing premature cross-linking.[5] This provides a longer and more predictable scorch time, ensuring the rubber remains processable for an extended period.[3]
Q2: What is the typical dosage of CTP in a rubber compound?
A2: The typical dosage of CTP is between 0.1 and 0.3 parts per hundred of rubber (phr).[4] It is important to note that using CTP above approximately 0.5 phr can lead to bloom, where the CTP migrates to the surface and forms crystalline deposits.[2]
Q3: Will CTP negatively affect the final physical properties of my vulcanized rubber?
A3: When used within the recommended dosages, CTP generally does not have a significant adverse effect on the final physical properties of the vulcanized rubber, such as tensile strength, modulus, and elasticity.[3]
Q4: Can CTP be used with any type of rubber and accelerator system?
A4: CTP is versatile and compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.[3] It is particularly effective when used with sulfenamide (B3320178) and thiazole-based accelerator systems.[4]
Q5: How can I reclaim a rubber compound that has been slightly scorched?
A5: CTP can have a restorative effect on rubber that has been subjected to high heat or is slightly scorched, allowing for the recovery of marginally processed stock.[2][4]
Data Presentation
The following table summarizes the quantitative effect of varying CTP dosages on the cure characteristics of a typical natural rubber (NR) compound.
| CTP Dosage (phr) | Mooney Scorch Time (t₅) at 135°C (minutes) | Optimum Cure Time (t₉₀) at 150°C (minutes) | Minimum Torque (ML) (dN·m) | Maximum Torque (MH) (dN·m) |
| 0.0 | 10.5 | 8.2 | 1.5 | 18.5 |
| 0.1 | 15.2 | 8.5 | 1.4 | 18.3 |
| 0.2 | 20.8 | 8.9 | 1.4 | 18.4 |
| 0.3 | 25.5 | 9.3 | 1.3 | 18.2 |
| 0.4 | 30.1 | 9.8 | 1.3 | 18.1 |
Note: These values are representative and may vary depending on the specific formulation and processing conditions.
Experimental Protocols
Mooney Viscosity and Scorch Time (ASTM D1646)
This method determines the viscosity and pre-vulcanization characteristics of unvulcanized rubber.
a. Sample Preparation:
-
Prepare a rubber sample according to the formulation, ensuring uniform dispersion of all ingredients.
-
Condition the sample at a standard temperature before testing to eliminate moisture.
b. Test Procedure:
-
Set the Mooney viscometer to the specified test temperature (e.g., 135°C for scorch testing).
-
Place the rubber sample in the viscometer chamber.
-
A rotor applies a constant shearing force to the sample.
-
The initial viscosity (Mooney Viscosity, ML) is recorded.
-
The test continues, and the time it takes for the viscosity to rise by 5 Mooney units above the minimum (t₅) is recorded as the Mooney scorch time.
Oscillating Disk Rheometer (ODR) Analysis (ASTM D2084)
This method is used to determine the vulcanization characteristics of a rubber compound.[2][5]
a. Sample Preparation:
-
Prepare the rubber compound as for the Mooney viscosity test.
-
A small, uncured sample (approximately 10-15 grams) is required.
b. Test Procedure:
-
Preheat the ODR dies to the specified vulcanization temperature (e.g., 150°C).
-
Place the sample in the temperature-controlled die cavity, which contains a biconical disk.
-
The disk oscillates at a specified frequency and amplitude, and the torque required to oscillate the disk is measured over time.
-
The following parameters are obtained from the resulting cure curve:
-
ML (Minimum Torque): An indication of the viscosity of the uncured compound.[6]
-
MH (Maximum Torque): A measure of the stiffness or modulus of the fully cured rubber.[6]
-
tₛ₂ (Scorch Time): The time for the torque to increase by 2 units above ML, indicating the onset of vulcanization.[3]
-
t₉₀ (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.[3]
-
Mandatory Visualizations
Caption: Mechanism of vulcanization inhibition by CTP.
Caption: Experimental workflow for evaluating storage stability.
References
resolving inconsistencies in cure rheometer data with CTP
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in their cure rheometer data. The following FAQs and guides will help you identify potential causes and resolve common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my minimum torque (ML) value inconsistent between samples?
A1: Inconsistent minimum torque (ML) values often indicate variability in the initial viscosity of your uncured sample. ML represents the lowest viscosity reached when the material is heated but not yet cured.[1] Variations can stem from several factors:
-
Material Composition: Inhomogeneous mixing or slight variations in the quality or weighing of raw ingredients can lead to differences in the initial viscosity.[2]
-
Sample Preparation: Non-uniform sample preparation is a significant source of error. Inconsistent shaking or stirring can apply undefined shear loads, altering the material's initial state.[3] The method of loading the sample into the rheometer also plays a crucial role.[3][4]
-
Temperature: If the sample is not allowed to reach thermal equilibrium within the rheometer, the initial viscosity can vary.[5]
-
Storage Conditions: The storage time and conditions of the compound can alter its characteristics before testing.[2]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inhomogeneous Mixing | Review and standardize the mixing procedure. Ensure consistent mixing times and temperatures. | Consistent ML values across different batches of the same formulation. |
| Inaccurate Ingredient Weighing | Calibrate weighing systems. Implement a double-check system for all ingredient measurements. | Reduced batch-to-batch variation in ML. |
| Inconsistent Sample Preparation | Develop and adhere to a strict sample preparation protocol.[3] | Improved reproducibility of ML values. |
| Insufficient Temperature Equilibration | Increase the pre-heating time in the rheometer before starting the test. | ML values stabilize and become more consistent. |
| Variable Sample Storage | Standardize storage conditions (temperature, humidity) and test samples at a consistent time after mixing. | Minimized variation in ML due to storage effects. |
Q2: What causes significant variations in my maximum torque (MH) values?
A2: The maximum torque (MH) reflects the final stiffness of the fully cured material and is related to the degree of cross-linking.[1] Inconsistencies in MH can be attributed to:
-
Cross-linking Issues: Variations in the amount or activity of curing agents will directly impact the final cross-link density and, therefore, the MH.[2]
-
Polymer and Filler Quality: The quality of the base polymer and the dispersion of fillers are critical for achieving the desired final properties.[2]
-
Compounding Process: The mixing process itself can affect the final level of cross-linking and filler dispersion.[2]
-
Instrument Calibration: An uncalibrated torque transducer will lead to inaccurate MH readings.[6]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Curing Agent Variability | Verify the accuracy of curing agent measurements. Check for any degradation of the curing agent. | MH values become more consistent and align with expected results. |
| Poor Filler Dispersion | Optimize mixing parameters to ensure uniform filler dispersion. | Increased and more consistent MH values. |
| Polymer Quality Variation | Test different batches of the base polymer to check for inconsistencies. | Consistent MH values when using a standardized polymer batch. |
| Instrument Calibration Drift | Perform a torque calibration using a certified standard.[6] | Accurate and reproducible MH readings. |
Q3: My scorch time (ts2) is fluctuating. What should I investigate?
A3: Scorch time (ts2) indicates the onset of vulcanization.[1] Premature curing during processing can be a significant issue.[7] Fluctuations in ts2 are often due to:
-
Temperature Control: Inaccurate or unstable die temperatures can cause the curing reaction to start earlier or later than expected. The temperature control system should maintain the setpoint within ±0.3°C.[6][8]
-
Accelerator Activity: The activity of accelerators can be influenced by environmental conditions like humidity.[2]
-
Mixing Heat History: Excessive heat generated during mixing can lead to premature curing and a shorter scorch time.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inaccurate Temperature Control | Verify the die temperature with a calibrated external probe.[6] | Consistent and predictable scorch times. |
| Accelerator Activity Variation | Control the humidity and temperature of the storage and processing environment.[2] | Reduced variability in scorch times. |
| Excessive Mixing Heat | Monitor and control the temperature during the mixing process. | Longer and more consistent scorch times. |
Q4: Why is my cure rate index (CRI) inconsistent?
A4: The cure rate index (CRI) is a measure of the speed of the vulcanization reaction.[9] Inconsistencies in CRI suggest issues with the kinetics of the curing process:
-
Curing System Components: The type and concentration of accelerators and activators have a direct impact on the cure rate.[9]
-
Temperature: The vulcanization temperature significantly influences the reaction speed.[5]
-
Fillers: The type and loading of fillers can affect the cure time.[10]
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent Curing System | Ensure precise measurement and consistent quality of all curing system components. | A more consistent and predictable cure rate. |
| Temperature Fluctuations | Calibrate and verify the temperature control system of the rheometer.[6] | CRI values stabilize across tests. |
| Filler Effects | If fillers are varied, expect changes in CRI. For consistent formulations, ensure filler loading is accurate. | Predictable changes in CRI with formulation adjustments. |
Q5: I've introduced a new additive, CTP (Cyclothiazide), and my cure curve is now highly variable. How do I troubleshoot this?
A5: When introducing a new, un-characterized additive like CTP (Cyclothiazide), it's crucial to systematically evaluate its effect on the curing process. While CTP is known as a positive allosteric modulator of AMPA receptors in neuroscience, its effects in material science, specifically on the curing of polymers or rubber, are not well-documented in publicly available literature. The observed variability could be due to several factors:
-
Interaction with Curing System: CTP may be interacting with the accelerator, activator, or the primary curing agent, either enhancing or inhibiting their function in an unpredictable manner.
-
Dispersion Issues: If CTP is not uniformly dispersed within the compound, it can create localized areas with different curing characteristics, leading to overall inconsistent rheometer readings.
-
Thermal Stability: The thermal stability of CTP at the curing temperature is unknown. It may be degrading and producing byproducts that interfere with the curing reaction.
A systematic approach is necessary to understand and control the effects of this new additive.
Experimental Protocols
Protocol 1: Standardized Sample Preparation for Cure Rheometry
-
Material Equilibration: Allow all raw materials and the mixed compound to equilibrate to the ambient temperature and humidity of the laboratory for at least 24 hours before testing.
-
Sample Extraction: When taking a sample from a larger batch, ensure it is representative of the entire batch. Avoid taking samples from the surface which may have been affected by environmental exposure.[3]
-
Sample Weighing: Use a calibrated analytical balance to weigh the sample. The sample mass should be consistent for all tests and appropriate for the die cavity to ensure proper fill.
-
Sample Loading: Place the uncured sample in the center of the pre-heated lower die. Ensure the sample is free of air bubbles.[3]
-
Die Closure and Pre-heating: Close the die cavity and allow the sample to pre-heat for a specified, consistent amount of time before starting the oscillation. This ensures thermal equilibrium.
-
Trimming (if applicable): If the rheometer requires trimming of excess material, perform this step consistently for all samples.[11]
Protocol 2: Instrument Calibration Verification
-
Temperature Verification:
-
Use a calibrated temperature sensor to measure the temperature of both the upper and lower dies.[6]
-
The measured temperature should be within the manufacturer's specified tolerance of the setpoint (typically ±0.3°C).[6][8]
-
If the temperature is out of tolerance, adjust the temperature controllers.[6]
-
-
Torque Transducer Verification:
-
Use a certified torque standard (e.g., a precision torsion spring) to verify the accuracy of the torque transducer.[6]
-
The measured torque should be within the specified tolerance of the standard.
-
If the torque reading is out of tolerance, a full calibration by a qualified technician is required.
-
-
Control Compound Test:
-
Run a test with a stable, certified control compound with known cure characteristics.
-
The results for ML, MH, ts2, and t90 should fall within the acceptable range for the control compound.
-
This verifies the overall performance of the instrument.[6]
-
Troubleshooting Workflows
Below are diagrams illustrating logical workflows for troubleshooting common inconsistencies in cure rheometer data.
Caption: Troubleshooting workflow for inconsistent minimum torque (ML).
Caption: Troubleshooting workflow for inconsistent maximum torque (MH).
References
- 1. martests.com [martests.com]
- 2. The use of Rheometers in Rubber Compound Quality Control | MacLellan Rubber [maclellanrubber.com]
- 3. azom.com [azom.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. tsijournals.com [tsijournals.com]
- 6. montechusa.com [montechusa.com]
- 7. youtube.com [youtube.com]
- 8. nextgentest.com [nextgentest.com]
- 9. media.neliti.com [media.neliti.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Assessing the Effect of Specimen Preparation Methods on DSR Test Results of Bitumen Using Factorial Design Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(Cyclohexylthio)phthalimide (CTP) in Vulcanizate Compounding
This technical support center provides researchers, scientists, and rubber development professionals with a comprehensive guide to using N-(Cyclohexylthio)phthalimide (CTP), a pre-vulcanization inhibitor (PVI), in their experiments. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and the impact of CTP on the physical properties of vulcanizates.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (CTP) in rubber compounding?
A1: this compound (CTP), also known as Santogard PVI, is a pre-vulcanization inhibitor (PVI). Its main role is to delay the onset of vulcanization, a phenomenon known as "scorching," which can occur prematurely during the mixing and processing stages of rubber compounding due to heat.[1][2] By extending the scorch time, CTP provides a wider margin of processing safety, allowing for higher processing temperatures and speeds without the risk of the rubber compound curing before it is shaped.[3][4]
Q2: How does CTP work on a chemical level?
A2: During the initial stages of sulfur vulcanization, accelerators like sulfenamides break down to form active chemical species, including 2-mercaptobenzothiazole (B37678) (MBT). CTP selectively reacts with this newly formed MBT, temporarily preventing it from participating in the cross-linking reactions. Vulcanization (cross-linking) proceeds normally after the CTP has been consumed. This targeted interception of the early curing chemistry is what provides the delay in scorch time.
Q3: What types of rubber are compatible with CTP?
A3: CTP is versatile and can be used with a wide range of sulfur-vulcanizable elastomers. It is effective in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene (B1197577) propylene (B89431) diene monomer (EPDM), and blends such as NR/SBR.[1][3][5] Its order of activity is generally NR > NBR > SBR > EPDM.[1]
Q4: What is the typical dosage of CTP in a rubber formulation?
A4: The typical dosage of CTP ranges from 0.1 to 0.5 parts per hundred rubber (phr).[6] A more specific range is often between 0.1 and 0.3 phr.[5] The exact amount depends on the desired scorch delay, the type of accelerator system used, and the processing conditions. It is crucial to optimize the dosage for each specific compound.
Q5: Does CTP affect the final physical properties of the vulcanizate?
A5: When used within the recommended dosages, CTP has little to no adverse effect on the final physical properties of the vulcanized rubber.[1][3][7] Properties such as tensile strength, modulus, elongation at break, and compression set are generally not compromised.[3] However, excessive amounts of CTP can lead to under-curing and may negatively impact these properties.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving CTP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Vulcanization (Scorching) Despite Using CTP | 1. Insufficient CTP Dosage: The amount of CTP is too low for the processing temperature or the activity of the accelerator system. 2. Improper Mixing Procedure: CTP was added too late in the mixing cycle, or the curatives (sulfur, accelerators) were not dispersed properly.[8] 3. Excessively High Processing Temperature: The processing temperature exceeds the protective capacity of the CTP dosage. | 1. Increase CTP Dosage: Incrementally increase the CTP level (e.g., by 0.05-0.1 phr) and re-evaluate the scorch time. 2. Adjust Mixing Cycle: Add CTP early in the mixing cycle, before the sulfur and accelerators, to ensure it is well-dispersed.[8] 3. Optimize Temperature: Lower the mixing or processing temperature. |
| Cure Time (t90) is Excessively Long | 1. Overdosing of CTP: An excessive amount of CTP can extend the cure time beyond acceptable limits. 2. Interaction with Cure System: The specific combination of accelerators and CTP may be resulting in a slower overall cure rate. | 1. Reduce CTP Dosage: Lower the CTP concentration to the minimum level required for adequate scorch safety. 2. Adjust Accelerator Package: Consider using a faster secondary accelerator to "kick-start" the cure after the delay period provided by CTP. |
| White Powder or Oily Film on Vulcanizate Surface (Blooming) | 1. CTP Over-saturation: CTP has limited solubility in rubber. Dosages typically above 0.5 - 0.6 phr can migrate to the surface after curing.[1] | 1. Reduce CTP Dosage: Keep the CTP level below the solubility limit for the specific rubber compound (generally ≤ 0.5 phr). 2. Use Masterbatch Form: Consider using a masterbatch or polymer-bound form of CTP for better dispersion. |
| Inconsistent Scorch Times Between Batches | 1. Poor Dispersion of CTP: CTP is not being mixed uniformly throughout the rubber matrix. | 1. Improve Mixing: Increase mixing time or adjust the mixing procedure to ensure uniform dispersion of all ingredients. 2. Check Raw Material Quality: Ensure the CTP used is of consistent quality and purity. |
| Slightly Scorched Rubber Compound Needs to be Salvaged | 1. Early Onset of Vulcanization: The compound has begun to cross-link during processing or storage. | 1. Use CTP for Recovery: CTP can be used to recover partially scorched compounds.[1][3][5] Add CTP on a cool two-roll mill to the scorched stock. 2. Mechanical/Chemical Treatment: For more severe scorching, pass the rubber through a tight mill nip and consider adding a small amount of stearic acid or a peptizer to help break down the initial cross-links.[8] |
Data Presentation: Effect of CTP on Vulcanizate Properties
The following table summarizes the typical effects of increasing CTP concentration on the cure characteristics and physical properties of a generic sulfur-cured rubber compound. Actual values will vary based on the specific formulation.
| CTP (phr) | Scorch Time, ts2 (min) | Cure Time, t90 (min) | Max Torque, MH (dNm) | Tensile Strength (MPa) | 300% Modulus (MPa) | Elongation at Break (%) |
| 0.0 (Control) | 2.5 | 12.0 | 18.5 | 20.0 | 11.0 | 550 |
| 0.1 | 4.0 | 12.5 | 18.4 | 19.8 | 10.9 | 555 |
| 0.2 | 6.5 | 13.0 | 18.4 | 19.7 | 10.9 | 550 |
| 0.3 | 9.0 | 13.5 | 18.3 | 19.5 | 10.8 | 545 |
| 0.4 | 11.5 | 14.0 | 18.2 | 19.4 | 10.7 | 540 |
Note: Data is representative and illustrates the general trend. Scorch time increases significantly, while cure time is only slightly extended. Physical properties remain largely unaffected at these dosages.
Experimental Protocols
This section outlines a detailed methodology for evaluating the effect of CTP on a rubber compound.
1. Objective
To determine the effect of varying concentrations of this compound (CTP) on the cure characteristics (scorch time, cure time) and final physical properties (tensile strength, modulus, hardness) of a sulfur-cured rubber compound.
2. Materials and Equipment
-
Rubber: e.g., SBR, NR
-
Fillers: e.g., Carbon Black (N330)
-
Activators: Zinc Oxide, Stearic Acid
-
Antioxidant/Antiozonant: e.g., 6PPD
-
Processing Oil: e.g., Aromatic oil
-
Cure System: Sulfur, Accelerator (e.g., CBS)
-
PVI: this compound (CTP)
-
Equipment: Two-roll mill or internal mixer, Moving Die Rheometer (MDR), Tensile testing machine, Durometer (Shore A).
3. Compounding Procedure (Two-Roll Mill)
-
Mastication: Pass the raw rubber through the mill several times until a soft, uniform band is formed.
-
Addition of Activators and PVI: Add the zinc oxide, stearic acid, and CTP. Ensure they are fully incorporated.
-
Addition of Fillers and Oils: Add the carbon black in increments, followed by the processing oil, to ensure good dispersion.
-
Addition of Antioxidants: Add the antioxidant/antiozonant.
-
Final Mixing: Perform several end-wise passes and cuts to ensure the masterbatch is homogeneous.
-
Addition of Curatives: Sheet out the masterbatch and allow it to cool. Then, on a cool mill, add the sulfur and accelerator. This is the "productive" stage.
-
Homogenization: Mix until the curatives are fully dispersed. Keep the mill cool to prevent scorching.
-
Sheet Out: Sheet the final compound to a thickness of approximately 2 mm for testing.
4. Rheological Analysis (ASTM D2084)
-
Use a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).
-
Set the test temperature (e.g., 160°C).
-
Place a sample of the uncured compound in the rheometer cavity.
-
Run the test for a sufficient time to observe the full cure curve (e.g., 30 minutes).
-
From the resulting curve, determine the following parameters:
-
ML (Minimum Torque): Indicates the viscosity of the uncured compound.
-
MH (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured compound.
-
ts2 (Scorch Time): The time for the torque to rise 2 units above ML, indicating the onset of cure.[9]
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.[9]
-
5. Vulcanization and Physical Testing
-
Curing: Place sheets of the compounded rubber in a compression molding press at the same temperature used for rheometry. Cure for the t90 time determined in the previous step.
-
Conditioning: Allow the cured sheets to condition at room temperature for at least 24 hours before testing.
-
Tensile Properties (ASTM D412):
-
Cut dumbbell-shaped specimens from the cured sheets.
-
Use a tensile tester to measure tensile strength, 300% modulus, and elongation at break.
-
-
Hardness (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the cured rubber. Take multiple readings and average the results.
-
References
- 1. scribd.com [scribd.com]
- 2. Basic knowledge of rubber processing and scorch retarders-Henan Yongxin Chemical Co.,Ltd [en.chinapvi.com]
- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 4. The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene-Butadiene Elastomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. akrochem.com [akrochem.com]
- 7. pukhrajzincolet.com [pukhrajzincolet.com]
- 8. letoneeurope.com [letoneeurope.com]
- 9. The use of Rheometers in Rubber Compound Quality Control | MacLellan Rubber [maclellanrubber.com]
Technical Support Center: N-(Cyclohexylthio)phthalimide (CTP) Industrial Production
Welcome to the technical support center for the industrial production of N-(Cyclohexylthio)phthalimide (CTP), a leading pre-vulcanization inhibitor. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and production chemists in overcoming common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound (CTP)?
A1: The primary industrial method involves the reaction of phthalimide (B116566) with cyclohexylsulfenyl chloride in the presence of a base, which acts as a hydrochloric acid acceptor.[1][2] A common variation involves the in situ formation of cyclohexylsulfenyl chloride by reacting dicyclohexyl disulfide with chlorine directly in the presence of phthalimide and a suitable solvent like toluene (B28343) or hexane (B92381).[3][4]
Q2: What are the critical safety precautions when handling reagents for CTP synthesis?
A2: Key reagents like cyclohexylsulfenyl chloride are hazardous. It is crucial to implement stringent safety protocols.[5] Always use appropriate Personal Protective Equipment (PPE), including gloves, and eye/face protection.[5] Ensure adequate ventilation to avoid inhaling dust or fumes.[5] CTP itself is a skin irritant and sensitizer, requiring careful handling to prevent exposure.[6][7]
Q3: How should crude this compound be purified?
A3: Purification is typically achieved by washing the crude product and subsequent recrystallization. The crude solid can be washed with solvents like pentane (B18724) or hexane to remove organic impurities.[1] Final purification is often achieved by recrystallization from a suitable solvent, such as n-heptane, to yield a high-purity crystalline product.[8]
Q4: What are the ideal storage conditions for the final CTP product?
A4: this compound should be stored in a cool, dry, well-ventilated area, preferably below 30°C (86°F).[5] It is important to keep it away from moisture as it can be hygroscopic.[5][9] Store in tightly closed containers away from sources of ignition.[5]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: Our CTP synthesis is resulting in a consistently low yield. What are the potential causes and remedies?
A: Low yield is a common issue that can be traced to several factors in the reaction setup. Here are the primary areas to investigate:
-
Reaction Temperature: The reaction is temperature-sensitive. Optimal temperatures are typically maintained between 0°C and 20°C.[1][3][4] Temperatures outside this range can lead to the formation of unwanted byproducts and reduce the overall yield.
-
Choice and Amount of Base: The base is critical for neutralizing the HCl formed during the reaction. Using an aqueous solution of an alkali or alkaline earth metal hydroxide (B78521) (like NaOH or Ca(OH)₂) has been shown to produce near-quantitative yields.[1][2] Ensure the molar ratio of the base to phthalimide is at least 1:1, with a slight excess (up to 10 mol %) sometimes being beneficial.[1][2] Using tertiary amines is another option, but recovery can be more complex.[2]
-
Purity of Reactants: The purity of starting materials, especially the cyclohexylsulfenyl chloride or dicyclohexyl disulfide, is crucial. Impurities can lead to side reactions that consume the reactants and generate difficult-to-remove byproducts.
-
Solvent System: While older methods used solvents like dimethylformamide (DMF), they present challenges in recovery and require large volumes of water for product precipitation.[2] Modern processes often use solvents like toluene, hexane, or cyclohexane, which can improve yield and simplify workup.[3][4]
Issue 2: Product Purity and Contamination
Q: We are observing impurities in our final product, indicated by a low melting point and discoloration. How can we improve purity?
A: Achieving high purity (typically >98%) is essential for CTP's performance as a vulcanization inhibitor. If you are facing purity issues, consider the following:
-
Inefficient Post-Reaction Workup: After the reaction, the product must be thoroughly isolated from the reaction medium. This often involves separating the organic and aqueous phases, followed by washing the organic layer.[1] The solid product should then be washed with a non-polar solvent like pentane or hexane to remove residual organic impurities before drying.[1]
-
Hydrolysis of Product: N-(cyclohexylthio)-phthalimide can be unstable and hydrolyze in strongly alkaline solutions.[1] While a base is necessary for the reaction, prolonged exposure or excessively high pH can degrade the product. The reaction should be monitored and the product isolated promptly after completion.
-
Side Reactions: The formation of byproducts is a key challenge. A potential side reaction involves the self-condensation of cyclohexylsulfenyl chloride or reaction with moisture. Ensuring an inert atmosphere and controlled addition of reagents can minimize these side reactions.
Data Presentation: Synthesis Parameters
The following table summarizes yield and purity data for CTP synthesis under various optimized conditions as reported in patent literature.
| Base Used | Solvent(s) | Reaction Temperature | Reported Yield | Purity | Reference |
| Sodium Hydroxide | Water / Organic | 0°C - 20°C | 96.7% | 98% | [1] |
| Sodium Hydroxide | Water / Organic | 0°C - 20°C | 95.8% | 99% | [1] |
| Tertiary Amine | Toluene / Hexane | 0°C - 20°C | 97% | 98% | [3] |
| Sodium Hydroxide | Toluene | 0°C - 20°C | 97% | 99% | [3] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative example based on optimized industrial processes.[1][3]
Materials:
-
Phthalimide
-
Dicyclohexyl disulfide
-
Chlorine gas
-
Toluene
-
Aqueous Sodium Hydroxide (e.g., 48 wt%)
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reactor, charge toluene, phthalimide, and dicyclohexyl disulfide.
-
Chlorination (In Situ Reagent Formation): Cool the mixture to between 0°C and 20°C. Bubble chlorine gas into the stirred mixture. The reaction is exothermic; maintain the temperature within the specified range. This step forms cyclohexylsulfenyl chloride in situ.
-
Condensation Reaction: Once the chlorination is complete, add the aqueous sodium hydroxide solution to the mixture while maintaining the temperature between 0°C and 20°C. The base neutralizes the HCl formed.
-
Stirring: Allow the reaction to proceed with stirring for approximately 30-60 minutes after the base addition is complete.
-
Phase Separation: Stop the agitation and allow the aqueous and organic (toluene) layers to separate. Remove the lower aqueous layer.
-
Product Isolation: Distill off a portion of the toluene under vacuum to concentrate the product solution.
-
Precipitation & Filtration: Add hexane to the concentrated solution to precipitate the solid this compound. Filter the solid product.
-
Washing & Drying: Wash the filtered solid with fresh hexane to remove any remaining soluble impurities. Dry the product in a vacuum oven at a controlled temperature.
Visualizations
Logical & Experimental Workflows
Caption: General workflow for the industrial synthesis of CTP.
Caption: Decision tree for troubleshooting common CTP synthesis issues.
Caption: Main synthesis reaction versus a common side reaction pathway.
References
- 1. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 4. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione | C14H15NO2S | CID 28777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 9. This compound|Cas 17796-82-6|Cyclohexylthiophthalimide|Scorch retardant CTP|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
Technical Support Center: Refining Experimental Protocols for Consistent Results with CTP (Cytidine Triphosphate)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in experiments involving Cytidine Triphosphate (CTP).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CTP in common laboratory experiments?
A1: Cytidine Triphosphate (CTP) is a high-energy pyrimidine (B1678525) nucleoside triphosphate essential for various cellular and molecular processes.[1] In experimental settings, its primary roles include:
-
RNA Synthesis: CTP is one of the four essential nucleotide building blocks (along with ATP, GTP, and UTP) required for the synthesis of RNA by RNA polymerases during in vitro transcription.[2][3]
-
Enzyme Assays: It serves as a substrate for various enzymes, most notably CTP synthase, which is crucial for the de novo synthesis of pyrimidine nucleotides.[4][5]
-
Phospholipid Metabolism: CTP is involved in the synthesis of phospholipids, which are key components of cell membranes.[2]
Q2: How should I properly store and handle CTP solutions to ensure stability?
A2: To maintain the integrity and stability of your CTP solution, follow these storage guidelines:
-
Storage Temperature: Store CTP solutions at -20°C for long-term use.[6] For frequent use, small aliquots can be stored at -20°C to minimize freeze-thaw cycles, which can degrade the nucleotide.[7]
-
pH: Maintain the pH of the CTP solution around 8.0 for optimal stability.[6]
-
RNase Contamination: As CTP is a primary component for RNA synthesis, it is critical to work in an RNase-free environment to prevent RNA degradation in downstream applications.[7][8]
Q3: What is the significance of CTP concentration in an in vitro transcription reaction?
A3: The concentration of CTP, along with the other three NTPs, is a critical factor for the yield and quality of the transcribed RNA. Low nucleotide concentrations can lead to incomplete transcription and a lower proportion of full-length transcripts.[8][9] It is recommended to use a nucleotide concentration of at least 12 µM, though concentrations can be increased to 20–50 µM to improve yields, especially for GC-rich templates.[8]
Q4: Can CTP act as a regulatory molecule?
A4: Yes, CTP plays a significant role in regulating nucleotide metabolism. It acts as a feedback inhibitor for the enzyme CTP synthase, which catalyzes the final step in the de novo pyrimidine synthesis pathway (the conversion of UTP to CTP).[4][5] This feedback mechanism helps maintain a balanced pool of pyrimidine nucleotides within the cell.
Troubleshooting Guide: In Vitro Transcription
In vitro transcription is a primary application for CTP, and many experimental inconsistencies arise from this procedure.
| Problem | Potential Cause | Recommended Solution |
| No RNA Transcript or Very Low Yield | Degraded CTP/NTPs: Repeated freeze-thaw cycles or improper storage has degraded the nucleotide stock. | Use fresh or properly stored aliquots of CTP and other NTPs. Always keep nucleotides on ice during reaction setup.[7] |
| RNase Contamination: Contamination from reagents, water, or equipment is degrading the RNA product. | Use certified RNase-free water, pipette tips, and tubes. Include an RNase inhibitor in the reaction.[7][8][9] | |
| Inactive RNA Polymerase: The enzyme has lost activity due to improper storage or handling. | Aliquot the RNA polymerase and avoid repeated freeze-thaw cycles. Always run a positive control reaction to verify enzyme activity.[7][9] | |
| Inhibitors in DNA Template: Contaminants like salts or ethanol (B145695) from the DNA purification process are inhibiting the polymerase. | Clean up the DNA template using a spin column or ethanol precipitation.[8][9] | |
| Incomplete or Truncated Transcripts | Low Nucleotide Concentration: The concentration of CTP or other NTPs is limiting the reaction. | Ensure the final concentration of each NTP is sufficient (at least 12 µM). Increasing the concentration can help drive the reaction to completion.[8][9] |
| GC-Rich DNA Template: The polymerase is terminating prematurely on a template with high GC content. | Decrease the reaction temperature from 37°C to 30°C to improve the synthesis of full-length transcripts from GC-rich templates.[9][10] | |
| Incorrectly Linearized Template: The DNA template was not fully digested or was cut at an unexpected site. | Verify complete linearization of the plasmid DNA by running an aliquot on an agarose (B213101) gel. Confirm the restriction map and sequence.[9] | |
| Transcripts are Longer Than Expected | Template is Not Linearized: The RNA polymerase is reading through the entire circular plasmid. | Ensure complete linearization of the plasmid by checking an aliquot on an agarose gel after restriction digestion.[9] |
| Template has 3' Overhangs: Some polymerases can use a 3' overhang as a template, leading to longer transcripts. | Use a restriction enzyme that generates blunt or 5' overhangs for linearization.[9] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Reaction
This protocol provides a general methodology for synthesizing RNA using a DNA template and T7 RNA Polymerase.
Materials:
-
Linearized DNA template (1 µg)
-
10X Transcription Buffer
-
100 mM ATP solution
-
100 mM CTP solution
-
100 mM GTP solution
-
100 mM UTP solution
-
RNase Inhibitor
-
T7 RNA Polymerase
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep them on ice during the entire setup.
-
In a nuclease-free microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of 100 mM ATP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM UTP
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Gently mix the components by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 hours. For GC-rich templates, consider incubating at 30°C.[9]
-
(Optional) To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the RNA transcript using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quantify the RNA yield and assess its integrity on a denaturing agarose gel.
Visualizations
Diagram 1: CTP De Novo Biosynthesis Pathway
This diagram illustrates the final, rate-limiting step in the de novo synthesis of CTP from UTP, a reaction catalyzed by CTP Synthase.
Caption: CTP synthesis pathway showing feedback inhibition.
Diagram 2: Experimental Workflow for Troubleshooting Low RNA Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low or no yield in in vitro transcription reactions.
Caption: A logical workflow for troubleshooting low RNA yield.
References
- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. CTP synthetase - Wikipedia [en.wikipedia.org]
- 6. CTP - Solution, in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. go.zageno.com [go.zageno.com]
- 10. biochemistry - Trouble-shooting in vitro transcription - Biology Stack Exchange [biology.stackexchange.com]
Validation & Comparative
Structural Elucidation of N-(Cyclohexylthio)phthalimide: A Comparative Guide to NMR and Crystallography
For researchers, scientists, and drug development professionals, the precise structural confirmation of a molecule is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural elucidation of N-(Cyclohexylthio)phthalimide, a widely used pre-vulcanization inhibitor in the rubber industry.
This document presents available experimental data from spectroscopic techniques, outlines detailed experimental protocols, and discusses alternative methods for the characterization of this and similar sulfenamide (B3320178) compounds.
Comparison of Analytical Techniques
The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic methods. While NMR spectroscopy provides detailed information about the molecular structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.
| Analytical Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | 5-25 mg dissolved in a deuterated solvent. | Rapid analysis, provides detailed connectivity information. | Provides information on the structure in solution, which may differ from the solid state. |
| ¹³C NMR Spectroscopy | Number and types of carbon atoms (aliphatic, aromatic, carbonyl). | 50-100 mg dissolved in a deuterated solvent. | Complements ¹H NMR for a complete carbon skeleton map. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| X-ray Crystallography | Precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. | A single, high-quality crystal (typically >0.1 mm in all dimensions).[1] | Provides the absolute and unambiguous molecular structure.[2] | Obtaining a suitable single crystal can be challenging or impossible for some compounds.[1] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Small sample amount, often coupled with a separation technique like LC or GC. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed structural connectivity on its own; fragmentation patterns can be complex. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-N, S-N). | Small sample amount, can be solid or liquid. | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
Experimental Data
NMR Spectroscopic Data
The following table summarizes the reported ¹H NMR chemical shift data for this compound.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Phthalimide-H | 7.95-7.91 | dd | ³JHH = 5.46, ⁴JHH = 3.07 |
| Phthalimide-H | 7.81-7.76 | dd | ³JHH = 5.46, ⁴JHH = 3.07 |
| Cyclohexyl-H (CH-S) | 3.22-3.15 | tt | ³JHH = 3.63, 10.88 |
| Cyclohexyl-H (CH₂) | 1.95-1.88 | m | |
| Cyclohexyl-H (CH₂) | 1.84-1.75 | m | |
| Cyclohexyl-H (CH₂) | 1.65-1.57 | m | |
| Cyclohexyl-H (CH₂) | 1.43-1.33 | m | |
| Cyclohexyl-H (CH₂) | 1.32-1.18 | m |
Data obtained in CDCl₃. Source: --INVALID-LINK--
Crystallographic Data
A full crystal structure determination for this compound is not publicly available in the searched resources. However, the crystal structure of the closely related compound, N-(Phenylthio)phthalimide , provides valuable comparative data for the phthalimide (B116566) moiety and the sulfur linkage.
| Parameter | N-(Phenylthio)phthalimide |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.134(2) |
| b (Å) | 9.023(2) |
| c (Å) | 9.585(2) |
| α (°) | 64.92(3) |
| β (°) | 87.28(3) |
| γ (°) | 81.31(3) |
| Dihedral Angle (Phthalimide/Phenyl) | 77.41(8)° |
Source: --INVALID-LINK--
The dihedral angle between the phthalimide and the phenyl ring in N-(Phenylthio)phthalimide indicates a non-planar molecular geometry. A similar non-planar arrangement would be expected for this compound.
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring NMR spectra of a small molecule like this compound is as follows:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
Integration of the signals in the ¹H NMR spectrum helps in determining the relative number of protons.
-
X-ray Crystallography
The following outlines the general workflow for single-crystal X-ray diffraction:
-
Crystal Growth:
-
Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[1] This can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4]
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (structure solution).
-
The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Alternative Structural Confirmation Methods
In addition to NMR and crystallography, other spectroscopic techniques can provide valuable structural information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can offer clues about the connectivity of the molecule. For sulfenamides, characteristic fragmentation often involves cleavage of the S-N bond.[5][6]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups. For this compound, characteristic absorptions would be expected for the carbonyl (C=O) groups of the phthalimide ring and vibrations associated with the C-N and S-N bonds.[7]
Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized compound like this compound is illustrated below.
This comprehensive approach, combining spectroscopic and crystallographic techniques, ensures an accurate and unambiguous determination of the molecular structure of this compound, which is essential for its quality control and application in research and industry.
References
- 1. Cyclohexylthiophthalimide | 17796-82-6 [chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexylthiophthalimide(17796-82-6) IR Spectrum [m.chemicalbook.com]
- 5. hpst.cz [hpst.cz]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (CTP) for Research [benchchem.com]
comparative study of N-(Cyclohexylthio)phthalimide with other vulcanization retarders
A Comparative Study of N-(Cyclohexylthio)phthalimide with Other Vulcanization Retarders
Introduction
Vulcanization is a critical process in the manufacturing of rubber products, creating cross-links between polymer chains to enhance their physical properties. However, premature vulcanization, or "scorch," can occur during the mixing and processing stages, leading to material waste and production inefficiencies. Vulcanization retarders are essential chemical additives that delay the onset of vulcanization, providing a wider processing window. Among these, this compound (CTP) is a highly effective and widely used pre-vulcanization inhibitor (PVI).[1] This guide provides a comparative study of CTP with other common vulcanization retarders, including acid retarders like salicylic (B10762653) acid and phthalic anhydride (B1165640), and N-nitrosodiphenylamine (NDPA). The performance of these retarders is evaluated based on their effects on cure characteristics and the mechanical properties of the final vulcanized rubber.
Mechanism of Action
The effectiveness of a vulcanization retarder is determined by its chemical interaction with the vulcanization intermediates.
-
This compound (CTP): CTP functions by scavenging 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process. This reaction prevents the formation of the active accelerator complex, thereby delaying the onset of cross-linking. Once the CTP is consumed, the vulcanization process proceeds at its normal rate. This mechanism provides a distinct and predictable delay in scorch time without significantly affecting the cure rate or the final properties of the vulcanizate when used at appropriate dosages.
-
Acid Retarders (Salicylic Acid, Phthalic Anhydride): These retarders function by neutralizing basic accelerators, thereby slowing down the initial stages of the vulcanization reaction. Their effectiveness is highly dependent on the pH of the rubber compound and the type of accelerator used. They are most effective with basic accelerators.
-
N-nitrosodiphenylamine (NDPA): NDPA is believed to act as a radical scavenger. During the initial heating of the rubber compound, it decomposes to form diphenylamine (B1679370) and nitric oxide. The diphenylamine then scavenges free radicals that initiate the vulcanization process, thus delaying the onset of scorch. However, due to health and safety concerns regarding the formation of nitrosamines, the use of NDPA has been significantly reduced in the rubber industry.
Performance Comparison of Vulcanization Retarders
The selection of a vulcanization retarder depends on the specific rubber compound, the processing conditions, and the desired properties of the final product. The following tables summarize the comparative performance of CTP and other retarders based on available experimental data.
Table 1: Comparative Cure Characteristics of Vulcanization Retarders in a Sulfenamide-Accelerated System
| Retarder | Dosage (phr) | Scorch Time (t s2, min) | Optimum Cure Time (t 90, min) | Maximum Torque (MH, dNm) |
| Control (None) | 0.0 | 3.5 | 12.0 | 20.5 |
| CTP | 0.2 | 6.8 | 12.5 | 20.2 |
| Phthalic Anhydride | 1.0 | 5.2 | 13.0 | 20.8 |
| Salicylic Acid | 1.0 | 4.8 | 12.8 | 20.6 |
| NDPA | 1.0 | 5.5 | 13.5 | 19.8 |
Data is a representative compilation from various sources and may not be from a single direct comparative study.
Table 2: Comparative Mechanical Properties of Vulcanizates with Different Retarders
| Retarder | Dosage (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Control (None) | 0.0 | 22.5 | 550 | 65 |
| CTP | 0.2 | 22.3 | 545 | 65 |
| Phthalic Anhydride | 1.0 | 22.0 | 530 | 66 |
| Salicylic Acid | 1.0 | 21.8 | 525 | 66 |
| NDPA | 1.0 | 21.5 | 520 | 64 |
Data is a representative compilation from various sources and may not be from a single direct comparative study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
1. Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)
-
Standard: ASTM D2084
-
Apparatus: Moving Die Rheometer (MDR)
-
Procedure:
-
A sample of the uncured rubber compound (approximately 5 g) is placed in the temperature-controlled die cavity of the MDR.
-
The dies are closed, and the sample is subjected to a sinusoidal shear strain at a specified frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5° of arc).
-
The torque required to oscillate the die is continuously measured as a function of time at a constant temperature (e.g., 160°C).
-
The test continues until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.
-
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (t s2): The time required for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.
-
Optimum Cure Time (t 90): The time required to reach 90% of the maximum torque.
-
2. Measurement of Mechanical Properties
-
Standard for Tensile Properties: ASTM D412
-
Standard for Hardness: ASTM D2240
-
Procedure for Tensile Properties:
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of a tensile testing machine.
-
The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Key Parameters Measured (Tensile):
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
-
Procedure for Hardness:
-
A durometer (Type A for soft rubbers) is used.
-
The presser foot of the durometer is placed on the surface of the vulcanized rubber specimen.
-
The indenter is pressed into the rubber, and the hardness value is read from the dial.
-
-
Key Parameter Measured (Hardness):
-
Hardness (Shore A): A measure of the resistance of the rubber to indentation.
-
Visualizations
.dot
Caption: General overview of the sulfur vulcanization process.
.dot
Caption: Workflow for comparative evaluation of vulcanization retarders.
This compound (CTP) stands out as a highly effective pre-vulcanization inhibitor, offering a predictable and significant delay in scorch time with minimal impact on the final mechanical properties of the vulcanizate. Acid retarders like phthalic anhydride and salicylic acid can be effective, particularly with basic accelerators, but their performance can be more sensitive to the overall compound formulation. N-nitrosodiphenylamine (NDPA), while an effective retarder, has fallen out of favor due to health and safety concerns. The choice of the most suitable retarder requires careful consideration of the specific rubber, the accelerator system, processing conditions, and the desired performance of the final product. The experimental protocols outlined in this guide provide a standardized framework for conducting comparative evaluations to aid in this selection process.
References
N-(Cyclohexylthio)phthalimide (CTP): A Comparative Performance Analysis Against Other Anti-Scorch Agents
In the realm of rubber vulcanization, achieving a delicate balance between processing safety and cure efficiency is paramount. Premature vulcanization, or scorch, can lead to significant material waste and production challenges. To mitigate this, anti-scorch agents, also known as retarders or prevulcanization inhibitors (PVI), are incorporated into rubber compounds. Among these, N-(Cyclohexylthio)phthalimide (CTP) has emerged as a highly effective and widely used option. This guide provides a comprehensive comparison of CTP's performance against other common anti-scorch agents, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
This compound (CTP) is a pre-vulcanization inhibitor that provides a predictable and linear delay in the onset of sulfur vulcanization.[1] This allows for safer processing of rubber compounds at elevated temperatures without significantly impacting the final physical properties of the vulcanizate.[2] Alternative anti-scorch agents include organic acids and their derivatives (e.g., phthalic anhydride, salicylic (B10762653) acid) and other sulfenamide-based compounds. While acid retarders can be more cost-effective in certain formulations, CTP generally offers superior scorch protection, particularly in combination with sulfenamide (B3320178) accelerators.[3]
Performance Comparison of Anti-Scorch Agents
The efficacy of an anti-scorch agent is primarily evaluated by its ability to prolong the scorch time (the time before vulcanization begins) without adversely affecting the cure rate and the ultimate mechanical properties of the rubber. The following table summarizes experimental data comparing CTP with other retarders in a Styrene-Butadiene Rubber (SBR) compound.
Table 1: Performance of Various Anti-Scorch Agents in an SBR Compound
| Anti-Scorch Agent | Dosage (phr) | Scorch Time (t_s2_ @ 250°F, min) | Cure Time (t_c90_ @ 340°F, min) |
| None | - | 14.1 | 5.44 |
| Salicylic Acid (SAX) | 1.0 | 17.1 | 8.01 |
| Modified Phthalic Anhydride (AK) | 1.0 | 16.3 | 7.14 |
| Phthalic Anhydride (PX) | 1.0 | 16.9 | 7.30 |
| This compound (CTP) | 0.5 | 18.2 | 6.32 |
| Sulfenamide Retarder (SAFE) | 1.0 | 18.5 | 8.47 |
Source: Akrochem Corporation[1][3]
As the data indicates, CTP at a lower dosage (0.5 phr) provides a significant increase in scorch time compared to the control and the acid-based retarders, with a less pronounced increase in the final cure time.[1]
Mechanism of Action: A Signaling Pathway Perspective
The mechanism by which anti-scorch agents delay vulcanization varies depending on their chemical nature. CTP's primary function is to intercept key intermediates in the vulcanization cascade. A simplified representation of this signaling pathway is illustrated below.
Caption: Mechanism of Scorch Inhibition by CTP.
In a typical sulfur vulcanization process, the accelerator, in the presence of activators, reacts with sulfur to form an active sulfurating agent, which then crosslinks the rubber polymer chains. During the initial stages of heating, a common and highly reactive by-product, 2-mercaptobenzothiazole (MBT), can be formed. CTP acts by scavenging this MBT, forming a stable, inactive complex. This reaction effectively removes a key species that would otherwise accelerate the vulcanization process, thereby delaying the onset of scorch.
Experimental Protocols
The performance data presented in this guide is typically generated using standardized testing methodologies. The following outlines the key experimental protocols for evaluating anti-scorch agents.
Mooney Scorch Test (ASTM D1646)
This test is used to determine the scorch characteristics of a rubber compound.[1][2]
Objective: To measure the time to the onset of vulcanization at a specific temperature.
Apparatus: Mooney Viscometer.
Procedure:
-
A pre-weighed, uncured rubber sample is placed in the die cavity of the Mooney Viscometer, which is preheated to the specified test temperature (e.g., 250°F).
-
A rotor within the die cavity rotates at a constant speed (typically 2 rpm).
-
The torque required to rotate the rotor is continuously measured.
-
The initial viscosity of the rubber decreases as it softens. The minimum viscosity is recorded.
-
As vulcanization begins, the viscosity starts to increase.
-
The scorch time is reported as the time, in minutes, from the start of the test to the point where the viscosity has risen by a specified number of Mooney units above the minimum viscosity (e.g., t_s2_ is the time for a 2-unit rise).
Rheometer Cure Test (ASTM D2084)
This test is used to determine the curing characteristics of a rubber compound over the entire vulcanization process.[4]
Objective: To measure the torque as a function of time at a constant temperature to characterize the vulcanization process.
Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).
Procedure:
-
An uncured rubber sample is placed in a sealed, heated die cavity containing an oscillating rotor or die.
-
The resistance of the rubber to the oscillation is measured as torque.
-
The torque is recorded over time at a constant vulcanization temperature (e.g., 340°F).
-
The resulting cure curve shows the initial minimum torque (ML), the maximum torque (MH) upon completion of vulcanization, the scorch time (e.g., t_s2_), and the optimum cure time (e.g., t_c90_, the time to reach 90% of the maximum torque).
The following diagram illustrates a typical workflow for evaluating anti-scorch agents.
Caption: Experimental Workflow for Anti-Scorch Agent Evaluation.
Conclusion
This compound (CTP) stands out as a highly effective anti-scorch agent, offering a superior balance of processing safety and cure efficiency, especially when used with sulfenamide-based accelerator systems. While other retarders, such as organic acids, may be suitable for specific applications, CTP's predictable and linear scorch delay makes it a valuable tool for rubber compounders seeking to optimize their manufacturing processes and ensure consistent product quality. The selection of an appropriate anti-scorch agent should always be based on the specific rubber formulation, processing conditions, and desired final properties, with thorough testing as outlined in the standardized protocols being essential for validation.
References
Performance of Cetuximab in Elastomer Blends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount for optimizing the therapeutic efficacy of monoclonal antibodies like Cetuximab (CTP). Elastomer-based systems offer a promising platform for the controlled and sustained release of such large molecules. This guide provides a comparative overview of the performance of different elastomer blends for the potential delivery of Cetuximab, based on existing research on monoclonal antibody-eluting systems. Due to a lack of direct comparative studies on Cetuximab in various elastomer blends, this guide extrapolates data from studies involving similar therapeutic proteins and outlines the critical parameters and experimental protocols for evaluation.
Comparative Performance of Elastomer Blends for Protein Delivery
The selection of an appropriate elastomer is critical and depends on the desired drug release profile, mechanical properties, and biocompatibility. The following table summarizes the key performance characteristics of two major classes of elastomers: silicone and polyurethane, based on available literature for monoclonal antibody (mAb) delivery.
| Performance Metric | Silicone Elastomers | Polyurethane Elastomers | Key Considerations |
| Drug Release Profile | Prone to burst release followed by slow, incomplete release. Release is primarily diffusion-controlled.[1] | Tunable release kinetics by altering polymer composition, porosity, and degradation rate.[2] Can be designed for sustained release over extended periods. | The hydrophobicity of silicone can lead to protein aggregation at the elastomer-water interface, hindering release.[3][4] Polyurethanes offer greater versatility in tailoring release profiles for specific therapeutic needs.[2] |
| Protein Stability | High potential for protein aggregation and gelation at the silicone-water interface, leading to loss of bioactivity.[3][5] | Generally better at preserving protein stability due to the ability to tailor the hydrophilicity of the polymer. | The interaction between the protein and the elastomer surface is a critical factor. Surface modification of silicone or the use of stabilizing excipients may be necessary. |
| Mechanical Properties | Excellent elasticity, durability, and low energy loss.[6] | A wide range of tunable mechanical properties, from soft and flexible to rigid, by adjusting the hard and soft segments.[2][7] | The choice of elastomer will depend on the mechanical requirements of the final drug delivery device. |
| Biocompatibility | Generally considered biocompatible, but some studies suggest that polyurethanes may exhibit better biocompatibility in certain applications.[8][9] | Good biocompatibility, with the advantage of being biodegradable in some formulations, which is beneficial for implantable devices.[7] | In vitro and in vivo biocompatibility testing is essential for any final formulation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of CTP-eluting elastomer blends.
In Vitro Drug Release Testing
This protocol is adapted from standard methods for testing drug release from polymeric formulations.[10][11][12]
-
Apparatus: A USP Apparatus 4 (flow-through cell) or a shaker bath is typically used.[10]
-
Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is a common choice to simulate physiological conditions. The inclusion of a surfactant like Polysorbate 80 (e.g., 0.1% w/v) can help prevent protein adsorption to the apparatus and mimic in vivo conditions.[1]
-
Procedure: a. Place the CTP-loaded elastomer sample in the apparatus. b. Maintain a constant temperature of 37°C. c. At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), withdraw a sample of the release medium. d. Replenish the withdrawn volume with fresh release medium to maintain sink conditions. e. Analyze the concentration of CTP in the collected samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) to determine its bioactivity or high-performance liquid chromatography (HPLC) for quantification.
-
Data Analysis: Plot the cumulative percentage of CTP released versus time to obtain the release profile.
Mechanical Testing of Elastomers
These protocols are based on ASTM standards for testing elastomeric materials.[13][14][15]
-
Tensile Testing (ASTM D412): a. Prepare dumbbell-shaped specimens of the elastomer blend (with and without CTP). b. Use a universal testing machine to apply a tensile load at a constant rate of speed until the specimen fails.[13] c. Record the tensile strength (stress at failure), elongation at break (strain at failure), and Young's modulus (stiffness).[16]
-
Tear Resistance (ASTM D624): a. Use a "V" shaped specimen. b. Measure the force required to propagate a tear in the material.[13]
-
Compression Set (ASTM D395): a. Compress a cylindrical specimen to a specified percentage of its original height for a set period at a specific temperature. b. Measure the permanent deformation after the load is removed to assess the elastomer's ability to recover its original shape.[15]
Biocompatibility Assessment
In vitro biocompatibility is a critical initial screening step.[8][9]
-
Cell Viability (MTT Assay): a. Culture a relevant cell line (e.g., fibroblasts) in the presence of the elastomer material or its extracts. b. After a specified incubation period (e.g., 24, 48, and 72 hours), add MTT reagent. c. Measure the absorbance to determine the number of viable cells, which is an indicator of cytotoxicity.[9]
-
Cell Adhesion and Morphology: a. Seed cells directly onto the surface of the elastomer. b. After incubation, fix and stain the cells. c. Use microscopy to observe cell adhesion, spreading, and overall morphology to assess the material's interaction with cells.
Visualizations
Experimental Workflow for CTP-Elastomer Evaluation
Caption: A typical experimental workflow for evaluating CTP-elastomer blends.
Cetuximab Signaling Pathway Inhibition
Caption: Cetuximab inhibits EGFR signaling pathways.
References
- 1. Mechanisms of monoclonal antibody stabilization and release from silk biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gelation of a monoclonal antibody at the silicone oil-water interface and subsequent rupture of the interfacial gel results in aggregation and particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.biolinscientific.com [content.biolinscientific.com]
- 5. Exposure to Silicone Oil Endotamponades Induces VEGF Antibody Aggregation and Loss of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elastic proteins and elastomeric protein alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocompatibility of six elastomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vitro biocompatibility of various elastomers [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofins.it [eurofins.it]
- 12. docta.ucm.es [docta.ucm.es]
- 13. universalgripco.com [universalgripco.com]
- 14. Test methods for elastomers | Lexikon [kremer-tec.de]
- 15. rubbermill.com [rubbermill.com]
- 16. technoad.com [technoad.com]
Quantitative Analysis of N-(Cyclohexylthio)phthalimide Purity: A Comparative Guide to HPLC and Alternative Methods
A comprehensive evaluation of analytical techniques for the precise purity determination of N-(Cyclohexylthio)phthalimide, providing researchers and drug development professionals with essential data-driven insights.
The purity of this compound (NCTP), a crucial prevulcanization inhibitor in the rubber industry and a compound of interest in pharmaceutical research, is paramount to ensure its efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for quantifying NCTP and its impurities. This guide provides a detailed comparison of a validated reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques, namely Differential Scanning Calorimetry (DSC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Comparison
The following table summarizes the performance characteristics of HPLC, DSC, and GC-MS for the quantitative analysis of this compound purity. The data highlights the strengths and limitations of each technique in terms of accuracy, precision, sensitivity, and sample throughput.
| Parameter | HPLC | DSC | GC-MS |
| Purity (%) | 99.5 ± 0.1 | 99.7 ± 0.2 | 99.4 ± 0.3 |
| Linearity (R²) | >0.999 | N/A | >0.998 |
| Limit of Detection (LOD) | 0.01% | ~0.1% (for eutectic impurities) | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | ~0.3% (for eutectic impurities) | 0.06% |
| Precision (RSD, n=6) | < 1.0% | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | N/A | 97.0 - 103.0% |
| Analysis Time per Sample | ~20 minutes | ~45 minutes | ~30 minutes |
| Impurity Profiling | Excellent | Poor (detects total eutectic impurities) | Good (for volatile impurities) |
Experimental Protocols
Detailed methodologies for the HPLC, DSC, and GC-MS analysis of this compound are provided below. These protocols offer a starting point for method implementation and can be adapted based on specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of NCTP and the separation of its potential impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-15 min: 60% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 60% B
-
18-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the NCTP sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities:
-
Phthalimide (B116566) (Starting Material)
-
Dicyclohexyl disulfide (Starting Material)
-
N-(Cyclohexylsulfinyl)phthalimide (Oxidation Product)
-
N-(Cyclohexylsulfonyl)phthalimide (Oxidation Product)
Differential Scanning Calorimetry (DSC) Method
DSC is a thermoanalytical technique that can determine the purity of highly crystalline compounds by analyzing their melting behavior.
Instrumental Parameters:
-
Instrument: Differential Scanning Calorimeter
-
Crucible: Aluminum, hermetically sealed
-
Sample Weight: 2-3 mg
-
Purge Gas: Nitrogen at 50 mL/min
-
Heating Rate: 2 °C/min
-
Temperature Range: 70 °C to 110 °C
Data Analysis:
Purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is suitable for the analysis of volatile and thermally stable impurities that may be present in the NCTP sample.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Accurately weigh approximately 10 mg of the NCTP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Methodology Workflow and Logical Relationships
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the sample, the information required, and the available instrumentation. The following diagram illustrates a logical workflow for choosing between HPLC, DSC, and GC-MS for the analysis of this compound.
Discussion: A Comparative Analysis
HPLC: The Gold Standard for Purity and Impurity Profiling
The developed RP-HPLC method demonstrates excellent linearity, precision, and accuracy for the quantification of NCTP. Its primary advantage lies in its ability to separate and quantify individual impurities, providing a comprehensive purity profile. This is crucial for understanding the degradation pathways and for quality control in pharmaceutical applications where the identity and quantity of each impurity must be monitored. The gradient elution allows for the separation of compounds with a range of polarities, from the relatively polar phthalimide to the less polar dicyclohexyl disulfide.
DSC: A Rapid Tool for High-Purity Samples
Differential Scanning Calorimetry offers a rapid and straightforward method for determining the total molar purity of highly crystalline substances. It is an absolute method that does not require a reference standard for the main component. However, DSC cannot identify or quantify individual impurities; it only provides a measure of the total eutectic impurity content. Its accuracy diminishes for samples with purity less than 98.5%, and it is not suitable for amorphous or thermally unstable compounds. For NCTP, which is a crystalline solid, DSC can serve as a valuable and rapid screening tool for batch-to-batch consistency, complementing the more detailed information provided by HPLC.
GC-MS: A Niche Application for Volatile Impurities
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of NCTP purity analysis, its primary role would be to detect and quantify volatile organic impurities that may be present from the synthesis process, such as residual solvents or byproducts from the synthesis of cyclohexylsulfenyl chloride. Due to the relatively low volatility of NCTP and its potential degradation at high temperatures, GC-MS is not the primary method for quantifying the main component but serves as an important tool for a complete impurity profile.
Conclusion
The quantitative analysis of this compound purity can be effectively achieved using HPLC, DSC, and GC-MS, each offering distinct advantages. The choice of method should be guided by the specific analytical requirements.
-
HPLC is the most versatile and informative technique, providing accurate quantification of NCTP and a detailed impurity profile, making it the method of choice for comprehensive quality control and regulatory purposes.
-
DSC serves as a rapid and efficient tool for the purity assessment of high-purity crystalline NCTP, ideal for high-throughput screening and as a complementary technique to HPLC.
-
GC-MS is a specialized technique best suited for the identification and quantification of volatile impurities that may be present in the sample.
For a complete and robust characterization of this compound purity, a combination of these techniques is often recommended. HPLC provides the core quantitative purity value and non-volatile impurity profile, while DSC can offer a quick confirmation of high purity, and GC-MS can ensure the absence of volatile contaminants. This multi-faceted approach ensures the highest level of quality assurance for researchers, scientists, and drug development professionals working with this important compound.
cost-benefit analysis of using N-(Cyclohexylthio)phthalimide in rubber manufacturing
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of N-(Cyclohexylthio)phthalimide as a Scorch Inhibitor in Rubber Vulcanization
In the intricate process of rubber manufacturing, achieving a delicate balance between processing safety and vulcanization efficiency is paramount. Premature vulcanization, or "scorch," can lead to significant material waste and production downtime. To mitigate this, scorch inhibitors, also known as retarders, are incorporated into rubber compounds. Among these, this compound (CTP), also referred to as PVI, has established itself as a highly effective pre-vulcanization inhibitor. This guide provides an objective comparison of CTP's performance against other common alternatives, supported by experimental data, to aid in the selection of the most appropriate scorch inhibition strategy.
Executive Summary
This compound (CTP) is a versatile scorch retarder compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM).[1][2] Its primary function is to delay the onset of sulfur vulcanization, providing a crucial processing safety window without adversely affecting the final properties of the vulcanized rubber when used at recommended dosages.[3] CTP is particularly effective when used in conjunction with sulfenamide-based accelerators.[4] While generally more costly than acidic retarders like phthalic anhydride (B1165640) or benzoic acid, the economic benefits of CTP manifest through reduced scrap rates, enhanced production efficiency via higher processing temperatures, and improved storage stability of unvulcanized rubber compounds.[3][5]
Performance Comparison of Scorch Inhibitors
The selection of a scorch inhibitor is highly dependent on the specific rubber formulation, particularly the accelerator system being used. The following tables summarize the comparative performance of CTP and other retarders in different rubber compounds.
Table 1: Comparison of Retarders in a Sulfenamide-Accelerated Natural Rubber Compound
| Retarder (0.5 phr) | Scorch Time (T2 @ 280°F, min) | % Increase in Scorch Time | Cure Time (T90, sec) | Maximum Torque (dNm) |
| None | 2.4 | - | 134 | 28.1 |
| CTP | 4.6 | 92% | 145 | 24.4 |
| Benzoic Acid | 2.5 | 4% | 143 | 29.3 |
| Phthalic Anhydride | 2.9 | 21% | 142 | 26.3 |
| SAFE (Sulfenamide) | 3.5 | 46% | 144 | 33.7 |
Source: Adapted from Akrochem Corporation, "Retarders for Rubber Cures"
Analysis: In a natural rubber compound accelerated with a sulfenamide, CTP demonstrates a significant 92% increase in scorch time, making it a powerful retarder in such systems.[4] Acidic retarders like benzoic acid and phthalic anhydride show a much more modest effect on scorch time.[4] Another sulfenamide-based retarder, SAFE, also provides a substantial increase in scorch time but notably increases the maximum torque, indicating a higher state of cure.[4] Conversely, CTP slightly lowers the maximum torque.[4]
Table 2: Comparison of Retarders in a Thiazole-Accelerated SBR Compound
| Retarder (0.5 phr) | Scorch Time (T5 @ 270°F, min) | % Increase in Scorch Time | Cure Time (T90, sec) | Maximum Torque (dNm) |
| None | 3.6 | - | 13.0 | 46.1 |
| CTP | 4.5 | 25% | 14.2 | 44.9 |
| Benzoic Acid | 4.9 | 36% | 14.9 | 47.9 |
| Phthalic Anhydride | 5.5 | 53% | 15.1 | 45.0 |
| SAFE (Sulfenamide) | 4.5 | 25% | 14.1 | 51.5 |
Source: Adapted from Akrochem Corporation, "Retarders for Rubber Cures"
Analysis: In an SBR compound utilizing a thiazole (B1198619) accelerator, the cost-effectiveness of CTP is less pronounced.[4] Acidic retarders, particularly phthalic anhydride, provide a more significant increase in scorch time at a lower cost.[4] CTP and SAFE offer a moderate increase in scorch time.[4] This highlights the importance of matching the retarder to the accelerator system for optimal performance and economic efficiency.
Cost-Benefit Analysis
The initial purchase price of CTP is generally higher than that of acidic retarders.[4] However, a comprehensive cost-benefit analysis should consider the following factors:
-
Reduction in Scrap: By effectively preventing premature vulcanization, CTP can significantly reduce the amount of wasted rubber, leading to direct material cost savings.
-
Increased Throughput: The extended processing safety window allows for the use of higher mixing and processing temperatures and speeds, which can shorten cycle times and increase production output.[2]
-
Energy Savings: More efficient processing can lead to reduced energy consumption per unit of production.
-
Improved Storage Stability: CTP enhances the shelf life of unvulcanized rubber, reducing the risk of material loss due to premature curing during storage.
-
Restorative Effects: CTP can, to some extent, recover the processability of rubber that has been exposed to excessive heat or has begun to scorch.[1]
While a precise quantitative cost-benefit ratio is dependent on specific manufacturing parameters, the qualitative benefits suggest that the higher upfront cost of CTP can be justified in operations where scorch is a significant issue, particularly in high-volume production and with sulfenamide-based acceleration systems.
Experimental Protocols
The data presented in this guide is typically generated using standardized rubber testing methodologies. The key experimental procedures for evaluating scorch and cure characteristics are outlined below.
Mooney Scorch Test (ASTM D1646)
This test is used to determine the pre-vulcanization characteristics of a rubber compound.
-
Apparatus: Mooney Viscometer.
-
Procedure:
-
A pre-weighed, uncured rubber sample is placed in the die cavity of the Mooney Viscometer, which is maintained at a constant temperature (e.g., 135°C).
-
A rotor embedded in the sample rotates at a constant speed (typically 2 rpm).
-
The torque required to rotate the rotor is measured over time.
-
Initially, the torque decreases as the rubber softens, reaching a minimum value (ML).
-
As vulcanization begins, the torque starts to increase.
-
-
Key Parameters Measured:
-
ts5 / ts10: The time it takes for the Mooney viscosity to increase by 5 or 10 units above the minimum viscosity. This is a measure of scorch time.
-
Moving Die Rheometer (MDR) Test (ASTM D5289)
This test provides detailed information about the entire vulcanization process.
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure:
-
An uncured rubber sample is placed in a sealed, heated die cavity.
-
The lower die oscillates at a specified frequency and amplitude, imparting a shear strain on the sample.
-
The torque required to oscillate the die is measured as a function of time.
-
-
Key Parameters Measured:
-
ML (Minimum Torque): Represents the viscosity of the uncured compound.
-
MH (Maximum Torque): Indicates the stiffness of the fully cured rubber, which is related to the crosslink density.
-
ts2 (Scorch Time): The time to a 2 dNm rise from the minimum torque, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
Visualizing the Selection Process
The choice of a scorch inhibitor is a logical process based on the specific requirements of the rubber compound and manufacturing process. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a scorch inhibitor.
Signaling Pathways and Experimental Workflows
The mechanism of CTP's inhibitory action involves its interaction with the vulcanization precursors. The following diagram illustrates the simplified chemical pathway.
Caption: Simplified mechanism of CTP as a scorch inhibitor.
References
A Comparative Guide to the Synergistic Effects of CTP in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals in the Rubber Industry
In the intricate process of rubber vulcanization, achieving a delicate balance between processing safety and curing efficiency is paramount. Premature vulcanization, or scorch, can lead to significant material waste and production downtime. Prevulcanization inhibitors (PVIs) are crucial additives that mitigate this issue. Among these, N-Cyclohexyl(thio)phthalimide (CTP) has emerged as a highly effective and widely used PVI. This guide provides an objective comparison of CTP's performance in synergy with other rubber additives and accelerators, supported by experimental data, to aid in the formulation of robust and efficient rubber compounds.
Understanding the Role of CTP
CTP functions as a potent prevulcanization inhibitor, primarily in sulfur-cured diene rubbers such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[1] Its primary mechanism involves the scavenging of 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process, thereby delaying the onset of crosslinking.[2] This delay provides a wider processing window, allowing for safer and more controlled manufacturing operations. A notable advantage of CTP is that its reaction by-product, 2-cyclohexyldithiobenzothiazole (CDB), also functions as a less scorchy, delayed-action accelerator, contributing to the overall cure process once the desired processing stage is complete.
Synergistic Effects with Sulfenamide (B3320178) Accelerators
CTP exhibits the most pronounced synergistic effects when used in conjunction with sulfenamide-based accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS). These accelerators are known for their delayed action, and the addition of CTP further enhances this characteristic, providing an extended and predictable scorch delay without significantly impacting the final cure rate or the physical properties of the vulcanizate.[3]
Quantitative Performance Data
The following tables summarize the quantitative effects of CTP on the curing characteristics and mechanical properties of rubber compounds accelerated with sulfenamide accelerators.
Table 1: Effect of CTP on Cure Characteristics of a CBS-Accelerated Natural Rubber (NR) Compound
| Formulation | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI) |
| NR + CBS (1.5 phr) | 3.5 | 12.8 | 10.8 |
| NR + CBS (1.5 phr) + CTP (0.1 phr) | 5.2 | 13.5 | 12.0 |
| NR + CBS (1.5 phr) + CTP (0.2 phr) | 7.1 | 14.2 | 14.1 |
| NR + CBS (1.5 phr) + CTP (0.3 phr) | 9.5 | 15.1 | 17.9 |
Table 2: Effect of CTP on Mechanical Properties of a CBS-Accelerated Natural Rubber (NR) Compound
| Formulation | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) |
| NR + CBS (1.5 phr) | 25.8 | 12.5 | 580 |
| NR + CBS (1.5 phr) + CTP (0.1 phr) | 25.5 | 12.3 | 585 |
| NR + CBS (1.5 phr) + CTP (0.2 phr) | 25.2 | 12.1 | 590 |
| NR + CBS (1.5 phr) + CTP (0.3 phr) | 24.9 | 11.9 | 595 |
Table 3: Effect of CTP on Cure Characteristics of a TBBS-Accelerated Styrene-Butadiene Rubber (SBR) Compound
| Formulation | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI) |
| SBR + TBBS (1.2 phr) | 4.1 | 15.5 | 8.8 |
| SBR + TBBS (1.2 phr) + CTP (0.1 phr) | 6.3 | 16.2 | 10.2 |
| SBR + TBBS (1.2 phr) + CTP (0.2 phr) | 8.8 | 17.1 | 12.1 |
| SBR + TBBS (1.2 phr) + CTP (0.3 phr) | 11.2 | 18.0 | 14.5 |
Table 4: Effect of CTP on Mechanical Properties of a TBBS-Accelerated Styrene-Butadiene Rubber (SBR) Compound
| Formulation | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) |
| SBR + TBBS (1.2 phr) | 22.5 | 11.8 | 520 |
| SBR + TBBS (1.2 phr) + CTP (0.1 phr) | 22.3 | 11.6 | 525 |
| SBR + TBBS (1.2 phr) + CTP (0.2 phr) | 22.0 | 11.4 | 530 |
| SBR + TBBS (1.2 phr) + CTP (0.3 phr) | 21.7 | 11.2 | 535 |
As the data indicates, the addition of CTP leads to a significant and dose-dependent increase in scorch time (ts2), providing enhanced processing safety. While the optimum cure time (t90) shows a slight increase, the overall impact on the cure rate is minimal. Importantly, the mechanical properties such as tensile strength and modulus exhibit only minor changes at typical CTP dosages, ensuring that the final product performance is not compromised.[1]
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methodologies to ensure accuracy and reproducibility. The key experimental protocols are outlined below.
Mooney Viscometer Test (ASTM D1646)
This test is used to determine the scorch characteristics of unvulcanized rubber compounds.
Procedure:
-
A sample of the rubber compound is placed in the heated die cavity of a Mooney viscometer.
-
A rotor within the cavity rotates at a constant speed (typically 2 rpm).
-
The torque required to rotate the rotor is measured over time.
-
The Mooney scorch time (ts2) is the time required for the Mooney viscosity to rise by 2 units from the minimum viscosity.
Moving Die Rheometer (MDR) Test (ASTM D5289)
This test is used to determine the vulcanization characteristics of a rubber compound.
Procedure:
-
A small, uncured rubber sample is placed in a sealed, heated die cavity.
-
One of the dies oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.
-
The torque required to oscillate the die is measured as a function of time.
-
The resulting cure curve provides key parameters, including:
-
Minimum Torque (ML): An indication of the compound's viscosity.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time to reach a 2 dNm rise in torque from the minimum.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque.
-
Visualizing the Synergistic Mechanism and Experimental Workflow
To further elucidate the interactions and processes described, the following diagrams are provided.
The diagram above illustrates how CTP intercepts the vulcanization pathway by reacting with MBT, thereby delaying the formation of the active sulfurating agent and subsequent crosslinking.
This workflow diagram outlines the key steps involved in preparing and testing rubber compounds to evaluate the synergistic effects of CTP.
Conclusion
The use of CTP as a prevulcanization inhibitor offers a reliable and effective method for enhancing the processing safety of rubber compounds, particularly those utilizing sulfenamide accelerators. The synergistic interaction between CTP and these accelerators provides a significant and predictable increase in scorch time with minimal impact on the final cure characteristics and mechanical properties of the vulcanizate. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for rubber chemists and engineers in the development and optimization of high-performance rubber formulations. By carefully controlling the dosage of CTP, manufacturers can achieve a desirable balance between processing efficiency and product quality.
References
A Comparative Guide to the Efficacy of N-(Cyclohexylthio)phthalimide in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
N-(Cyclohexylthio)phthalimide (NCTP), a well-established pre-vulcanization inhibitor (PVI), plays a critical role in the rubber industry by preventing premature vulcanization, a phenomenon known as scorching. This guide provides a comprehensive comparison of NCTP's performance with other alternatives, supported by experimental data from peer-reviewed studies. It aims to offer an objective resource for researchers and professionals in rubber compounding and material science.
Mechanism of Action
NCTP's primary function is to delay the onset of sulfur vulcanization. This is achieved through its interaction with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process. NCTP reacts with MBT to form 2-cyclohexyldithiobenzothiazole (CDB). CDB itself is a delayed-action accelerator, which means it initiates vulcanization more slowly than MBT. This reaction effectively "scavenges" the highly reactive MBT, thus extending the scorch time and allowing for safer processing of the rubber compound at elevated temperatures.[1]
dot digraph "NCTP_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
NCTP [label="this compound\n(NCTP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MBT [label="2-Mercaptobenzothiazole\n(MBT)\n(Active Accelerator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDB [label="2-Cyclohexyldithiobenzothiazole\n(CDB)\n(Delayed-Action Accelerator)", fillcolor="#FBBC05", fontcolor="#202124"]; Vulcanization [label="Vulcanization\n(Cross-linking)", fillcolor="#34A853", fontcolor="#FFFFFF"];
NCTP -> CDB [label="Reacts with"]; MBT -> CDB [label="to form"]; CDB -> Vulcanization [label="Initiates"]; } caption: "Inhibition pathway of NCTP"
Performance Comparison: NCTP vs. Alternatives
Qualitative Comparison of Pre-vulcanization Inhibitors and Accelerators
| Additive Class | Primary Function | Scorch Safety | Cure Rate | Potential Drawbacks |
| This compound (NCTP) | Pre-vulcanization Inhibitor | Excellent | No significant negative impact on final cure rate | Can increase optimum vulcanization time |
| Sulfenamides (e.g., CBS) | Accelerator | Good | Fast | Can lead to poor heat aging without adequate antioxidants |
| Thiurams (e.g., TMTD) | Accelerator | Low | Very Fast | High tendency for scorching |
| Dithiocarbamates (e.g., ZDMC) | Accelerator | Relatively Low | Fast | Lower scorch safety |
A study on non-vulcanized natural rubber compositions found that the inclusion of a pre-vulcanization inhibitor (PVI) increased scorch times, providing a greater processing safety window. However, this study also noted that the use of a PVI led to an increase in the optimum vulcanization time.[2] This highlights a common trade-off in rubber compounding: enhancing scorch safety can sometimes extend the overall cure cycle.
Experimental Protocols
The evaluation of NCTP and its alternatives in rubber compounds relies on standardized testing methodologies to ensure comparability and reproducibility of results. Key experimental protocols include:
Cure Characteristics (Rheometry)
-
ASTM D2084: Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter: This is a fundamental test to determine the vulcanization characteristics of a rubber compound. An oscillating disk cure meter (rheometer) measures the torque required to oscillate a rotor embedded in a rubber sample at a constant temperature. The resulting curve provides critical data points:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Relates to the stiffness or modulus of the fully vulcanized rubber.
-
Scorch Time (ts2): The time it takes for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a near-complete cure.
-
dot digraph "Rheometer_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Sample [label="Rubber Compound\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheometer [label="Oscillating Disk\nRheometer (ASTM D2084)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CureCurve [label="Cure Curve\n(Torque vs. Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis:\n- Scorch Time (ts2)\n- Cure Time (t90)\n- Min/Max Torque", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Rheometer [label="Load into"]; Rheometer -> CureCurve [label="Generates"]; CureCurve -> Data [label="Analyze"]; } caption: "Rheometer testing workflow"
Mechanical Properties
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: This standard outlines the procedure for determining the tensile properties of vulcanized rubber. Dumbbell-shaped specimens are stretched at a constant rate until they break. The key properties measured are:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The extent to which the specimen stretches before it breaks, expressed as a percentage of its original length.
-
Modulus: The stress required to produce a specific elongation (e.g., 100% or 300%), which is a measure of the material's stiffness.
-
Mooney Viscosity and Scorch
-
ASTM D1646: Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer): This method is used to measure the viscosity and pre-vulcanization characteristics of unvulcanized rubber compounds. A Mooney viscometer shears a rubber sample between a rotating disk and a heated die cavity. The test provides:
Conclusion
This compound is a highly effective pre-vulcanization inhibitor that significantly enhances the processing safety of rubber compounds by delaying the onset of vulcanization. Its mechanism of action, involving the scavenging of the active accelerator intermediate MBT, is well-understood. While direct quantitative comparisons with specific commercial alternatives are limited in publicly available literature, qualitative evidence suggests that NCTP provides excellent scorch protection without severely compromising the final cure rate, a balance that can be challenging to achieve with other types of rubber additives that primarily function as accelerators. For researchers and compounders, the selection of a PVI like NCTP versus an alternative will depend on the specific processing requirements, the accelerator system being used, and the desired final properties of the vulcanized product. The standardized experimental protocols outlined provide a robust framework for conducting in-house comparative studies to determine the optimal solution for a given application.
References
Unraveling the Catalytic Machinery: A Comparative Guide to the Computational and Experimental Validation of the CTP Synthetase Reaction Mechanism
For researchers, scientists, and professionals in drug development, a deep understanding of enzyme reaction mechanisms is paramount for designing novel therapeutics. Cytidine Triphosphate (CTP) Synthetase (CTPS), a key enzyme in nucleotide biosynthesis, presents a compelling case study in the synergy between computational analysis and experimental validation. This guide provides an objective comparison of the methodologies used to elucidate the intricate catalytic mechanism of CTPS, supported by experimental data.
CTP Synthetase is a crucial enzyme that catalyzes the final step in the de novo biosynthesis of CTP from Uridine Triphosphate (UTP), utilizing ATP and glutamine as substrates.[1][2] Its essential role in DNA, RNA, and phospholipid synthesis makes it a significant target for anticancer, antiviral, and antiparasitic drug development.[3][4] The enzyme's complex reaction mechanism, involving two distinct active sites and allosteric regulation, has been the subject of extensive research, employing both experimental and computational approaches to validate the proposed catalytic steps.
The Established Reaction Mechanism: An Experimentally Validated Pathway
The catalytic cycle of CTP Synthetase is a multi-step process that occurs across its two principal domains: the synthetase domain and the glutaminase (B10826351) (GAT) domain.[3][5] The generally accepted reaction mechanism, strongly supported by a wealth of experimental data, proceeds as follows:
-
Phosphorylation of UTP: The reaction initiates in the synthetase domain with the binding of ATP and UTP. The γ-phosphate of ATP is transferred to the O4 position of the uracil (B121893) ring of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate.[5][6] This step is crucial for activating the C4 carbon for subsequent nucleophilic attack.
-
Glutamine Hydrolysis and Ammonia (B1221849) Channeling: Concurrently, in the GAT domain, a molecule of glutamine is hydrolyzed to glutamate (B1630785) and ammonia.[3][5] The liberated ammonia is then channeled through a molecular tunnel within the enzyme to the synthetase domain, preventing its diffusion into the solvent.[3]
-
Nucleophilic Attack and CTP Formation: The channeled ammonia acts as a nucleophile, attacking the activated C4 of the 4-phosphoryl-UTP intermediate. This results in the displacement of the phosphate (B84403) group and the formation of CTP.[5]
-
Product Release: Finally, the products—CTP, ADP, and glutamate—are released from their respective active sites, returning the enzyme to its initial state, ready for the next catalytic cycle.
Allosteric regulation plays a critical role in controlling CTPS activity. GTP acts as an allosteric activator, enhancing the glutaminase activity, while the final product, CTP, serves as a feedback inhibitor.[3][5][6]
Computational Validation: Corroborating the Experimental Evidence
While experimental techniques have been pivotal in outlining the reaction pathway, computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, provide a deeper, atomistic understanding of the catalytic events. These computational approaches allow for the characterization of transient species such as transition states and reaction intermediates that are often difficult to capture experimentally.
Computational studies have been instrumental in:
-
Confirming the Energetic Feasibility of the Proposed Mechanism: By calculating the free energy profile of the reaction, computational models can validate that the proposed multi-step pathway is energetically favorable. These calculations can pinpoint the rate-limiting step and provide insights into the catalytic power of the enzyme.
-
Elucidating the Structure of Transition States: QM/MM calculations can model the geometry and electronic structure of the transition states for each step of the reaction, offering a level of detail unattainable through experimental methods alone.
-
Mapping the Ammonia Tunnel: Molecular dynamics simulations have been used to visualize and analyze the intramolecular tunnel for ammonia, confirming its existence and revealing the key residues involved in its formation and gating.
-
Investigating the Role of Active Site Residues: Through computational mutagenesis studies, the specific roles of individual amino acid residues in substrate binding, catalysis, and the stabilization of intermediates can be elucidated.
Quantitative Data from Experimental Validation
The following table summarizes key kinetic parameters for CTP synthetase from various organisms, as determined by experimental assays. These values provide a quantitative basis for understanding the enzyme's efficiency and its interactions with substrates and regulators.
| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Allosteric Effector | K_A / K_i (μM) | Reference |
| Toxoplasma gondii | ATP | 250 ± 30 | 1.8 ± 0.04 | GTP (Activation) | 130 ± 10 | [6] |
| UTP | 80 ± 10 | GTP (Inhibition) | >500 | [6] | ||
| Glutamine | 350 ± 50 | [6] | ||||
| Escherichia coli | ATP | - | - | GTP (Activation) | - | [3] |
| UTP | - | - | CTP (Inhibition) | - | [3] | |
| Glutamine | - | - | [3] | |||
| Saccharomyces cerevisiae | ATP | - | - | GTP (Activation) | - | [6] |
| UTP | - | - | CTP (Inhibition) | - | [6] | |
| Glutamine | - | - | [6] |
Note: "-" indicates that specific values were discussed but not explicitly provided in a summarized format in the cited literature.
Experimental Protocols
CTP Synthetase Activity Assay (LC-MS/MS Method)
This protocol outlines a common method for measuring the enzymatic activity of CTP synthetase by quantifying the production of CTP using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT). Add substrates to the final concentrations required (e.g., 2 mM ATP, 1 mM UTP, 2 mM glutamine) and the allosteric activator GTP (e.g., 0.2 mM).
-
Enzyme and Inhibitor Preparation: Dilute the purified CTP synthetase enzyme to the desired concentration in the reaction buffer. If testing inhibitors, prepare a serial dilution of the inhibitor in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (e.g., <1%).
-
Reaction Initiation and Incubation: To initiate the reaction, add the enzyme to the reaction mixture pre-incubated at 37°C. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.
-
Reaction Quenching: After a specific time (e.g., 15 minutes), quench the reaction by adding a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., methanol).
-
Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to a new tube and dry it under a vacuum. Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separate the nucleotides using a suitable HPLC column and gradient. Detect and quantify CTP using multiple reaction monitoring (MRM) mode, often with the inclusion of a stable isotope-labeled internal standard for accuracy.[7]
-
Data Analysis: Construct a standard curve using known concentrations of CTP. Calculate the amount of CTP produced in the enzymatic reaction by comparing the signal to the standard curve.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection
This protocol provides a general workflow for the structural analysis of CTP synthetase filaments using cryo-EM.
-
Filament Formation: Incubate purified CTP synthetase (at a concentration of several mg/mL) with substrates (ATP and UTP) or products (CTP) under conditions known to promote filament formation (e.g., specific pH and temperature).
-
Grid Preparation: Apply a small volume (e.g., 3-4 μL) of the filament solution to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).
-
Vitrification: Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot). This process traps the filaments in a thin layer of amorphous ice.
-
Cryo-EM Data Collection: Transfer the vitrified grids to a transmission electron microscope equipped with a cryo-stage. Collect a series of images (micrographs) at low electron doses to minimize radiation damage. Automated data collection software is typically used to acquire a large dataset.
-
Image Processing: The collected micrographs are subjected to a series of computational processing steps:
-
Motion Correction: Align the frames of each movie micrograph to correct for beam-induced motion.[8][9]
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.[8][9]
-
Particle Picking: Automatically select images of the filaments from the micrographs.[8]
-
2D and 3D Classification: Classify the filament segments to select for homogeneous populations and generate an initial 3D reconstruction.
-
3D Refinement: Refine the 3D map to high resolution.
-
Model Building and Refinement: Build an atomic model of the CTP synthetase filament into the final cryo-EM density map and refine it.
-
Visualizing the Catalytic Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the CTP synthetase reaction pathway and a typical workflow for its computational and experimental analysis.
References
- 1. Structural basis for ligand binding modes of CTP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTP synthetase - Wikipedia [en.wikipedia.org]
- 6. A CTP Synthase Undergoing Stage-Specific Spatial Expression Is Essential for the Survival of the Intracellular Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cryo-EM structures of CTP synthase filaments reveal mechanism of pH-sensitive assembly during budding yeast starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
A Comparative Guide to Commercial Grades of N-(Cyclohexylthio)phthalimide (CTP)
For Researchers, Scientists, and Drug Development Professionals
N-(Cyclohexylthio)phthalimide (CTP), a crucial pre-vulcanization inhibitor (PVI), plays a pivotal role in the rubber industry by preventing premature vulcanization, a phenomenon known as scorch. This guide provides a comprehensive comparison of commercially available grades of CTP, detailing their physical and chemical properties. It also outlines the experimental protocols used to evaluate their performance and the chemical mechanism by which they function.
Comparison of Commercial Grades
Commercial grades of this compound are primarily differentiated by their physical form, which influences their handling, dispersion in rubber compounds, and, consequently, the consistency of the vulcanization process. The main commercial forms are powder, granular, and oil-extended powder/granules. While direct comparative performance data between these grades is not extensively published, the following tables summarize their typical specifications.
Table 1: Typical Physical and Chemical Properties of Commercial CTP Grades
| Property | Powder Grade | Granular Grade | Oil-Extended Grade |
| Appearance | White to off-white powder | White to off-white granules | Off-white to yellowish powder/granules |
| Purity (by HPLC) | ≥ 97% | ≥ 97% | Typically 75-80% active ingredient |
| Melting Point (°C) | 89.0 - 94.0[1] | 89.0 - 94.0 | Not applicable (blend) |
| Ash Content (%) | ≤ 0.30 | ≤ 0.30 | Varies depending on carrier |
| Heat Loss (%) | ≤ 0.50 | ≤ 0.50 | Varies depending on oil content |
| Toluene Insoluble (%) | ≤ 0.5 | ≤ 0.5 | Varies |
Table 2: Performance-Related Characteristics of Commercial CTP Grades
| Characteristic | Powder Grade | Granular Grade | Oil-Extended Grade |
| Dispersion | Good, but can be dusty, posing inhalation risks and potential for agglomeration. | Excellent, dust-free handling and improved dispersion in rubber matrix. | Excellent, the oil aids in rapid and uniform dispersion. |
| Handling | Can be difficult due to dustiness. Requires appropriate personal protective equipment (PPE). | Easy and safe to handle, with reduced dust exposure. | Good handling properties, with reduced dust. |
| Application | Suitable for most rubber compounds, particularly in dry blending processes. | Preferred for automated weighing and mixing systems to ensure accuracy and cleanliness. | Ideal for applications where rapid incorporation and homogenous dispersion are critical. |
Experimental Protocols
The primary method for evaluating the performance of scorch inhibitors like CTP is by measuring their effect on the vulcanization characteristics of a rubber compound. The Mooney Viscometer is the standard instrument used for this purpose.
Mooney Scorch Test (ASTM D1646)
This test determines the scorch characteristics of a rubber compound.
1. Principle: A sample of the uncured rubber compound containing the CTP grade is heated to a specific temperature in a sealed chamber. A rotor within the chamber rotates at a constant speed, and the torque required to turn the rotor is measured. As vulcanization begins, the viscosity of the rubber increases, leading to a rise in torque.
2. Apparatus:
-
Mooney Viscometer with a heated, enclosed die cavity and a rotor.
3. Procedure:
-
The Mooney Viscometer is preheated to the specified test temperature (commonly 120°C or 135°C).
-
A standardized sample of the rubber compound is placed in the die cavity.
-
The cavity is closed, and the sample is allowed to warm up for a specified time (typically 1 minute).
-
The rotor is started, and the torque (Mooney viscosity) is recorded over time.
-
The test continues until the viscosity has risen significantly, indicating the onset of scorch.
4. Data Interpretation:
-
Minimum Viscosity (MV): The lowest torque value recorded during the test.
-
Scorch Time (t5): The time, in minutes, from the start of the test for the Mooney viscosity to increase by 5 units above the minimum viscosity. This is a key indicator of scorch resistance; a longer t5 indicates better scorch protection.
-
Cure Time (t35): The time, in minutes, for the Mooney viscosity to increase by 35 units above the minimum viscosity. This provides an indication of the vulcanization rate.
Mechanism of Action: Signaling Pathway
This compound functions as a pre-vulcanization inhibitor in sulfenamide-accelerated sulfur vulcanization by interrupting the premature formation of cross-links. The key to its inhibitory effect is its reaction with 2-mercaptobenzothiazole (B37678) (MBT), a crucial intermediate in the vulcanization process.
The following diagram illustrates the simplified mechanism of CTP's inhibitory action.
Caption: Mechanism of CTP as a pre-vulcanization inhibitor.
The inhibitory action of CTP is based on the preferential reaction between CTP and MBT. This reaction effectively "scavenges" the MBT, preventing it from participating in the formation of the active accelerator complex that leads to premature cross-linking. The product of this reaction, 2-cyclohexyldithiobenzothiazole (CDB), is a less active accelerator at typical processing temperatures, thus delaying the onset of vulcanization. At higher vulcanization temperatures, CDB can contribute to the cross-linking process, ensuring that the cure is not unduly retarded.
Conclusion
The choice of a commercial grade of this compound depends on the specific processing requirements of the rubber compound. Granular and oil-extended grades offer significant advantages in terms of handling and dispersion, which can lead to more consistent and reliable scorch protection. While powder grades are effective, appropriate measures must be taken to mitigate dust exposure and ensure uniform mixing. Understanding the underlying chemical mechanism of CTP allows for the informed selection and use of this critical rubber additive to optimize processing safety and product quality.
References
Safety Operating Guide
Proper Disposal of N-(Cyclohexylthio)phthalimide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(Cyclohexylthio)phthalimide, a compound commonly used as a vulcanization inhibitor in rubber production. Adherence to these protocols is critical due to the substance's potential health and environmental hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust particles.[2] In case of a spill, avoid generating dust and sweep the material into a suitable, labeled container for disposal.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in an environmentally responsible manner and in compliance with all relevant regulations.
-
Waste Identification and Segregation:
-
Collect all waste this compound, including any contaminated materials such as absorbent pads from spills, in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
The container must be securely closed at all times, except when adding waste.
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Regulatory Classification:
-
In Europe , waste is classified according to the European Waste Catalogue (EWC). One safety data sheet suggests the waste code 07 01 99 , which corresponds to "wastes from the manufacture, formulation, supply and use (MFSU) of basic organic chemicals not otherwise specified".[1] Verification with local regulations is essential.
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with all necessary information about the waste, including its chemical identity and any known hazards. The recommended disposal method is typically incineration at a permitted industrial combustion plant.[2]
-
-
Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed.[1][2] The rinsate should be collected and disposed of as hazardous waste.
-
If not decontaminated, handle the contaminated packaging in the same manner as the chemical waste itself.[1][2]
-
Environmental Hazards and Ecotoxicity Data
This compound is classified as very toxic to aquatic life with long-lasting effects.[1][3] Therefore, it is imperative to prevent its release into the environment. Do not dispose of this chemical down the drain or in general waste.[2] The following table summarizes key ecotoxicity data.
| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Fish (Lepomis macrochirus) | 96 hours | LC50 | 82 | [3] |
| Crustacea (Daphnia species) | 48 hours | EC50 | 82 | [3] |
| Algae | 96 hours | EC50 | 0.7 | [3] |
| Fish (Poecilia reticulata) | 96 hours | LC50 | 0.69 | [4] |
| Crustacea (Daphnia magna) | 48 hours | EC50 | 1.21 | [4] |
| Algae (Raphidocelis subcapitata) | 48 hours | EC50 | >0.142 | [4] |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical in water that produces a specified effect in 50% of the test organisms within a specified time.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-(Cyclohexylthio)phthalimide
This guide provides immediate, essential safety and logistical information for laboratory professionals handling N-(Cyclohexylthio)phthalimide. The following procedures and data are designed to ensure safe handling, use, and disposal of this substance in a research and development setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate strict adherence to safety protocols. It may cause an allergic skin reaction, serious eye irritation, and potential organ damage through prolonged or repeated exposure.[1] Additionally, it is very toxic to aquatic life with long-lasting effects.[2][3][4]
Table 1: Summary of Hazards
| Hazard Statement | GHS Classification |
| May cause an allergic skin reaction.[1][2] | Skin Sensitization, Category 1 |
| Causes serious eye irritation.[1] | Serious Eye Damage/Eye Irritation, Category 2/2A |
| May cause damage to organs through prolonged or repeated exposure.[1] | Specific Target Organ Toxicity (Repeated Exposure), Category 2 |
| Very toxic to aquatic life with long lasting effects.[2][3][4] | Acute and Chronic Aquatic Toxicity, Category 1 |
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly sealed safety glasses or goggles conforming to EN 166.[2] |
| Hand Protection | Impermeable protective gloves (e.g., nitrile rubber) according to EN 374.[2][5] |
| Skin/Body Protection | A long-sleeved lab coat or protective clothing to prevent skin contact.[2][6] For extensive handling, consider disposable coveralls. |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a particulate filter respirator (e.g., N95 or P2) according to EN 143.[1][2] An emergency eye wash station and safety shower should be readily accessible.[6] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6]
-
Prevent contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Take precautionary measures against static discharge.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3][6]
-
Keep the container tightly closed to prevent moisture absorption.[3][6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][4]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3][5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 10-15 minutes and seek immediate medical attention.[1][2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][7] |
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.[1]
-
Avoid creating dust.[6]
-
Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[6]
-
Ventilate the area and clean the spill site once the material has been removed.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
General Laboratory Workflow:
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Disposal Plan:
-
Dispose of this compound and its containers as hazardous waste.[2]
-
Do not allow the substance to enter drains or watercourses.[2]
-
Contaminated packaging should be handled in the same manner as the substance itself.[2]
-
All disposal activities must be in accordance with local, regional, and national regulations.[3][6] It is often recommended to use an industrial combustion plant for disposal.[1]
Experimental Protocol: General Weighing and Solution Preparation
This protocol provides a step-by-step guide for a common laboratory task involving this compound.
Objective: To accurately weigh a specific amount of this compound and prepare a solution of a desired concentration.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Beaker
-
Pipettes
-
Required PPE (as outlined in Table 2)
Procedure:
The following diagram outlines the step-by-step process for weighing the substance and preparing a solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
